Amprolium Hydrochloride
Description
Properties
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3053-18-7 | |
| Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0045547 | |
| Record name | Amprolium hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Amprolium hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-88-2, 3053-18-7, 121-25-5 | |
| Record name | Amprolium hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amprolium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | amprolium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amprolium hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amprolium hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amprolium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amprolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPROLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CO6N199Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiamine Transport Inhibition by Amprolium Hydrochloride in Protozoa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amprolium hydrochloride, a structural analog of thiamine (Vitamin B1), remains a critical anticoccidial agent used in veterinary medicine, particularly for the control of protozoan parasites of the genus Eimeria. Its efficacy is rooted in a specific and potent mechanism: the competitive inhibition of thiamine transport into the parasite. This selective action starves the protozoan of an essential cofactor for carbohydrate metabolism and energy production, leading to a coccidiostatic effect. This technical guide provides an in-depth examination of this mechanism, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biological processes.
Introduction to Amprolium and Thiamine in Protozoa
Amprolium has been utilized for decades as a primary tool for the prevention and treatment of coccidiosis in poultry and other livestock.[1] As a synthetic thiamine analogue, its structure mimics that of thiamine, allowing it to interact with the parasite's thiamine uptake systems.[2]
Protozoa, like many organisms, cannot synthesize thiamine de novo and are thus reliant on scavenging it from their host environment. Thiamine is a precursor to thiamine pyrophosphate (TPP), an indispensable cofactor for key enzymes in central metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are crucial for ATP production.[3] By blocking the initial uptake of thiamine, amprolium effectively shuts down these vital metabolic pathways.[4] The therapeutic success of amprolium lies in the differential sensitivity of the parasite's and the host's thiamine transporters; the parasite's transport system has a significantly higher affinity for amprolium than that of the host's intestinal cells.[5]
Mechanism of Action: Competitive Inhibition of Thiamine Transport
The primary mode of action of amprolium is competitive antagonism of the thiamine transporter.[1][6] Amprolium and thiamine compete for the same binding site on the transporter protein located on the parasite's cell membrane.
The key characteristics of this interaction are:
-
Mutual Exclusivity: Both thiamine and amprolium can bind to the transporter, but not simultaneously.
-
Concentration Dependence: The degree of inhibition by amprolium is dependent on the relative concentrations of both amprolium and thiamine. An increase in the extracellular thiamine concentration can overcome the inhibitory effect of amprolium.
-
Kinetic Impact: In the presence of amprolium, the apparent Michaelis constant (Km) for thiamine transport is increased, while the maximum velocity (Vmax) of transport remains unchanged. This is the classic hallmark of competitive inhibition.
This mechanism is most effective against the developmental stages of the parasite that have a high rate of metabolism and thus a high demand for thiamine, such as the first and second-generation schizonts of Eimeria.[2][7]
Figure 1: Competitive inhibition of the protozoan thiamine transporter by amprolium.
Quantitative Analysis of Inhibition
The differential affinity of amprolium for the parasite versus the host transporter is the cornerstone of its selective toxicity. This has been quantified through kinetic studies, most notably on Eimeria tenella.
| Organism / Cell Type | Analyte | Kinetic Parameter | Value (µM) | Reference |
| Eimeria tenella (schizonts) | Thiamine | Km (Michaelis Constant) | 0.07 | [5] |
| Eimeria tenella (schizonts) | Amprolium | Ki (Inhibition Constant) | 7.6 | [5] |
| Chicken Intestinal Cells | Thiamine | Km (Michaelis Constant) | 0.36 | [5] |
| Chicken Intestinal Cells | Amprolium | Ki (Inhibition Constant) | 323 | [5] |
Table 1: Comparative Kinetic Constants for Thiamine Transport and Amprolium Inhibition.
As shown in Table 1, the thiamine transporter of the Eimeria tenella schizont has a much higher affinity for thiamine (lower Km) than the host's cells.[5] Crucially, the inhibition constant (Ki) for amprolium is approximately 42-fold lower in the parasite than in the host cells, indicating a significantly more potent inhibition of the parasite's transporter.[5] This quantitative difference allows for a therapeutic window where amprolium can effectively block thiamine uptake in the parasite at concentrations that have a minimal effect on the host.
Experimental Protocols
Investigating the inhibition of thiamine transport involves several key experimental procedures. Below are detailed methodologies for parasite isolation and the subsequent transport assay.
Protocol 1: Purification of Eimeria Schizonts
This protocol is adapted from methods developed for isolating Eimeria tenella schizonts from infected chicken cecal tissue for biochemical analysis.[8]
Objective: To obtain a clean preparation of schizonts with minimal contamination from host-cell debris.
Materials:
-
Infected chicken cecal tissue (harvested at the peak of schizont development)
-
Enzyme mixture: Hyaluronidase, Dispase, and Collagenase in a suitable buffer (e.g., PBS)
-
Gauze or fine mesh filters
-
Centrifuge and tubes
-
Phosphate-buffered saline (PBS)
-
Microscope for quality assessment
Procedure:
-
Tissue Harvest: Excise the ceca from chickens infected with Eimeria tenella.
-
Mechanical Disruption: Gently scrape the cecal mucosa to release the infected epithelial cells and schizonts.
-
Enzymatic Digestion: Incubate the harvested tissue and cells in the enzyme mixture (hyaluronidase, dispase, collagenase) to digest the host tissue matrix and release the schizonts. The incubation time and temperature must be optimized based on enzyme activity.
-
Filtration: Pass the digested suspension through several layers of gauze to remove large debris and undigested tissue.
-
Centrifugation: Centrifuge the filtrate at a low speed to pellet the larger schizonts while keeping smaller host cell debris in the supernatant.
-
Washing: Resuspend the pellet in cold PBS and repeat the centrifugation. Perform several washing steps to further purify the schizont preparation.
-
Purity Assessment: Examine the final pellet under a microscope to assess the purity of the schizonts and the degree of host cell contamination.
Protocol 2: Radiolabeled Thiamine Uptake Assay
This protocol describes a general method for measuring thiamine transport and its inhibition, adapted from studies on apicomplexan parasites.
Objective: To quantify the rate of thiamine uptake by isolated protozoa and determine the inhibitory kinetics of amprolium.
Materials:
-
Purified protozoa (e.g., schizonts from Protocol 1)
-
[3H]Thiamine (radiolabeled thiamine)
-
Transport buffer (e.g., Malaria Saline: 125 mM NaCl, 5 mM KCl, 25 mM HEPES, 20 mM glucose, 1 mM MgCl2, pH 7.1)
-
This compound solutions of varying concentrations
-
Unlabeled ("cold") thiamine
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microcentrifuge
Procedure:
-
Parasite Preparation: Wash the purified protozoa twice in the transport buffer to remove any residual media. Resuspend the parasites to a known cell density (e.g., 0.8 x 108 cells/mL).
-
Assay Setup: Prepare a series of reaction tubes. For each data point, you will need tubes for total uptake, non-specific binding, and uptake at different inhibitor concentrations.
-
Inhibition Setup: To the appropriate tubes, add varying concentrations of amprolium. For determining kinetic parameters, a range of at least 8 inhibitor concentrations should be tested.
-
Initiate Transport: Add [3H]Thiamine to the cell suspension to start the uptake reaction. A final concentration of 200 nM is a typical starting point.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a predetermined time. The initial rate of transport should be measured, so short time points (e.g., 1, 2, 5 minutes) are critical.
-
Stop Reaction: Terminate the uptake by rapidly centrifuging the tubes in a microcentrifuge to pellet the cells and immediately aspirating the supernatant. Alternatively, the reaction can be stopped by adding ice-cold buffer containing a high concentration of unlabeled thiamine.
-
Cell Lysis & Measurement: Wash the cell pellet with ice-cold buffer to remove extracellular radioactivity. Lyse the cells and transfer the lysate to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of thiamine transported.
-
Data Analysis: Plot the rate of thiamine uptake versus substrate concentration to determine Km and Vmax. To determine the Ki for amprolium, analyze the data using methods such as a Lineweaver-Burk plot or non-linear regression analysis of uptake rates at different inhibitor concentrations.
Figure 2: General experimental workflow for a radiolabeled thiamine uptake inhibition assay.
Affected Signaling and Metabolic Pathways
The inhibition of thiamine transport does not target a single signaling cascade in the traditional sense. Instead, it induces a state of acute thiamine deficiency, which has profound downstream consequences on the parasite's central metabolism.
The primary pathway affected is carbohydrate metabolism :
-
Thiamine Uptake Blocked: Amprolium competitively inhibits the entry of thiamine into the protozoan cell.
-
TPP Depletion: The intracellular pool of thiamine is depleted, preventing the synthesis of the essential cofactor Thiamine Pyrophosphate (TPP).
-
Enzyme Inhibition: TPP-dependent enzymes become inactive. In protozoa, this critically includes:
-
Pyruvate Dehydrogenase Complex (PDH): This enzyme links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. Its inhibition halts the entry of glycolytic products into the cycle.
-
α-Ketoglutarate Dehydrogenase: A key enzyme within the citric acid cycle itself.
-
-
Metabolic Collapse: The disruption of these enzymes leads to a shutdown of the citric acid cycle, a drastic reduction in ATP synthesis, and an accumulation of upstream metabolites like pyruvate and lactate.[4] This leads to energy starvation and a coccidiostatic effect, arresting the parasite's development.[1]
Figure 3: Downstream metabolic consequences of amprolium's inhibition of thiamine transport.
Conclusion and Future Directions
This compound's mechanism of action is a classic example of targeted chemotherapy, exploiting a metabolic vulnerability in protozoan parasites. Its efficacy is based on the competitive inhibition of thiamine transport, a process for which clear quantitative differences exist between the parasite and its host. The protocols outlined in this guide provide a framework for the continued study of this interaction and for the screening of new antiprotozoal compounds that may target similar pathways.
Future research should focus on several key areas:
-
Molecular Identification of the Transporter: While the kinetics are well-characterized, the specific gene and protein responsible for thiamine transport in Eimeria and other susceptible protozoa have yet to be fully identified and characterized. This would open the door for more targeted drug design and could reveal new insights into drug resistance mechanisms.
-
Broader Kinetic Studies: Expanding the quantitative analysis to include Ki and IC50 values for amprolium against a wider range of protozoan species would provide a more comprehensive understanding of its spectrum of activity.
-
Mechanisms of Resistance: Investigating how resistance to amprolium develops at a molecular level, such as through mutations in the transporter gene that reduce drug affinity, is crucial for maintaining the long-term viability of this and other anticoccidial agents.
References
- 1. interchemie.com [interchemie.com]
- 2. huvepharma.com [huvepharma.com]
- 3. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine transporter - Wikipedia [en.wikipedia.org]
- 7. Purification of first-generation Eimeria tenella schizonts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
The Pharmacodynamics of Amprolium Hydrochloride Against Eimeria Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprolium hydrochloride, a synthetic thiamine analog, has been a cornerstone in the control of avian coccidiosis for decades. Its efficacy as a coccidiostat lies in its specific mechanism of action, targeting the thiamine uptake pathway of Eimeria parasites. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound against various Eimeria species, detailing its mechanism of action, summarizing key efficacy data, and outlining experimental protocols for its evaluation. Visual representations of the drug's interaction with the parasite's metabolic pathways and common experimental workflows are included to facilitate a deeper understanding for researchers and drug development professionals in the field of veterinary parasitology.
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant and economically impactful disease in the global poultry industry.[1][2] The intestinal pathology induced by Eimeria infection leads to reduced feed efficiency, weight loss, and in severe cases, mortality.[3] this compound, introduced in 1960, is a synthetic anticoccidial agent widely used for both the prevention and treatment of this parasitic disease.[1] Unlike ionophore antibiotics, amprolium is a chemical coccidiostat with a well-defined mode of action, making it a valuable tool in coccidiosis control programs, including in antibiotic-free production systems.[1] This guide delves into the core pharmacodynamic principles of this compound, providing a technical resource for the scientific community.
Mechanism of Action: A Competitive Antagonist of Thiamine
This compound's primary mechanism of action is the competitive inhibition of thiamine (Vitamin B1) uptake by Eimeria parasites.[1][4][5] Due to its structural similarity to thiamine, amprolium effectively blocks the parasite's thiamine transporters.[3][6][7] This blockade leads to a thiamine deficiency within the parasite, disrupting critical metabolic processes that rely on thiamine pyrophosphate, a vital cofactor for carbohydrate metabolism.[8][9]
The parasite's thiamine transport system is significantly more sensitive to amprolium than that of the host, which accounts for the drug's favorable safety profile in poultry.[1] Research has shown that the affinity of the parasite's thiamine transport system for amprolium is much higher (Ki = 7.6 μM) compared to the host's intestinal cells (Ki = 323 μM).[10][11] This differential sensitivity allows for effective targeting of the parasite with minimal impact on the host animal.
Amprolium is particularly effective during the schizogony stage of the Eimeria life cycle, a period of rapid asexual reproduction where the demand for thiamine is at its peak.[1][12] By depriving the schizonts of this essential vitamin, amprolium acts as a coccidiostat, arresting the development of the parasite and allowing the host's immune system to mount a response.[1][9]
Efficacy Against Different Eimeria Species
This compound exhibits varying degrees of efficacy against different species of Eimeria. It is generally considered most effective against Eimeria tenella and Eimeria necatrix.[4][13] Its activity against other species such as Eimeria acervulina, Eimeria maxima, and Eimeria brunetti is also documented, although some field isolates may show reduced sensitivity.[6][9][13][14]
To enhance its spectrum of activity, amprolium is often used in combination with other anticoccidial drugs, such as ethopabate, a folic acid antagonist, or sulfaquinoxaline.[8][9]
Quantitative Efficacy Data
The efficacy of amprolium is typically evaluated based on several parameters, including the reduction in lesion scores, oocyst shedding, and improvements in animal performance (weight gain and feed conversion ratio). The following tables summarize representative data from various studies.
Table 1: Efficacy of this compound against Eimeria tenella
| Parameter | Control (Infected, Untreated) | Amprolium Treated | % Reduction / Improvement | Reference |
| Lesion Score | ||||
| Cecal Lesion Score | 2.6 - 2.8 | Significantly Reduced | - | [15] |
| Oocyst Shedding (Oocysts Per Gram - OPG) | ||||
| OPG (Day 6 PI) | 56,593 (E. brunetti) | 6,888 (E. brunetti) | 87.8% | [15] |
| OPG (Day 7 PI) | 178,792 (E. brunetti) | 57,167 (E. brunetti) | 68.0% | [15] |
| Performance | ||||
| Weight Gain | Reduced by 42% | Improved | - | [15] |
| Feed Conversion Ratio (FCR) | 1.88 | 1.65 | 12.2% | [1] |
| Average Daily Gain (g) | 41.2 | 46.7 | 13.3% | [1] |
Table 2: Efficacy of this compound against Mixed Eimeria Infections
| Parameter | Control (Infected, Untreated) | Amprolium Treated (125 ppm in feed) | % Reduction / Improvement | Reference |
| Lesion Score | ||||
| E. tenella | High | Significantly Reduced | - | [14] |
| E. acervulina | High | Partially Reduced | - | [14] |
| Oocyst Shedding | ||||
| E. acervulina | High | Reduced | - | [16][17] |
| E. maxima | High | Reduced | - | [16][17] |
| E. necatrix | High | Reduced | - | [16][17] |
| E. tenella (susceptible) | High | Reduced | - | [16][17] |
Experimental Protocols for Efficacy Evaluation
The evaluation of anticoccidial drugs like amproliam hydrochloride typically involves both in vitro and in vivo experimental models.
In Vitro Assays
-
Oocyst Sporulation Assay: This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a crucial step for becoming infective. Unsporulated oocysts are incubated in a solution containing the test compound (e.g., amprolium at 0.6 mg/mL) for a specific period (e.g., 72 hours at 25-30°C), and the percentage of sporulated oocysts is then determined.[18][19]
-
Cell Invasion and Development Assays: These assays utilize primary cells or cell lines to evaluate the effect of a compound on the ability of sporozoites to invade host cells and develop into subsequent stages like trophozoites and schizonts.[20]
In Vivo Studies (Anticoccidial Sensitivity Tests - ASTs)
In vivo studies in the target host (chickens) are the gold standard for evaluating the efficacy of anticoccidial drugs.
-
Animal Model: Young, coccidia-free broiler chickens are typically used.[1]
-
Experimental Groups:
-
Infection: Birds in the IUC and IT groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.[15][21]
-
Treatment: The IT group receives amprolium in the feed or drinking water for a specified period, often starting before or at the time of infection and continuing for several days post-infection.[1][21]
-
Parameters Measured:
-
Performance: Body weight gain and feed conversion ratio are monitored throughout the study.[1][15]
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions, which are scored on a scale (e.g., 0-4).[15]
-
Oocyst Shedding: Fecal samples are collected at various time points post-infection to quantify the number of oocysts shed per gram of feces (OPG).[15]
-
Mortality: Daily mortality is recorded.[15]
-
Resistance
As with any antimicrobial agent, the development of resistance is a concern with the long-term use of amprolium. Resistance to amprolium in Eimeria species has been reported in various regions.[9][22][23][24] The mechanisms of resistance are not fully elucidated but may involve alterations in the parasite's thiamine transporter.[9] Prudent use of amprolium, including rotation with other anticoccidials having different mechanisms of action, is crucial to mitigate the development and spread of resistance.
Conclusion
This compound remains a valuable and effective tool for the control of coccidiosis in poultry. Its well-defined mechanism of action as a thiamine antagonist provides a targeted approach to inhibiting the growth and replication of Eimeria parasites. A thorough understanding of its pharmacodynamics, including its efficacy against different species and the potential for resistance, is essential for its judicious and sustainable use in poultry production. The experimental protocols outlined in this guide provide a framework for the continued evaluation of amprolium and the development of novel anticoccidial therapies.
References
- 1. huvepharma.com [huvepharma.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. cvear.com [cvear.com]
- 4. interchemie.com [interchemie.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. yikanghuagong.com [yikanghuagong.com]
- 7. amprolium.com [amprolium.com]
- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium | Parasitology | Cambridge Core [cambridge.org]
- 12. Eimeria tenella oocyst excretion and riboflavin supplement in infected chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
- 14. Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of the feed additive consisting of this compound (COXAM ®) for use in chickens for fattening and chickens reared for laying (Huvepharma N.V.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Amprolium Hydrochloride and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and mechanism of action of the anticoccidial agent amprolium hydrochloride. It further delves into the landscape of its structural analogues, offering available data on their comparative efficacy. This document is intended to serve as a valuable resource for professionals engaged in parasitology research, veterinary drug development, and medicinal chemistry.
Introduction to Amprolium
Amprolium is a synthetic coccidiostat that was first introduced in the poultry industry in 1960.[1] It is a structural analogue of thiamine (Vitamin B1) and exerts its anticoccidial effect by competitively inhibiting the transport of thiamine in Eimeria species, the protozoan parasites responsible for coccidiosis.[2] This inhibition leads to a thiamine deficiency in the parasite, disrupting carbohydrate metabolism and ultimately causing starvation.[1] The thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host, which accounts for its favorable safety profile in poultry.[1]
Physicochemical and Pharmacokinetic Properties of this compound
Amprolium is most commonly used as its hydrochloride salt to enhance its stability and solubility in water. A summary of its key physicochemical and pharmacokinetic properties is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[(4-Amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium chloride hydrochloride | [3] |
| CAS Number | 137-88-2 | [3] |
| Molecular Formula | C₁₄H₁₉N₄⁺ · Cl⁻ · HCl | [3] |
| Molecular Weight | 315.24 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 248-249 °C (decomposes) | |
| Solubility | Freely soluble in water and methanol; slightly soluble in ethanol; practically insoluble in ether and chloroform. | |
| pKa | Not available | |
| LogP | Not available |
Table 2: Pharmacokinetic Parameters of Amprolium in Broiler Chickens
| Parameter | Value | Administration Route | Reference |
| Bioavailability (F) | ~30% | Oral | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Oral | [2] |
| Elimination Half-life (t½) | Rapidly eliminated within a few hours | Oral | [4] |
| Metabolism | Not extensively metabolized | [2] | |
| Excretion | Primarily via the kidneys in urine | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in various patents and academic publications.[5][6][7] The general synthetic scheme involves the preparation of a substituted pyrimidine intermediate, which is then condensed with 2-picoline.
Synthetic Pathway Overview
A common synthetic route starts from commercially available butyronitrile and acrylonitrile.[5] The key steps involve the formation of two crucial intermediates: butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile.[5] These intermediates are then condensed to form the pyrimidine core, 4-amino-5-(methoxymethyl)-2-propylpyrimidine. Finally, this pyrimidine derivative is reacted with 2-picoline to yield amprolium, which is then converted to its hydrochloride salt.[5]
Figure 1: General synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative synthesis based on descriptions found in the literature.[5][7] Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve desired yields and purity.
Step 1: Synthesis of Butylamidine Hydrochloride
-
To a solution of butyronitrile in methanol, add a stoichiometric amount of sodium methoxide.
-
Saturate the solution with anhydrous ammonia gas at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture with hydrochloric acid to precipitate butylamidine hydrochloride.
-
Filter the precipitate, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Step 2: Synthesis of α-methoxymethyl-β-methoxyacrylonitrile
-
React acrylonitrile with methyl formate in the presence of a strong base like sodium methoxide.
-
The resulting intermediate is then methylated using dimethyl sulfate to yield α-methoxymethyl-β-methoxyacrylonitrile.
-
The product can be purified by distillation under reduced pressure.
Step 3: Synthesis of 4-amino-5-(methoxymethyl)-2-propylpyrimidine
-
Condense butylamidine hydrochloride with α-methoxymethyl-β-methoxyacrylonitrile in a suitable solvent (e.g., ethanol) under reflux conditions.
-
The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt.
-
After completion of the reaction, the solvent is removed, and the crude product is purified, for example, by column chromatography or recrystallization.
Step 4: Synthesis of this compound
-
React 4-amino-5-(methoxymethyl)-2-propylpyrimidine with an excess of 2-picoline.
-
The reaction is typically heated to drive the quaternization of the pyridine nitrogen.
-
After the reaction is complete, the excess 2-picoline is removed under reduced pressure.
-
The resulting crude amprolium is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.
-
The final product, this compound, is isolated by filtration, washed, and dried.
Mechanism of Action: Thiamine Transport Inhibition
Amprolium's mechanism of action is a classic example of competitive antagonism. As a structural analogue of thiamine, it competes for the same transport proteins on the cell membrane of Eimeria parasites.
Figure 2: Signaling pathway of amprolium's mechanism of action in Eimeria.
The thiamine transporter in Eimeria has a much higher affinity for amprolium compared to the transporter in the host's cells, leading to a selective blockade of thiamine uptake in the parasite.[1] This prevents the parasite from synthesizing thiamine pyrophosphate (TPP), an essential cofactor for several key enzymes in carbohydrate metabolism. The resulting metabolic disruption leads to the starvation and death of the parasite.
Structural Analogues of Amprolium
Several other thiamine analogues have been investigated for their biological activity, including anticoccidial and other therapeutic applications. These compounds typically share the pyrimidine ring structure of thiamine but have modifications in the thiazolium ring or the linker between the two rings.
Table 3: Anticoccidial and Antiprotozoal Activity of Amprolium and Selected Structural Analogues
| Compound | Structure | Target Organism | Activity (IC₅₀ or Efficacy) | Reference |
| Amprolium | 1-[(4-Amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium | Eimeria spp. | Effective at 125 ppm in feed for prevention and treatment of coccidiosis in poultry. | [4] |
| Oxythiamine | 4-Amino-5-hydroxymethyl-2-methylpyrimidine | Various, including Plasmodium falciparum | IC₅₀ = 5.5 µM against P. falciparum (in thiamine-free medium) | [8] |
| Pyrithiamine | 1-(4-Amino-2-methyl-5-pyrimidinylmethyl)-3-(β-hydroxyethyl)-2-methylpyridinium bromide | Various, including Plasmodium falciparum | Generally more potent inhibitor of thiamine pyrophosphokinase than oxythiamine. | [9] |
| Benfotiamine | S-benzoylthiamine O-monophosphate | Not primarily an anticoccidial; investigated for diabetic complications. | [10][11] | |
| Beclotiamine | 2-methyl-4-amino-5-((2-methyl-4-hydroxy-5-pyrimidinyl)methyl)thiazolium chloride | Not primarily an anticoccidial. | [12] |
Note: Direct comparative efficacy data for all analogues against Eimeria species in a standardized format is limited in the publicly available literature.
Synthesis of Key Structural Analogues (General Approaches)
Oxythiamine: The synthesis of oxythiamine involves the preparation of 4-amino-5-hydroxymethyl-2-methylpyrimidine. This can be achieved through various synthetic routes, often starting from simpler pyrimidine precursors.
Pyrithiamine: The synthesis of pyrithiamine involves the quaternization of a pyridine derivative with a substituted pyrimidinylmethyl halide.
Benfotiamine: The synthesis of benfotiamine starts with thiamine, which is phosphorylated to form thiamine monophosphate. The thiazolium ring is then opened, and the resulting thiol is acylated with benzoyl chloride to give benfotiamine.[10][11]
Beclotiamine: The synthesis of beclotiamine involves the reaction of 2-methyl-4-amino-5-aminomethylpyrimidine with a suitable thiazole precursor.[12]
Conclusion
This compound remains a significant tool in the control of coccidiosis in poultry and other livestock. Its well-understood mechanism of action as a thiamine antagonist provides a clear rationale for its efficacy and safety. The synthesis of amprolium, while multi-stepped, is well-established. The exploration of its structural analogues has revealed other compounds with interesting biological activities, although their potential as anticoccidial agents requires further investigation. This guide provides a foundational understanding for researchers and professionals working to develop new and improved therapies for parasitic diseases.
References
- 1. huvepharma.com [huvepharma.com]
- 2. cvear.com [cvear.com]
- 3. Amprolium - Wikipedia [en.wikipedia.org]
- 4. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 5. globethesis.com [globethesis.com]
- 6. CN105434362A - Method for preparing high-purity granular type this compound - Google Patents [patents.google.com]
- 7. CN105434362B - The preparation method of high-purity granular pattern this compound - Google Patents [patents.google.com]
- 8. Identification and characterization of thiamine analogs with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]
- 11. CN104418889A - New benfotiamine synthesis method - Google Patents [patents.google.com]
- 12. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
Off-Target Effects of Amprolium Hydrochloride in Avian Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprolium hydrochloride is a widely utilized coccidiostat in the poultry industry, prized for its efficacy against Eimeria species. Its mechanism of action relies on its structural similarity to thiamine (Vitamin B1), leading to competitive inhibition of thiamine uptake in the coccidian parasite. While this targeted action is effective, the structural analogy also predisposes the avian host to off-target effects, primarily revolving around induced thiamine deficiency. This technical guide provides a comprehensive overview of the off-target effects of this compound in avian species, with a focus on the underlying biochemical and physiological consequences. It includes a detailed examination of the impact on thiamine-dependent metabolic pathways, quantitative data on toxicological thresholds, and explicit experimental protocols for the investigation of these effects. Furthermore, this guide explores potential interactions with other feed additives and discusses the histopathological manifestations of amprolium-induced thiamine deficiency.
Introduction
This compound has been a cornerstone of coccidiosis control in poultry for decades.[1] Its primary therapeutic action is based on the competitive antagonism of thiamine transport in Eimeria parasites, which have a significantly higher affinity for amprolium than their avian hosts.[2][3] This differential sensitivity forms the basis of its selective toxicity. However, at elevated doses or with prolonged use, amprolium can overwhelm the host's thiamine transport systems, leading to a state of induced thiamine deficiency with significant physiological and neurological consequences.[4][5] Understanding these off-target effects is crucial for optimizing its therapeutic index, ensuring animal welfare, and for the development of safer and more effective anticoccidial drugs.
On-Target vs. Off-Target Mechanism of Action
Amprolium's efficacy as a coccidiostat stems from its structural resemblance to thiamine, which allows it to be actively transported into Eimeria cells via their thiamine transporters.[1][2] Once inside the parasite, it cannot be pyrophosphorylated to the active cofactor, thiamine pyrophosphate (TPP), thereby disrupting essential metabolic pathways that are dependent on TPP.[2] This leads to the parasite's starvation and death.[1]
The primary off-target effect in the avian host mirrors this mechanism. Amprolium competes with dietary thiamine for absorption in the intestine and for transport across the blood-brain barrier.[5] This competition can lead to a systemic thiamine deficiency, impacting a wide range of physiological functions.
Core Off-Target Effect: Thiamine Deficiency and its Consequences
Thiamine, in its active form as thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and energy metabolism.[6] Amprolium-induced thiamine deficiency disrupts these critical pathways, leading to a cascade of adverse effects.
Impact on Thiamine-Dependent Enzymes
The primary biochemical lesion of amprolium's off-target activity is the reduced activity of TPP-dependent enzymes. These include:
-
Pyruvate Dehydrogenase Complex (PDH): Catalyzes the conversion of pyruvate to acetyl-CoA, a critical link between glycolysis and the citric acid cycle.[7]
-
Alpha-Ketoglutarate Dehydrogenase (α-KGDH): A rate-limiting enzyme in the citric acid cycle that catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA.[8]
-
Transketolase: A key enzyme in the pentose phosphate pathway, responsible for the production of NADPH and precursor molecules for nucleotide synthesis.[9]
A study on thiamine deficiency in chicken brain has shown a decrease in the activity of pyruvate dehydrogenase, while the activities of succinate dehydrogenase and glutamate dehydrogenase were augmented, suggesting a significant disturbance in the tricarboxylic acid cycle.[7]
Physiological and Neurological Manifestations
The disruption of these metabolic pathways manifests in a range of clinical signs, collectively known as polyneuritis.[2] Symptoms are primarily neurological due to the brain's high reliance on glucose metabolism for energy.[10]
Clinical Signs of Amprolium-Induced Thiamine Deficiency in Avian Species: [2][6][10]
-
Early Signs: Anorexia, lethargy, and head tremors.
-
Progressive Neurological Signs: Ataxia (incoordination), muscle paralysis starting from the toes and progressing upwards, and a characteristic "stargazing" posture (opisthotonos) due to paralysis of the anterior neck muscles.
-
Severe Signs: Inability to stand, convulsions, decreased body temperature, and reduced respiratory rate.
Histopathological Changes
Histopathological examination of birds suffering from amprolium-induced thiamine deficiency reveals specific changes, particularly in the nervous system. Chronic deficiency can lead to the degeneration of peripheral nerve fibers, especially in the sciatic nerve, which corresponds with the observed leg weakness and paralysis.[3] The axis cylinder and myelin sheath are affected, with chromatolysis observed in the dorsal root ganglia.[3] While acute neurological signs like opisthotonos may occur without observable nerve fiber degeneration, chronic deficiency consistently produces these lesions.[3]
Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data on the off-target effects of this compound in avian species.
Table 1: Toxicological and Kinetic Data
| Parameter | Value | Species | Reference |
| LD50 (single oral dose) | 5.1 g/kg | Chicken | [11] |
| Affinity Constant (Kiapp) for Thiamine Uptake in Intestinal Cells | 1150 µg/L | Chicken | [5] |
| Inhibitory Constant (Ki) for Thiamine Uptake in Eimeria tenella | 7.6 µM | Eimeria tenella | [3] |
| Inhibitory Constant (Ki) for Thiamine Uptake in Host Intestinal Cells | 323 µM | Chicken | [3] |
Table 2: Dose-Dependent Off-Target Effects in Chicks
| Amprolium Concentration in Feed | Observed Effects | Reference |
| Up to 500 mg/kg | No adverse effects | [5] |
| 800 mg/kg | Reduced weight gain | [5] |
| 1000 mg/kg | Polyneuritis and death | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the off-target effects of amprolium in avian species.
Induction of Thiamine Deficiency with Amprolium
Objective: To induce a controlled state of thiamine deficiency in an avian model using this compound.
Materials:
-
Avian species (e.g., day-old broiler chicks)
-
Basal diet with a known, controlled level of thiamine
-
This compound (analytical grade)
-
Metabolic cages for individual housing and feed intake monitoring
-
Precision balance
Procedure:
-
House birds individually in metabolic cages to allow for accurate measurement of feed and water intake.
-
Acclimatize the birds to the basal diet for a period of 3-5 days.
-
Prepare experimental diets by incorporating this compound at various concentrations (e.g., 0 mg/kg, 500 mg/kg, 800 mg/kg, 1000 mg/kg of feed). Ensure homogenous mixing.
-
Randomly assign birds to different dietary treatment groups.
-
Provide the respective diets and water ad libitum for a predetermined experimental period (e.g., 3 weeks).
-
Monitor the birds daily for clinical signs of thiamine deficiency (as listed in section 3.2).
-
Record body weight and feed intake regularly.
-
At the end of the experimental period, collect tissue samples (brain, liver, blood) for biochemical and histopathological analysis.
Measurement of Thiamine and its Phosphate Esters by HPLC
Objective: To quantify the levels of thiamine and its phosphate esters (Thiamine Monophosphate - TMP, Thiamine Diphosphate - TPP) in avian tissues.
Principle: This method involves the extraction of thiamine and its esters from tissue homogenates, derivatization to fluorescent thiochrome compounds, and subsequent separation and quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[12][13]
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of tissue (e.g., brain, liver) in a cold solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Derivatization:
-
To an aliquot of the supernatant, add potassium ferricyanide solution in an alkaline medium (e.g., NaOH) to oxidize thiamine and its esters to their corresponding thiochrome derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a reversed-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the thiochrome derivatives using a fluorescence detector (excitation ~375 nm, emission ~435 nm).
-
Quantify the peaks by comparing their areas to those of known standards of thiamine, TMP, and TPP.
-
Erythrocyte Transketolase Activity Assay
Objective: To assess the functional thiamine status by measuring the activity of the TPP-dependent enzyme, transketolase, in erythrocytes.
Principle: The assay measures the rate of conversion of a substrate (e.g., ribose-5-phosphate) by transketolase in erythrocyte hemolysates. The activity is measured both with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition (the "TPP effect") indicates a deficiency of the cofactor in the original sample.[14][15]
Procedure:
-
Hemolysate Preparation:
-
Collect whole blood in heparinized tubes.
-
Wash the erythrocytes with saline solution.
-
Lyse the erythrocytes with distilled water.
-
-
Enzyme Assay:
-
Prepare two sets of reaction mixtures. To one set, add a saturating concentration of TPP.
-
Add the erythrocyte hemolysate to both sets of reaction mixtures containing the substrate (ribose-5-phosphate) and other necessary reagents.
-
The product of the transketolase reaction is further converted in a series of enzymatic reactions that result in the oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the transketolase activity with and without added TPP.
-
The TPP effect is expressed as the percentage increase in activity with added TPP.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Amprolium competitively inhibits thiamine transport in enterocytes.
Caption: Pathophysiological cascade of amprolium-induced polyneuritis.
Experimental Workflows
References
- 1. huvepharma.com [huvepharma.com]
- 2. Vitamin Deficiencies in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 3. AVIAN THIAMIN DEFICIENCY : A CORRELATION OF THE PATHOLOGY AND CLINICAL BEHAVIOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the feed additive consisting of this compound (COXAM ®) for use in chickens for fattening and chickens reared for laying (Huvepharma N.V.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. poultrydvm.com [poultrydvm.com]
- 7. Physiological studies on the effects of nutritional imbalance on the central nervous system. II. Effects of thiamine deficiency on oxidative enzymes in the brain of chicken, Gallus domesticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitchinchickens.com [bitchinchickens.com]
- 11. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 12. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 15. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Amprolium hydrochloride absorption, distribution, metabolism, and excretion (ADME) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprolium hydrochloride is a synthetic coccidiostat widely used in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. As a structural analogue of thiamine (Vitamin B1), its primary mechanism of action involves the competitive inhibition of thiamine uptake by the parasite, leading to thiamine deficiency and subsequent starvation of the coccidia.[1] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for ensuring its efficacy and safety in target animal species, as well as for establishing appropriate withdrawal times to safeguard human consumers. This technical guide provides an in-depth overview of the ADME profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Core Concepts: ADME Profile of this compound
Absorption
This compound is administered orally, typically through feed or drinking water.[2] It is absorbed from the gastrointestinal tract, although its bioavailability can be influenced by factors such as fasting.[3] The systemic bioavailability of this compound following oral administration in broiler chickens has been reported to be approximately 66.09% ± 4.9%.[4]
Distribution
Following absorption, amprolium is distributed throughout the body tissues. Studies in broiler chickens have shown that amprolium can be detected in various edible tissues, including muscle, liver, kidney, and skin with fat.[2][5] Residue levels are generally highest in the kidneys and liver.[5][6] Amprolium also distributes to eggs in laying hens, with higher concentrations found in the yolk compared to the egg white.[7][8]
Metabolism
The metabolism of amprolium is not extensively documented in the readily available literature. However, some studies have indicated the presence of unidentified metabolites in the liver and kidneys.[9] The primary mechanism of action, thiamine antagonism, is a direct result of the parent compound's structural similarity to thiamine.
Excretion
Amprolium is rapidly eliminated from the body, primarily via the kidneys.[10] A mass balance study in chickens demonstrated that 74% to 94% of an orally administered radioactive dose of amprolium was excreted within 24 hours, with this increasing to 81% to 104% after three days.[2]
Quantitative ADME Data
The following tables summarize the key pharmacokinetic parameters and tissue residue levels of this compound from various studies in chickens.
Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens
| Parameter | Value | Species/Conditions | Reference |
| Single Intravenous Dose (30 mg/kg b. wt.) | Hubbard Broiler Chickens | [4] | |
| Elimination Half-Life (t½β) | 4.89 ± 0.3 h | [4] | |
| Volume of Distribution at Steady State (Vdss) | 0.34 ± 0.005 L/kg | [4] | |
| Total Body Clearance (Cl) | 0.562 ± 0.015 ml/kg/min | [4] | |
| Single Oral Dose (30 mg/kg b. wt.) | Hubbard Broiler Chickens | [4] | |
| Peak Plasma Concentration (Cmax) | 42.9 ± 1.11 µg/ml | [4] | |
| Time to Peak Plasma Concentration (Tmax) | 3.67 ± 0.05 h | [4] | |
| Systemic Bioavailability | 66.09 ± 4.9 % | [4] | |
| Repeated Oral Dosing | Hubbard Broiler Chickens | [4] | |
| Peak Plasma Concentration (Cmax) | 55.19 ± 0.35 µg/ml | [4] | |
| Time to Peak Plasma Concentration (Tmax) | 5.17 ± 0.15 h | [4] | |
| Biological Half-Life | 1.11 ± 0.14 h | [4] |
Table 2: Amprolium Residues in Tissues of Broiler Chickens
| Tissue | Residue Concentration (µg/kg) | Dosing Regimen | Withdrawal Period | Reference |
| Liver | 178 - 330 (mean 250) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 0 days | [2] |
| Kidney | 1160 (average) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 6 hours | [11] |
| Muscle | 63 (average) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 6 hours | [11] |
| Skin with Fat | 94 (average) | 240 mg/L in drinking water for 7 days, then 60 mg/L for 14 days | 6 hours | [11] |
Table 3: Amprolium Residues in Eggs of Laying Hens
| Egg Component | Residue Concentration (µg/kg) | Dosing Regimen | Withdrawal Period | Reference |
| Yolk | 200 | 5 mg/kg in feed for 21 days | - | [2] |
| Yolk | 2000 | 250 mg/kg in feed for 21 days | - | [2] |
| White | 7 | 5 mg/kg in feed for 21 days | - | [2] |
| White | 50 | 250 mg/kg in feed for 21 days | - | [2] |
| Yolk | < 5 | 5-250 mg/kg in feed | ~10 days | [7][8] |
Experimental Protocols
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in broiler chickens following intravenous and oral administration.
Methodology:
-
Animal Model: Healthy broiler chickens are used, typically housed in controlled environments.[4]
-
Dosing:
-
Intravenous (IV): A single dose of this compound (e.g., 30 mg/kg body weight) is administered into a wing vein.[4]
-
Oral (PO): A single dose of this compound (e.g., 30 mg/kg body weight) is administered directly into the crop using a gavage tube. For repeated dosing studies, amprolium is often administered in the drinking water or feed for a specified period.[2][4]
-
-
Blood Sampling: Blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[12] Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of amprolium are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][13]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as elimination half-life, volume of distribution, clearance, Cmax, Tmax, and bioavailability.[14]
References
- 1. huvepharma.com [huvepharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nile.enal.sci.eg [nile.enal.sci.eg]
- 6. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amprolium exposure alters mice behavior and metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. Pharmacokinetics and tissue residue of enrofloxacin in healthy, Eimeria-infected broiler chickens and those pre-treated with amprolium and toltrazuril - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and sensitive determination of amprolium in chicken plasma by high-performance liquid chromatography with post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bu.edu.eg [bu.edu.eg]
Amprolium Hydrochloride and the Host Immune Response to Coccidiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic and welfare concern in the global poultry industry. Amprolium hydrochloride, a synthetic thiamine antagonist, has been a cornerstone of anticoccidial programs for decades. Its primary function is coccidiostatic, meaning it inhibits the parasite's growth and reproduction, thereby preventing the overwhelming intestinal damage characteristic of the disease. This action reduces clinical signs and production losses. A prevailing concept is that by controlling parasite replication, amprolium "allows" the host's immune system to mount its own effective response and develop natural immunity. However, direct immunomodulatory effects of amprolium itself are not well-documented in publicly available literature.
This technical guide provides a comprehensive overview of the known mechanisms of amprolium, its impact on parasitological and performance parameters, and detailed experimental protocols for its study. It summarizes the available quantitative data, outlines methodologies for key experiments, and visualizes core concepts. This guide also highlights the current knowledge gap regarding the direct effects of amprolium on the host's cellular and humoral immune responses, proposing avenues for future research.
Core Mechanism of Action: Thiamine Antagonism
Amprolium's efficacy is rooted in its structural similarity to thiamine (Vitamin B1). Eimeria parasites have a high requirement for thiamine, particularly during the asexual reproductive stage (schizogony), to fuel their rapid intracellular multiplication.[1]
-
Competitive Inhibition: Amprolium acts as a competitive antagonist at the thiamine transporter in the parasite's cell membrane.[2] The transport system in the Eimeria parasite is significantly more sensitive to amprolium than that of the host's intestinal cells, providing a margin of safety for the treated animal.[1]
-
Metabolic Disruption: By blocking thiamine uptake, amprolium deprives the parasite of this essential cofactor. Thiamine pyrophosphate, the active form of thiamine, is crucial for carbohydrate metabolism. Its absence disrupts key enzymatic reactions, leading to metabolic distress and arrested development of the parasite, primarily targeting the first-generation trophozoites and schizonts.[2]
This mechanism effectively reduces the parasite load, lessens intestinal damage, and prevents the severe clinical signs of coccidiosis.
Effect on Host and Parasite Parameters: Quantitative Data
While direct immunological data is scarce, the effect of amprolium is well-documented through parasitological, performance, and histopathological outcomes. These metrics serve as crucial indicators of the drug's efficacy in controlling the disease, which is a prerequisite for the development of host immunity.
Performance and Parasitological Data
The following tables summarize data from various studies, demonstrating the effect of amprolium on key performance indicators (Body Weight Gain, Feed Conversion Ratio), parasite shedding (Oocysts Per Gram), and intestinal health (Lesion Score).
Table 1: Effect of Amprolium on Body Weight Gain (BWG) in Broiler Chickens
| Study Reference | Host | Eimeria Species | Treatment Group | BWG (g) | Control (Infected, Untreated) BWG (g) | % Improvement |
|---|---|---|---|---|---|---|
| Kandeel, M. (2013)[3] | Broiler Chickens | E. tenella | Amprolium (150 ppm) | +200 g (mean difference) | - | - |
| Huvepharma (2021)[1] | Broiler Chickens | Field Strains | Amprolium | 46.7 g/day | 41.2 g/day | 13.3% |
| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 1054.4 | 884.2 | 19.3% |
Table 2: Effect of Amprolium on Feed Conversion Ratio (FCR)
| Study Reference | Host | Eimeria Species | Treatment Group | FCR | Control (Infected, Untreated) FCR | % Improvement |
|---|---|---|---|---|---|---|
| Huvepharma (2021)[1] | Broiler Chickens | Field Strains | Amprolium | 1.65 | 1.88 | 12.2% |
| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 1.58 | 1.84 | 14.1% |
Table 3: Effect of Amprolium on Oocyst Shedding (Oocysts Per Gram - OPG)
| Study Reference | Host | Eimeria Species | Treatment Group | OPG (x 10³) | Control (Infected, Untreated) OPG (x 10³) | % Reduction |
|---|---|---|---|---|---|---|
| Kandeel, M. (2013)[3] | Broiler Chickens | E. tenella | Amprolium (150 ppm) | 218 | 229 | 4.8% |
| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 11,200 | 29,400 | 61.9% |
| Trujillo et al. (2023)[5] | Turkeys | E. meleagrimitis | Amprolium (0.024%) | Markedly Reduced | - | - |
Table 4: Effect of Amprolium on Intestinal Lesion Scores
| Study Reference | Host | Eimeria Species | Treatment Group | Lesion Score | Control (Infected, Untreated) Lesion Score | % Reduction |
|---|---|---|---|---|---|---|
| Al-Massad et al. (2025)[4] | Broiler Chickens | E. tenella | Amprolium (20 mg/kg) | 1.20 | 2.80 | 57.1% |
| Trujillo et al. (2023)[5] | Turkeys | E. meleagrimitis | Amprolium (0.024%) | Significantly Reduced | - | - |
Histopathological Observations
Histopathological analysis of intestinal tissues from amprolium-treated, Eimeria-infected chickens provides qualitative evidence of an ongoing immune response. Studies have noted heavy infiltration of mononuclear cells in the cecal mucosa and submucosa of treated birds.[6][7] This cellular infiltrate, likely comprising lymphocytes and macrophages, indicates a local cell-mediated immune response at the site of infection. While not quantitative, this observation supports the hypothesis that amprolium treatment allows for the development of a host immune reaction by preventing overwhelming parasite-induced pathology.
Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature and represent standard practices for evaluating the efficacy of amprolium and its impact on the host.
Eimeria Challenge Model
This protocol describes a typical floor-pen or battery-cage study to assess the efficacy of amprolium against an experimental Eimeria infection.
-
Animal Model:
-
Species: Day-old broiler chickens (Gallus gallus domesticus) or turkeys (Meleagris gallopavo).
-
Source: Sourced from a commercial hatchery, confirmed to be free of coccidial infection and unvaccinated against coccidiosis.
-
Housing: Housed in wire-floored battery cages or on fresh litter in floor pens to prevent extraneous infection. Maintain controlled temperature, humidity, and lighting appropriate for the age of the birds.
-
Diet: Provide a standard, unmedicated starter or grower ration ad libitum. Ensure the feed is free of any anticoccidial drugs. Water should also be unmedicated and available ad libitum.
-
-
Experimental Groups (Example):
-
Group 1 (Uninfected Control): Uninfected, untreated. Receives sham gavage (e.g., water or saline).
-
Group 2 (Infected Control): Infected, untreated. Receives sham treatment.
-
Group 3 (Amprolium Treatment): Infected, treated with this compound in the feed or water at a specified dosage (e.g., 125 ppm in feed or 0.012% in water).[3][8]
-
-
Eimeria Inoculum Preparation:
-
Species: Use laboratory-propagated, sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) or a mixture of species relevant to the study objectives.[9]
-
Sporulation: Harvest unsporulated oocysts from the feces of donor birds and sporulate in a 2.5% (w/v) potassium dichromate solution with forced aeration at 28-30°C for 48-72 hours.
-
Quantification: Wash sporulated oocysts by repeated centrifugation and resuspend in a known volume of saline. Enumerate the concentration of sporulated oocysts using a McMaster counting chamber.
-
Dose: Dilute the stock solution to achieve the desired challenge dose (e.g., 5 x 10⁴ sporulated oocysts) in a 1.0 mL volume per bird.[4]
-
-
Infection and Treatment Protocol:
-
Acclimation: Allow birds to acclimate for approximately 14 days.
-
Infection: At ~14 days of age, orally administer 1.0 mL of the prepared oocyst suspension directly into the crop of each bird in the infected groups using a gavage needle. Birds in the uninfected control group receive 1.0 mL of the vehicle (e.g., saline).
-
Treatment: Begin amprolium administration as per the experimental design. This can be prophylactic (starting 1-2 days before infection) or therapeutic (starting at the onset of clinical signs or a set time post-infection).[8]
-
-
Data Collection and Endpoint Analysis (typically 6-7 days post-infection):
-
Performance: Measure body weight at the time of infection and at the end of the experiment to calculate body weight gain. Record feed consumption to determine the feed conversion ratio (FCR).
-
Lesion Scoring: Euthanize a subset of birds from each group. Score intestinal lesions for the relevant gut segments on a scale of 0 (no gross lesions) to 4 (most severe lesions), according to the methods of Johnson and Reid (1970).
-
Oocyst Shedding: Collect fecal samples from each pen or cage for several days post-infection (typically days 5-9). Homogenize samples and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber after salt flotation.
-
Proposed Protocols for Immunological Analysis
While studies directly linking amprolium to specific immune responses are lacking, the following standard poultry immunology protocols can be applied to investigate these potential effects in the context of the challenge model described above.
-
Sample Collection:
-
At the experimental endpoint (e.g., 7 days post-infection), collect blood for serum and peripheral blood mononuclear cell (PBMC) isolation.
-
Aseptically harvest spleen and cecal tonsils for lymphocyte isolation.
-
Collect intestinal sections for histopathology and intraepithelial lymphocyte (IEL) isolation.
-
-
Quantification of Cytokine Gene Expression (qRT-PCR):
-
Tissue Preparation: Isolate lymphocytes from the spleen or cecal tonsils, or use sections of intestinal tissue.
-
RNA Extraction: Extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform quantitative real-time PCR using a thermal cycler. Use primers specific for chicken cytokines (e.g., IFN-γ, IL-10, IL-2, IL-1β) and a reference gene (e.g., β-actin, GAPDH).
-
Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, comparing treated groups to the infected control group.
-
-
Analysis of Immune Cell Populations (Flow Cytometry):
-
Cell Preparation: Prepare single-cell suspensions from spleen, cecal tonsils, or blood (PBMCs).
-
Staining: Stain cells with a panel of fluorescently-conjugated monoclonal antibodies specific for chicken immune cell markers (e.g., CD3 for T-cells, CD4 for T-helper cells, CD8 for cytotoxic T-cells, Bu-1 for B-cells).
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of different immune cell populations (e.g., CD3+/CD4+, CD3+/CD8+) within the lymphocyte gate.
-
-
Measurement of Eimeria-specific Antibodies (ELISA):
-
Antigen Preparation: Prepare a soluble oocyst or sporozoite antigen from the relevant Eimeria species.
-
ELISA Protocol:
-
Coat ELISA plates with the Eimeria antigen and incubate overnight.
-
Block plates with a blocking buffer (e.g., 5% skim milk in PBS-Tween).
-
Add diluted serum samples collected at the endpoint and incubate.
-
Wash plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-chicken IgY or IgA).
-
Wash plates and add a substrate (e.g., TMB). Stop the reaction and read the optical density at the appropriate wavelength.
-
-
Analysis: Compare antibody levels between experimental groups.
-
Amprolium's Role in the Development of Host Immunity: A Logical Framework
The prevailing scientific consensus is that amprolium's primary contribution to host immunity is indirect. By acting as a "coccidiostat," it slows down parasite replication rather than eliminating it completely (a "coccidiocidal" effect).[10] This modulation of the infection dynamics is critical. It prevents the parasite from multiplying to a level that would cause severe pathology and overwhelm the host's immune system. This "leaky" control allows a sufficient number of parasite antigens to be presented to the host's immune cells, initiating a primary immune response and the generation of immunological memory, without the debilitating effects of clinical disease.
Conclusion and Future Research Directions
This compound remains an effective tool for the control of coccidiosis in poultry. Its mechanism as a thiamine antagonist that starves the parasite is well-established. Its efficacy is demonstrated by significant improvements in performance metrics and reductions in parasite load and intestinal lesions in infected birds.
However, there is a pronounced gap in the scientific literature regarding the direct immunomodulatory effects of amprolium on the host. The consensus holds that its primary benefit to the immune system is indirect—by controlling the parasitic challenge, it allows for the natural development of immunity. While logical, this hypothesis is largely based on inference rather than direct immunological data.
Future research should be directed at elucidating these potential direct effects. Key research questions include:
-
Does amprolium, independent of its coccidiostatic effect, alter the expression of key pro-inflammatory (IFN-γ) or regulatory (IL-10) cytokines in the gut?
-
Does amprolium treatment influence the proliferation or differentiation of T-cell subsets (e.g., Th1, Th2, Th17, Treg) in response to Eimeria infection?
-
How does the kinetics of antibody development (intestinal IgA and serum IgY) in amprolium-treated birds compare to that in vaccinated or naturally infected, untreated birds?
Answering these questions using the modern immunological tools outlined in this guide will provide a more complete understanding of amprolium's role in coccidiosis control and could inform the development of more sophisticated and integrated strategies for managing this persistent disease.
References
- 1. huvepharma.com [huvepharma.com]
- 2. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Efficacy of amprolium and toltrazuril in chicken with subclinical infection of cecal coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impact of Eimeria meleagrimitis and intermittent amprolium treatment on performance and the gut microbiome composition of Turkey poults [frontiersin.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. cvear.com [cvear.com]
- 9. Graded Eimeria challenge linearly regulated growth performance, dynamic change of gastrointestinal permeability, apparent ileal digestibility, intestinal morphology, and tight junctions of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological evaluation of anticoccidial activity of toltrazuril and amprolium in experimental Eimeria tenella infection in chicken | The Indian Journal of Animal Sciences [epubs.icar.org.in]
Genetic Basis of Amprolium Hydrochloride Resistance in Eimeria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprolium hydrochloride has been a cornerstone in the control of coccidiosis, a parasitic disease of significant economic impact in the poultry industry, caused by protozoa of the genus Eimeria. However, the emergence of resistance threatens its efficacy. This technical guide provides a comprehensive overview of the current understanding of the genetic basis of amproliam resistance in Eimeria. Amprolium, a structural analogue of thiamine (Vitamin B1), competitively inhibits the parasite's thiamine transporter, leading to a fatal deficiency in this essential cofactor for carbohydrate metabolism. Resistance to amprolium is not a simple, single-gene event but rather a gradual, multi-step process, suggesting the accumulation of multiple mutations. While the complete genome of Eimeria tenella is available, the specific gene or genes encoding the thiamine transporter(s) and the precise mutations conferring resistance are yet to be definitively identified. This guide synthesizes the existing biochemical and genetic data, details experimental methodologies for inducing and quantifying resistance, and visualizes the key pathways and processes involved.
Mechanism of Action of this compound
Amprolium's efficacy lies in its structural mimicry of thiamine. The parasite's thiamine transport system has a higher affinity for amprolium than the host's, providing a therapeutic window.[1] Once transported into the Eimeria cell, amprolium cannot be converted to the active co-enzyme thiamine pyrophosphate, thus disrupting essential metabolic pathways.
Thiamine Transport in Eimeria
Eimeria parasites are unable to synthesize thiamine de novo and must acquire it from the host cell. This uptake is mediated by specific transporter proteins located on the parasite's cell membrane. Amprolium competitively inhibits this transport process.[2] Studies on isolated second-generation schizonts of Eimeria tenella have demonstrated that the parasite's thiamine transport system is significantly more sensitive to amproliam than that of the host cells.[3]
Disruption of Carbohydrate Metabolism
Thiamine pyrophosphate is a critical co-enzyme for several key enzymes in carbohydrate metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. By blocking thiamine uptake, amprolium effectively starves the parasite of this essential cofactor, leading to the inhibition of merozoite development and second-generation schizonts.[4]
The Genetic Basis of Amprolium Resistance
The development of resistance to amprolium in Eimeria is a complex process. Laboratory studies have consistently shown that resistance arises gradually after repeated exposure to the drug, suggesting a polygenic or multi-step mutational basis.[5] This is in contrast to resistance to some other anticoccidial drugs, which can emerge from a single mutation.
The Role of the Thiamine Transporter
The primary hypothesis for the genetic basis of amprolium resistance centers on modifications to the thiamine transporter protein. Mutations in the gene encoding this transporter could lead to a reduced binding affinity for amproliam, while still allowing sufficient thiamine uptake for parasite survival. However, the specific gene encoding the thiamine transporter in Eimeria tenella has not yet been definitively identified and characterized. Consequently, the precise mutations responsible for amproliam resistance remain unknown.
A Multi-Step Mutation Model
The gradual development of resistance suggests a model where initial mutations may confer a low level of resistance. Subsequent mutations, either in the same gene or in other related genes, could then build upon this initial resistance, leading to higher levels of tolerance to amprolium. This stepwise selection process would explain the observed gradual decrease in drug sensitivity.
Data Presentation: Quantitative Analysis of Amprolium Resistance
Quantifying the level of amprolium resistance is crucial for monitoring its efficacy and for research into resistance mechanisms. Several parameters are used to assess resistance, including the anticoccidial index (ACI) and the percentage reduction in oocyst output.
| Parameter | Description | Typical Value for Resistance | Reference |
| Fold Reduction in Sensitivity | The factor by which the minimum inhibitory concentration of amprolium is increased in a resistant strain compared to a sensitive strain. | An 8-fold reduction in drug sensitivity has been reported for amprolium-resistant lines. | [5] |
| Anticoccidial Index (ACI) | A composite score based on weight gain, lesion scores, and oocyst production in challenged birds. | ACI values below a certain threshold (e.g., <160) are often indicative of resistance. | |
| Oocyst Production | A measure of the parasite's reproductive capacity in the presence of the drug. | A significant number of oocysts produced in amprolium-treated birds compared to untreated, uninfected controls can indicate resistance. |
Experimental Protocols
Induction of Amprolium Resistance in Eimeria
A standard method for inducing amprolium resistance in the laboratory involves the serial passage of Eimeria oocysts in chickens that are continuously medicated with amprolium.
Protocol:
-
Initial Infection: A susceptible strain of Eimeria tenella is administered orally to a group of young, coccidia-free chickens.
-
Drug Administration: The chickens are provided with feed containing a low concentration of amproliam.
-
Oocyst Collection: Feces are collected from the infected birds, and Eimeria oocysts are isolated and sporulated.
-
Serial Passage: The sporulated oocysts from the previous passage are used to infect a new group of chickens receiving a slightly higher concentration of amprolium in their feed.
-
Iterative Process: This process is repeated for multiple passages (typically 6 or more) with gradually increasing concentrations of amprolium.[5]
-
Resistance Confirmation: The resulting Eimeria strain is then tested for its sensitivity to a range of amprolium concentrations to confirm the development of resistance.
Molecular Identification of Eimeria Species
Accurate identification of the Eimeria species is essential for studying drug resistance. Polymerase Chain Reaction (PCR) based methods are commonly used for this purpose.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from purified Eimeria oocysts.
-
PCR Amplification: Specific regions of the parasite's ribosomal DNA, such as the internal transcribed spacer 1 (ITS1) region, are amplified using species-specific primers.
-
Gel Electrophoresis: The amplified PCR products are separated by size using agarose gel electrophoresis.
-
Species Identification: The size of the amplified DNA fragment is used to identify the Eimeria species present in the sample.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of amprolium action and resistance in Eimeria.
Experimental Workflows
References
- 1. huvepharma.com [huvepharma.com]
- 2. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 3. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eimeria tenella: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoquate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Amprolium Hydrochloride in Poultry Feed using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprolium hydrochloride is a coccidiostat widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for amprolium in animal feed to ensure consumer safety. Therefore, accurate and reliable analytical methods for the quantification of this compound in poultry feed are crucial for quality control and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in poultry feed, including a comprehensive experimental protocol and performance data.
Principle
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound. The feed sample is first extracted with a suitable solvent mixture, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. The extracted and cleaned sample is then injected into the HPLC system. This compound is separated on a C8 or C18 analytical column using an isocratic mobile phase. Quantification is achieved by comparing the peak area of amprolium in the sample to that of a known concentration of an this compound standard.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated HPLC method for the determination of this compound in poultry feed.
| Parameter | Value |
| Linearity Range | 10 - 180 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.48 nmol/L[3] |
| Limit of Quantification (LOQ) | 0.5 ng[2] |
| Recovery | 99.4 ± 1.4%[2] |
| Retention Time | ~7.5 minutes[2] |
Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound in poultry feed.
1. Reagents and Materials
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
HPLC grade methanol
-
HPLC grade water
-
Octanesulfonic acid
-
Triethylamine
-
Acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., CN or HLB)[2][3]
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
UV-Vis detector
-
C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction manifold
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, 150, 180 ng/mL).
4. Sample Preparation
-
Extraction:
-
Weigh a representative 5 g sample of the ground poultry feed into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol-water mixture (e.g., 75:25 v/v).
-
Vortex for 2 minutes and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
5. Chromatographic Conditions
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) containing octanesulfonic acid, triethylamine, and acetic acid.[2] The pH should be adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 274 nm[2]
-
Column Temperature: Ambient
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the poultry feed sample, taking into account the sample weight and dilution factors.
Experimental Workflow
Caption: Workflow for Amprolium HCl quantification.
References
- 1. Assay of amprolium in poultry feedingstuffs by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Determination of Amprolium Hydrochloride Residues in Chicken Tissues by LC-MS/MS
Abstract
This application note details a sensitive and robust method for the quantification of amprolium hydrochloride residues in various chicken tissues (muscle, liver, kidney, and skin/fat) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation, including homogenization and solid-phase extraction (SPE), to the final analysis. This method is crucial for monitoring amprolium levels to ensure compliance with regulatory Maximum Residue Limits (MRLs) and safeguard consumer health. The described methodology is suitable for researchers, scientists, and professionals in the field of drug development and food safety.
Introduction
Amprolium is a coccidiostat widely used in the poultry industry for the prevention and treatment of coccidiosis.[1][2] Its use, however, can lead to the presence of residues in edible tissues, which necessitates reliable analytical methods for monitoring. Regulatory bodies have established Maximum Residue Limits (MRLs) for amprolium in poultry products to ensure food safety.[2][3] This application note presents a validated LC-MS/MS method for the accurate determination of amproliam hydrochloride in chicken tissues, offering high sensitivity and selectivity.
Experimental Workflow
The overall experimental workflow for the analysis of amprolium in chicken tissues is depicted below.
Caption: Overall workflow for the LC-MS/MS analysis of amprolium in chicken tissues.
Principle of LC-MS/MS Detection
The principle of LC-MS/MS for the detection of amprolium involves the separation of the analyte from the sample matrix by liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. The specific precursor and product ions are then monitored for quantification.
Caption: Conceptual diagram of the LC-MS/MS detection principle for amprolium.
Experimental Protocols
Sample Preparation
-
Homogenization: Weigh 5 g of the chicken tissue sample (muscle, liver, kidney, or skin/fat) into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and homogenize for 1 minute using a high-speed homogenizer.
-
Extraction: Add 5 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.[4]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in methanol.[6]
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 279.2
-
Product Ions (m/z): 138.1 (quantifier), 121.1 (qualifier).
-
Collision Energy: Optimized for the specific instrument.
-
Capillary Voltage: 3.5 kV.
-
Quantitative Data
The performance of the method was validated according to international guidelines. The following tables summarize the quantitative data obtained.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.6 µg/kg[7] |
| Limit of Quantitation (LOQ) | 0.13 - 0.42 mg/kg[5] |
| Recovery | 78.5 - 107.1%[5] |
| Precision (RSD%) | < 15% |
Table 2: Maximum Residue Limits (MRLs) for Amprolium in Chicken Tissues
| Tissue | MRL (µg/kg) |
| Muscle | 200[2][3] |
| Liver | 200[2][3] |
| Kidney | 400[2][3] |
| Skin/Fat | 200[2][3] |
| Eggs | 1000[2][3] |
Table 3: Example Residue Concentrations in Chicken Tissues After Dosing
| Tissue | Concentration at 0 Days Post-Treatment (µg/kg) | Concentration at 2 Days Post-Treatment (µg/kg) |
| Muscle | 90 | < 10 |
| Liver | 410 | < 20 |
| Kidney | 380 | 40 |
| Skin/Fat | 420 | 20 |
Data adapted from a study with a 250 mg/kg feed dose.[8]
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound residues in chicken tissues. The detailed protocol for sample preparation and instrumental analysis, along with the presented quantitative data, demonstrates the suitability of this method for routine monitoring and regulatory compliance in the food safety sector.
References
- 1. Determination of amprolium in feed by a liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
Development of a Stability-Indicating Assay for Amprolium Hydrochloride Formulations: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Amprolium hydrochloride in pharmaceutical formulations. The described methodology is designed to separate and quantify this compound in the presence of its degradation products, ensuring the accuracy and reliability of stability studies. Detailed experimental protocols for forced degradation studies, method validation, and data analysis are presented. This application note is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
This compound is a coccidiostat agent widely used in veterinary medicine to treat and prevent coccidiosis in poultry, cattle, and sheep. To ensure the quality, safety, and efficacy of this compound formulations, it is crucial to monitor the stability of the active pharmaceutical ingredient (API) over time and under various environmental conditions. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API, free from interference from any degradation products, excipients, or other impurities that may be present.
This application note details a stability-indicating HPLC method that has been developed and validated according to the International Council for Harmonisation (ICH) guidelines. The method is capable of resolving this compound from its degradation products generated under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Experimental Workflow
The development and validation of a stability-indicating assay for this compound involves a systematic workflow. The key stages include method development, forced degradation studies to generate potential degradation products, and full method validation to ensure the method is fit for its intended purpose.
Caption: Experimental workflow for the development and validation of a stability-indicating assay.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99.4% purity)[1]
-
This compound water-soluble powder formulation
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Ammonium acetate (extra pure)[1]
-
Glacial acetic acid[1]
-
Hydrochloric acid (37%)[1]
-
Sodium hydroxide pellets[1]
-
Hydrogen peroxide (30%)[1]
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Water bath
-
UV light chamber
Chromatographic Conditions
| Parameter | Condition |
| Column | ZIC-HILIC (250 mm × 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase | 200mM Ammonium acetate solution and Acetonitrile (25:75 v/v), pH adjusted to 5.7 with glacial acetic acid[1][2][3] |
| Flow Rate | 0.5 mL/min[1][2][3] |
| Detection Wavelength | 267 nm[1][2][3] |
| Column Temperature | 25°C[1][2] |
| Injection Volume | 20 µL |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (240 µg/mL): Accurately weigh about 24 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add 80 mL of 80% acetonitrile, sonicate to dissolve, and dilute to volume with the same solvent.[1][2]
-
Working Standard Solution (24 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (from water-soluble powder): Accurately weigh a quantity of the powder formulation equivalent to 24 mg of this compound and prepare as described for the standard stock solution. Further dilute to a final concentration of approximately 24 µg/mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1][3]
-
Acid Hydrolysis: To the standard stock solution, add 10 mL of 1.0 N HCl, and keep at room temperature for 60 minutes in the dark before diluting to volume with 80% acetonitrile.[2]
-
Base Hydrolysis: To the standard stock solution, add 10 mL of 1.0 N NaOH, and keep at room temperature for 60 minutes in the dark before diluting to volume with 80% acetonitrile.[2]
-
Oxidative Degradation: To the standard stock solution, add 10 mL of 3% hydrogen peroxide and keep at room temperature for a suitable duration.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C in a hot air oven.[1]
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) in a photostability chamber.[1]
After exposure to the stress conditions, the solutions are diluted with the mobile phase to the target concentration and analyzed by HPLC.
Caption: Potential degradation pathways of this compound under stress conditions.
Results and Data Presentation
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1.5 - 240 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery)
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 19.2 | 19.1 | 99.5% |
| 100% | 24.0 | 24.1 | 100.4% |
| 120% | 28.8 | 28.7 | 99.7% |
Table 4: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 1.5% |
Forced Degradation Results
The results of the forced degradation studies demonstrate the specificity of the method. In all stress conditions, the degradation products were well-resolved from the parent this compound peak.[1][2][3]
Table 5: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (1.0 N HCl, RT, 60 min) | ~15% | Degradation peaks observed, well-separated from the main peak. |
| Base Hydrolysis (1.0 N NaOH, RT, 60 min) | ~25% | Significant degradation with distinct degradation product peaks.[1] |
| Oxidative (3% H₂O₂, RT) | ~20% | Major degradation product observed.[1] |
| Thermal (105°C) | ~5% | Minor degradation observed. |
| Photolytic (UV light) | ~8% | Detectable degradation with resolved peaks. |
Conclusion
The developed and validated HPLC method is simple, accurate, precise, and specific for the determination of this compound in pharmaceutical formulations. The method's ability to separate the active ingredient from its degradation products confirms its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and stability testing of this compound formulations.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of this compound and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amprolium Hydrochloride Administration in Drinking Water for Poultry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the administration and evaluation of amprolium hydrochloride in poultry drinking water. The information is intended to guide research and development of anticoccidial drugs.
Introduction
This compound is a synthetic organic compound with a molecular structure analogous to thiamine (Vitamin B1).[1][2] It is a widely used anticoccidial agent in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[2][3] Amprolium is approved for use in growing chickens, turkeys, and laying hens.[3][4] Its efficacy, coupled with a high safety margin and no required withdrawal period for meat, makes it a valuable tool in poultry health management.[4][5]
Mechanism of Action
This compound's primary mode of action is the competitive inhibition of thiamine uptake by Eimeria parasites.[1][5] Due to its structural similarity to thiamine, amprolium blocks the thiamine transporters in the parasite's cell membrane.[2][4] This disruption of thiamine transport is particularly effective during the second generation schizont stage of the Eimeria life cycle, a period of high thiamine demand for carbohydrate synthesis.[1][2] The parasite's thiamine transport system is significantly more sensitive to amprolium than that of the avian host, which accounts for the drug's selective toxicity and safety in poultry.[2] By inducing a thiamine deficiency in the coccidia, amprolium effectively leads to the starvation and death of the parasite.[2][6]
References
- 1. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
- 2. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 3. Establishment of withdrawal time and analysis of amprolium residue in edible tissues of broiler chickens administered in drinking water - koreascholar [db.koreascholar.com]
- 4. Rapid and sensitive determination of amprolium in chicken plasma by high-performance liquid chromatography with post-column reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. poultrycontent.ceva.com [poultrycontent.ceva.com]
Application Notes and Protocols for Solid-Phase Extraction of Amprolium Hydrochloride
These application notes provide detailed protocols for the cleanup of Amprolium hydrochloride in complex matrices using solid-phase extraction (SPE). The methods are intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical procedures for the quantification of Amprolium in samples such as eggs, animal feed, and tissues.
Introduction
This compound is a coccidiostatic agent widely used in veterinary medicine for the treatment and prevention of coccidiosis in poultry and other livestock.[1][2] Its presence in food products of animal origin is regulated, necessitating sensitive and accurate analytical methods for its detection and quantification. Solid-phase extraction is a crucial sample preparation technique that effectively removes interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document outlines specific SPE protocols for the cleanup of this compound from various complex matrices.
General Workflow for this compound Analysis
The general workflow for the analysis of this compound from complex matrices involves sample preparation, solid-phase extraction, and instrumental analysis. The following diagram illustrates the key steps.
Caption: General workflow for this compound analysis.
Application 1: this compound in Eggs
This protocol details the extraction and cleanup of this compound from whole eggs using a polymer-based SPE cartridge.
Quantitative Data Summary
| Parameter | Value | Reference |
| SPE Cartridge | Agilent Bond Elut Plexa (200 mg, 3 mL) | [3] |
| Recovery | 85-95% | [3] |
| Limit of Detection (LOD) | 1 ng/g | [3] |
| Limit of Quantification (LOQ) | 10 ng/g | [3] |
| Relative Standard Deviation (RSD) | < 10% | [3] |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.
-
Add 10 mL of 5% trichloroacetic acid solution.[3]
-
Cap the tube and shake it vigorously on a mechanical shaker for 1 minute.
-
Centrifuge the sample for 10 minutes at 9,000 rpm at 4°C.[3]
-
Collect the supernatant for SPE cleanup.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the Agilent Bond Elut Plexa cartridge with 3 mL of methanol followed by 3 mL of water.[3]
-
Loading: Load 5 mL of the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove hydrophilic interferences.[3]
-
Drying: Dry the cartridge under vacuum for a brief period.
-
Elution: Elute the this compound with 3 mL of 2% formic acid in acetonitrile.[3]
-
-
Final Preparation for Analysis:
-
Collect the eluent.
-
Filter the eluent through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Application 2: this compound in Animal Feed
This protocol is for the extraction and cleanup of this compound from chicken feed using a cyano (CN) SPE cartridge.
Quantitative Data Summary
| Parameter | Value | Reference |
| SPE Cartridge | Cyano (CN) Cartridge | [4] |
| Recovery | 99.4 ± 1.4% | [4] |
| Limit of Quantification (LOQ) | 0.5 ng injected | [4] |
Experimental Protocol
-
Sample Preparation:
-
Prepare a methanolic extract of the chicken feed sample. The exact ratio of feed to methanol may vary depending on the feed type and desired concentration. A common starting point is 10 g of feed to 50 mL of methanol.
-
Shake the mixture for 30 minutes.
-
Centrifuge and collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the CN cartridge with methanol.
-
Loading: Load a specific volume of the methanolic extract onto the cartridge.
-
Washing: A washing step with a non-polar solvent like hexane can be used to remove lipids, followed by a wash with a slightly more polar solvent if necessary to remove other interferences.
-
Elution: Elute Amprolium with a suitable solvent mixture. Based on the reversed-phase nature of the C8 column used in the final analysis, an acidic methanolic solution is a likely eluent.[4]
-
-
Final Preparation for Analysis:
-
The eluate is collected and may be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[4]
-
Application 3: this compound in Animal Tissues
This protocol outlines the extraction and cleanup of this compound from bovine tissues using a hydrophilic-lipophilic balance (HLB) SPE cartridge.
Quantitative Data Summary
| Parameter | Value | Reference |
| SPE Cartridge | Oasis HLB Cartridge | [5] |
| Recovery | 81.6 - 92.8% | [6] |
| Limit of Detection (LOD) | 3.50 µg/kg | [6] |
| Limit of Quantification (LOQ) | 11.7 µg/kg | [6] |
Experimental Protocol
-
Sample Preparation:
-
Homogenize a representative sample of the animal tissue (e.g., muscle, liver).
-
Extract the homogenized tissue with a phosphate buffer solution.[7]
-
Centrifuge the mixture to separate the liquid extract from the solid tissue debris.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the HLB cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the supernatant from the centrifuged tissue extract directly onto the HLB cartridge.[7]
-
Washing: Wash the cartridge to remove interfering substances. The specific wash solvents may need to be optimized but could include a sequence of water and a weak organic solvent.
-
Elution: Elute the this compound from the cartridge. A common eluent for HLB cartridges is methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to ensure the analyte is in a suitable form for elution.
-
-
Final Preparation for Analysis:
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the residue in a mixture of 0.1% formic acid solution and methanol (9:1, v/v) for LC-MS/MS analysis.[7]
-
SPE Cleanup Logical Flow
The following diagram illustrates the decision-making process and logical flow for developing an SPE method for this compound cleanup.
Caption: Logical flow for SPE method development for Amprolium.
References
- 1. media.neliti.com [media.neliti.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. agilent.com [agilent.com]
- 4. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Amprolium Hydrochloride in Veterinary Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated UV-spectrophotometric method for the quantitative determination of Amprolium hydrochloride in veterinary drug formulations. The described protocol offers a simple, rapid, and cost-effective alternative to chromatographic techniques for routine quality control analysis. The method is based on the direct measurement of UV absorbance and has been validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision.
Introduction
This compound is a coccidiostat widely used in the veterinary field for the prevention and treatment of coccidiosis in poultry and other livestock.[1] Accurate quantification of this compound in pharmaceutical preparations is crucial to ensure product quality, safety, and efficacy. While various analytical methods exist, including high-performance liquid chromatography (HPLC), spectrophotometry offers a more accessible and economical approach for many quality control laboratories.[2][3] This document provides a detailed protocol for the spectrophotometric analysis of this compound, enabling reliable determination in veterinary formulations.
Principle of the Method
The method is based on the ultraviolet (UV) absorption properties of this compound in a methanolic solution. The concentration of this compound is determined by measuring the absorbance at a specific wavelength and correlating it with a standard calibration curve. Several spectrophotometric approaches have been developed, including dual-wavelength methods that enhance specificity, particularly in the presence of interfering substances.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Methanol (spectrophotometric grade)
-
Veterinary drug formulation containing this compound
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Sonicator
-
Whatman No. 1 filter paper (or equivalent)
Instrumentation
-
A dual-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes. A spectral bandwidth of 0.1 nm and a scanning speed of 2800 nm/min are recommended.[1]
Preparation of Standard Solutions
3.3.1. Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.[5] Dissolve in and dilute to the mark with methanol.[5]
3.3.2. Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to obtain concentrations in the range of 6.0 - 50.0 µg/mL.[6][7]
Preparation of Sample Solution
Accurately weigh a portion of the powdered veterinary drug formulation equivalent to 25 mg of this compound.[1] Transfer it to a 100 mL volumetric flask and add approximately 70 mL of methanol.[1] Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1] Dilute to the mark with methanol and mix well. Filter the solution through a suitable filter paper, discarding the first few milliliters of the filtrate.[1] Further dilute the filtrate with methanol to obtain a final concentration within the calibration range.
Spectrophotometric Measurement
-
Set the spectrophotometer to scan in the UV region (e.g., 200-400 nm).
-
Use methanol as a blank.
-
Record the absorbance spectra of the standard and sample solutions.
-
For the dual-wavelength method, measure the absorbance at two selected wavelengths (e.g., 235.3 nm and 308 nm). The difference in absorbance is then plotted against the concentration.[1][4]
Data Presentation
The quantitative data for the spectrophotometric determination of this compound is summarized in the following tables.
Table 1: Method Parameters for Different Spectrophotometric Approaches
| Method | Wavelength(s) (nm) | Linearity Range (µg/mL) |
| First Derivative of Ratio Spectra | 234.7 | Not Specified |
| Mean Centering of Ratio Spectra | 238.8 | Not Specified |
| Dual Wavelength | 235.3 & 308 | 20 - 320 |
| Ratio Difference | 239 & 310 | Not Specified |
| Area Under the Curve (AUC) | 235.6 - 243 | Not Specified |
| Double Divisor Ratio Derivative | 238.6 | 6.0 - 50.0 |
Data compiled from multiple sources.[1][4][6]
Table 2: Validation Summary of a Dual Wavelength Spectrophotometric Method
| Validation Parameter | Result |
| Mean Percentage Recovery ± SD | 99.30 ± 1.097 % |
| Linearity (Concentration Range) | 20 - 320 µg/mL |
| Precision (Intra-day RSD %) | < 2% |
| Precision (Inter-day RSD %) | < 2% |
Results are indicative and based on published data.[1][4] Validation should be performed for each specific application.
Visualization
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Conclusion
The described spectrophotometric method provides a reliable and straightforward approach for the quantification of this compound in veterinary drug formulations. The method is accurate, precise, and can be readily implemented in a quality control setting. The provided protocol and validation data serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Five different spectrophotometric methods for determination of this compound and Ethopabate binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. famic.go.jp [famic.go.jp]
- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 7. Smart UV-Spectrophotometric methods for the simultaneous determination of amprolium-HCl, ethopabate and sulfaquinoxaline-Na in combined dosage forms [journals.ekb.eg]
Application Notes and Protocols for the Use of Amprolium Hydrochloride in Coccidiosis Control Programs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amprolium hydrochloride in shuttle and rotation programs for the effective control of coccidiosis in poultry. Detailed protocols for experimental evaluation are also included to assist in research and development.
Introduction to this compound
This compound is a synthetic anticoccidial agent widely used in the poultry industry for the prevention and treatment of coccidiosis caused by Eimeria species.[1][2][3] It is a thiamine (Vitamin B1) analogue that competitively inhibits the active transport of thiamine in the parasite.[3][4] This mechanism disrupts the parasite's carbohydrate metabolism, leading to its starvation and death.[3][4] The thiamine transporter in the Eimeria parasite is more sensitive to amprolium than that of the host, which provides a margin of safety for the treated birds.[4] Amprolium is particularly effective against the first-generation trophozoites and schizonts of Eimeria tenella, E. necatrix, and E. acervulina.[1]
Mechanism of Action: Thiamine Antagonism
Amprolium's structural similarity to thiamine allows it to block thiamine receptors, preventing the coccidia from utilizing this essential vitamin.[1] Thiamine pyrophosphate is a crucial cofactor for several enzymes involved in carbohydrate metabolism. By blocking thiamine uptake, amprolium effectively disrupts these metabolic pathways, leading to the parasite's demise.
Caption: Mechanism of action of this compound.
Shuttle and Rotation Programs: A Strategy to Mitigate Resistance
The continuous use of a single anticoccidial drug can lead to the development of resistant strains of Eimeria.[5] Shuttle and rotation programs are strategic approaches designed to minimize the development of resistance by alternating the use of different anticoccidial agents.[5][6]
-
Shuttle Program: Involves the use of two or more different anticoccidial drugs in the starter, grower, and finisher feeds within the same flock.[5][6] A common strategy is to use a chemical anticoccidial like amprolium in the starter feed, followed by an ionophore in the grower and finisher feeds.[6]
-
Rotation Program: Involves changing the anticoccidial drug used in successive flocks, typically every 4 to 6 months.[5][6] This "resting" period for a particular drug class can help restore its efficacy against the parasite population.[6]
Caption: Shuttle vs. Rotation coccidiosis control programs.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated in numerous studies. The following tables summarize key performance indicators from representative trials.
Table 1: Effect of Amprolium on Broiler Performance in Coccidiosis Challenge Studies
| Treatment Group | Dosage | Average Daily Gain (g) | Feed Conversion Ratio (FCR) | Lesion Score (Mean) | Oocyst Shedding (oocysts/gram) | Mortality (%) |
| Uninfected Unmedicated Control | - | 45.2 | 1.62 | 0.0 | <100 | 0 |
| Infected Unmedicated Control | - | 35.8 | 2.15 | 2.8 | >1,000,000 | 15 |
| Infected + Amprolium | 125 ppm in feed | 42.5 | 1.75 | 1.2 | <100,000 | 2 |
| Infected + Amprolium & Ethopabate | 125 ppm + 8 ppm | 43.1 | 1.71 | 0.9 | <50,000 | 1 |
Note: Data are representative values compiled from multiple studies and should be used for comparative purposes. Actual results may vary depending on experimental conditions.
Table 2: Anticoccidial Sensitivity of Eimeria Species to Amprolium
| Eimeria Species | Sensitivity to Amprolium |
| E. tenella | High |
| E. necatrix | High |
| E. acervulina | Moderate to High |
| E. maxima | Low to Moderate |
| E. brunetti | Moderate |
| E. mitis | Moderate |
Experimental Protocols
Anticoccidial Sensitivity Testing (AST) in Battery Cages
This protocol is designed to evaluate the efficacy of this compound against specific Eimeria species under controlled laboratory conditions.
Caption: Workflow for Anticoccidial Sensitivity Testing.
Methodology:
-
Animal Model: Day-old broiler chicks of a commercial strain.
-
Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter.
-
Diet: A standard basal diet is used. Treatment groups receive the basal diet supplemented with this compound at the desired concentration (e.g., 125 ppm).[1] A non-medicated control group receives the basal diet only.
-
Infection: At approximately 14 days of age, birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts of a specific species. An uninfected, unmedicated group should be included as a negative control.
-
Data Collection:
-
Performance: Body weight and feed consumption are recorded weekly to calculate average daily gain (ADG) and feed conversion ratio (FCR).
-
Lesion Scoring: On day 7 post-infection, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored using the Johnson and Reid method (0-4 scale).
-
Oocyst Shedding: Fecal samples are collected for 24-48 hours between days 5 and 8 post-infection. Oocyst counts are determined using a McMaster chamber.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Floor Pen Trials for Shuttle/Rotation Program Simulation
This protocol simulates commercial poultry production conditions to evaluate the effectiveness of Amprolium-based shuttle or rotation programs.
Methodology:
-
Animal Model and Housing: Day-old broiler chicks are housed on fresh litter in floor pens.
-
Trial Design:
-
Shuttle Program: Different treatment groups receive a sequence of feeds with different anticoccidials. For example, Group A might receive Amprolium (125 ppm) in the starter feed (days 1-21) followed by an ionophore in the grower feed (days 22-42).
-
Rotation Program: The trial is conducted over several consecutive flocks. Flock 1 might use an Amprolium-based program, while Flock 2 uses an ionophore-based program.
-
-
Infection: A low level of "seeder" birds, previously infected with a mixed culture of Eimeria species, are introduced to each pen to initiate a natural cycling of the parasite.
-
Data Collection:
-
Performance: Body weight and feed consumption are monitored throughout the trial.
-
Lesion Scoring: At specific time points (e.g., day 28 and day 42), a sample of birds is examined for intestinal lesions.
-
Oocyst Shedding: Litter samples are collected periodically to monitor the level of oocyst contamination.
-
-
Analysis: The overall performance and coccidiosis control of the different shuttle or rotation strategies are compared.
Protocol for Lesion Scoring (Johnson and Reid Method)
This standardized method provides a quantitative assessment of the gross intestinal lesions caused by coccidiosis.
Procedure:
-
Euthanize the bird and expose the gastrointestinal tract.
-
Examine the different sections of the intestine (duodenum, jejunum, ileum, ceca, and rectum) for lesions characteristic of different Eimeria species.
-
Assign a score from 0 to 4 to each segment based on the severity of the lesions, where:
-
0: No visible lesions.
-
1: Few scattered petechiae or white spots.
-
2: More numerous lesions, with some thickening of the intestinal wall.
-
3: Coalescing lesions, significant hemorrhage, and thickening of the intestinal wall.
-
4: Severe lesions with extensive hemorrhage and necrosis; intestinal contents may be bloody. Dead birds are automatically scored as 4.[7]
-
Protocol for Oocyst Counting (McMaster Method)
This technique is used to quantify the number of Eimeria oocysts in fecal or litter samples.
Procedure:
-
Weigh a known amount of the fecal or litter sample (e.g., 2 grams).
-
Homogenize the sample in a known volume of flotation solution (e.g., saturated salt solution).
-
After a brief settling period, a sample of the supernatant is transferred to a McMaster counting chamber.
-
Allow the chamber to sit for a few minutes for the oocysts to float to the top.
-
Count the number of oocysts within the grid of the chamber using a microscope.
-
Calculate the number of oocysts per gram (OPG) of the original sample using the following formula:
OPG = (Total oocysts counted × Dilution factor) / (Number of grids counted × Volume of chamber under the grid)
Conclusion
This compound remains a valuable tool for the control of coccidiosis in poultry. Its effective use in well-designed shuttle and rotation programs can help to minimize the development of drug resistance and maintain flock health and performance. The protocols outlined in these notes provide a framework for the systematic evaluation of Amprolium and other anticoccidial agents in a research and development setting.
References
- 1. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. dineachook.com.au [dineachook.com.au]
- 3. poultrydvm.com [poultrydvm.com]
- 4. cvear.com [cvear.com]
- 5. scribd.com [scribd.com]
- 6. glamac.com [glamac.com]
- 7. Safety and efficacy of COXAM ® (this compound) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Models for Amprolium Hydrochloride Against Coccidiosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly poultry.[1][2] The disease leads to substantial economic losses due to mortality, reduced growth rates, and poor feed conversion.[3][4] Amprolium hydrochloride, a synthetic anticoccidial agent introduced in the 1960s, remains a crucial tool for the prevention and treatment of coccidiosis.[5] It is a thiamine analogue that effectively controls Eimeria infections with a favorable safety profile and is suitable for use in antibiotic-free production systems.[5]
These application notes provide a comprehensive overview of the in vivo models used to evaluate the efficacy of this compound, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action of Amprolium
Amprolium's efficacy stems from its structural similarity to thiamine (Vitamin B1).[5] The Eimeria parasite has a high demand for thiamine, especially during the schizogony phase of its life cycle.[5] Amprolium acts as a competitive antagonist, blocking the thiamine transport system in the parasite's cells.[2][6] This inhibition of thiamine uptake leads to a deficiency of thiamine pyrophosphate, a vital cofactor for essential metabolic reactions, ultimately causing the parasite to starve.[1] The thiamine transporter in the parasite is significantly more sensitive to amprolium than that of the host animal, which accounts for the drug's high safety margin.[5]
Caption: Mechanism of Amprolium as a competitive thiamine antagonist in Eimeria.
In Vivo Efficacy Models: General Principles
The "gold standard" for assessing anticoccidial efficacy is the in vivo challenge study, often conducted as a battery cage or floor-pen trial.[3][7] These studies are designed to simulate field conditions under a controlled laboratory setting.
Key Components of an Efficacy Study:
-
Animal Model: Day-old broiler chickens or turkeys are most common.[7] Studies have also been conducted in goats and rabbits.[8][9]
-
Housing: Animals are housed in a way that prevents accidental exposure to coccidia prior to the intentional challenge. Battery cages are frequently used for precise data collection.
-
Diet: A nutritionally complete, unmedicated starter feed is provided.[7]
-
Experimental Groups: A robust study typically includes:
-
Uninfected Unmedicated Control (UUC): Not challenged, not treated. Provides baseline performance data.
-
Infected Unmedicated Control (IUC): Challenged, not treated. Establishes the severity of the coccidial challenge.
-
Infected Medicated Group(s) (IMG): Challenged and treated with amprolium at one or more dosages.
-
-
Challenge: Animals are orally inoculated with a standardized dose of sporulated oocysts of one or more pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
Evaluation Criteria: Efficacy is measured by comparing the performance of the medicated group to the control groups based on several parameters.
Detailed Experimental Protocol: Broiler Chicken Model
This protocol outlines a standard battery cage study to evaluate the efficacy of amprolium against Eimeria tenella, the causative agent of cecal coccidiosis.
4.1 Objective: To determine the in vivo efficacy of this compound, administered in feed, for the control of coccidiosis caused by Eimeria tenella in broiler chickens.
4.2 Materials:
-
Animals: Day-old male broiler chicks (e.g., Ross 308 strain).[10]
-
Housing: Electrically heated battery cages with wire floors.
-
Feed: Unmedicated broiler starter crumbles appropriate for the age of the birds.
-
Test Article: this compound.
-
Challenge Inoculum: A recent field isolate of Eimeria tenella, titrated to a known concentration of sporulated oocysts per mL.
4.3 Experimental Design and Workflow: A typical study involves raising birds for approximately 14 days before challenging them with Eimeria oocysts. Treatment begins concurrently with or shortly before the challenge and continues for about 7 days, at which point the trial is terminated and data is collected.
Caption: Standard workflow for an in vivo anticoccidial efficacy study in chickens.
4.4 Procedure:
-
Acclimatization (Day 0 to 13): House chicks upon arrival and provide ad libitum access to unmedicated feed and fresh water. Monitor birds daily for health.
-
Allocation (Day 14): Weigh birds individually and allocate them to experimental groups, ensuring a similar average weight across all groups.
-
Challenge (Day 14): Orally inoculate each bird in the IUC and IMG groups with a precise dose of sporulated E. tenella oocysts (e.g., 7.5 x 10⁴).[10] The UUC group receives a sham inoculum (e.g., sterile saline).
-
Treatment (Day 14 to 21): Provide the respective experimental feeds to each group. The IMG group receives feed containing amprolium at the target concentration (e.g., 125 ppm).[5]
-
Data Collection (Ongoing): Record mortality daily. Measure feed intake per cage.
-
Termination (Day 21): At 7 days post-infection, weigh all surviving birds individually. Humanely euthanize the birds for lesion scoring and collection of cecal contents.
4.5 Evaluation Parameters:
-
Body Weight Gain (BWG): Calculated as the difference between the final and initial body weights.
-
Feed Conversion Ratio (FCR): Calculated as the total feed consumed by a group divided by the total weight gain of that group.
-
Lesion Scoring: The severity of intestinal damage is scored based on a standardized scale (e.g., Johnson and Reid 0-4 scale). A score of 0 indicates no gross lesions, while a score of 4 indicates severe lesions and imminent death.
-
Oocyst Per Gram (OPG): The number of oocysts shed in the feces or cecal contents is quantified using a McMaster counting chamber.[3]
Data Presentation: Summary of Efficacy Data
Quantitative data from efficacy trials should be summarized in clear, structured tables to allow for easy comparison between treatment groups.
Table 1: Efficacy of Amprolium in Broiler Chickens
| Parameter | Infected Unmedicated Control (IUC) | Amprolium Treated | Species | Amprolium Dose | Source |
| Feed Conversion Ratio (FCR) | 1.88 | 1.65 | Mixed | 125 ppm (in feed) | [5] |
| Average Daily Gain (g) | 41.2 | 46.7 | Mixed | 125 ppm (in feed) | [5] |
| Oocysts Per Gram (x10³) | 229 | 218 | E. tenella | 150 ppm | [3] |
| Body Weight Gain (g) | Significantly lower than treated | +200g vs. IUC | E. tenella | 150 ppm | [3] |
| Body Weight Gain | Significantly lower than treated | Significantly higher vs. IUC | E. tenella | 20 mg/kg (in water) | [4] |
| Oocyst Shedding | High | Significantly reduced vs. IUC | E. tenella | 20 mg/kg (in water) | [4] |
Table 2: Efficacy of Amprolium in Other Species
| Species | Parameter | Infected Unmedicated Control (IUC) | Amprolium Treated | Amprolium Dose | Source |
| Goat Kids | Oocyst Per Gram (OPG) | No significant reduction | Significant reduction | 50 mg/kg | [8] |
| Rabbits | OPG Reduction (%) | 0% | 71% | 50 mg/kg (5 days) | [9] |
| Rabbits | Performance | Poor | Significantly improved BW, BWG, FCR | 50 mg/kg (5 days) | [9] |
Conclusion
In vivo efficacy models are indispensable for the evaluation of anticoccidial drugs like this compound. A well-designed study using a broiler chicken model with standardized protocols for challenge, treatment, and data collection provides reliable evidence of a drug's effectiveness. Key parameters including performance metrics (BWG, FCR) and parasitological measures (lesion scores, oocyst shedding) are critical for a comprehensive assessment. The data consistently demonstrates that amprolium effectively controls coccidiosis, leading to improved animal health and performance.[3][4][5][9]
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cvear.com [cvear.com]
- 3. Efficacy of amprolium and toltrazuril in chicken with subclinical infection of cecal coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huvepharma.com [huvepharma.com]
- 6. interchemie.com [interchemie.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of amprolium and toltrazuril efficacy in controlling natural intestinal rabbit coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of Amprolium Hydrochloride Following ICH Guidelines
Introduction
Amprolium hydrochloride is an antiprotozoal agent, primarily used in veterinary medicine for the treatment and prevention of coccidiosis in poultry, cattle, sheep, and goats. To ensure the quality and efficacy of pharmaceutical products containing this compound, it is imperative to have a validated analytical method for its quantification. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for the validation of analytical procedures through its Q2(R1) guideline.[1][2][3][4] This document provides detailed application notes and protocols for the analytical method validation of this compound in a drug substance or product, adhering to ICH Q2(R1) principles.
The validation process demonstrates that the analytical procedure is suitable for its intended purpose, ensuring reliability, accuracy, and precision.[5] The parameters to be validated for an assay method like the one for this compound include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (DL), and Quantitation Limit (QL).
Several analytical techniques have been employed for the determination of this compound, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry.[6] This document will focus on a stability-indicating HPLC method, as it is a widely accepted and robust technique for pharmaceutical analysis.[7][8][9][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of this compound involves hydrophilic interaction liquid chromatography (HILIC) due to its polar nature.[7][8][9][10][11] A typical HILIC method is described below.
-
Chromatographic Conditions:
Experimental Protocols
The following sections detail the experimental protocols for validating the analytical method for this compound based on ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. For a stability-indicating method, this involves forced degradation studies.
Protocol:
-
Forced Degradation Studies: Expose the this compound standard and the drug product to various stress conditions to induce degradation.[7][8][10]
-
Analysis: Analyze the stressed samples using the HPLC method.
-
Evaluation: Assess the resolution between the this compound peak and any degradation product peaks. The peak purity of the this compound peak should also be evaluated using a photodiode array (PDA) detector. The method is considered specific if the analyte peak is well-resolved from any other peaks and there is no interference.[7][8][9][10]
Linearity
Linearity is the ability of the analytical procedure to obtain test results which are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Preparation of Standard Solutions: Prepare a series of at least five concentrations of this compound reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line. The method is considered linear if the correlation coefficient is typically ≥ 0.999.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 12 | 1205, 1210, 1200 | 1205 | 0.41 |
| 18 | 1815, 1825, 1820 | 1820 | 0.27 |
| 24 | 2420, 2430, 2425 | 2425 | 0.21 |
| 30 | 3035, 3045, 3040 | 3040 | 0.16 |
| 36 | 3640, 3655, 3650 | 3648 | 0.21 |
| Regression Analysis | \multicolumn{3}{l | }{} | |
| Correlation Coefficient (r) | 0.9999 | ||
| Slope | 101.5 | ||
| Y-intercept | 5.8 |
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The specified range is derived from the linearity studies. For an assay, the minimum specified range is typically 80% to 120% of the test concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Protocol:
-
Spiking: Spike a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare each concentration level in triplicate and analyze using the HPLC method.
-
Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Data Presentation: Accuracy of this compound
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | %RSD |
| 80 | 19.2 | 19.0, 19.3, 19.1 | 99.0, 100.5, 99.5 | 99.7 | 0.76 |
| 100 | 24.0 | 23.8, 24.1, 23.9 | 99.2, 100.4, 99.6 | 99.7 | 0.61 |
| 120 | 28.8 | 28.5, 28.9, 28.6 | 99.0, 100.3, 99.3 | 99.5 | 0.68 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[2]
Repeatability (Intra-assay Precision)
Repeatability expresses the precision under the same operating conditions over a short interval of time.
Protocol:
-
Analysis: Perform a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[2]
-
Evaluation: Calculate the relative standard deviation (%RSD) of the results. The acceptance criterion for %RSD is typically not more than 2.0%.
Intermediate Precision (Inter-assay Precision)
Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, and different equipment.
Protocol:
-
Analysis: Repeat the repeatability study on a different day, with a different analyst, and/or using a different instrument.
-
Evaluation: Calculate the %RSD for the combined data from both days/analysts/instruments. The acceptance criterion for %RSD is typically not more than 2.0%.
Data Presentation: Precision of this compound
| Precision Level | Parameter | Concentration (µg/mL) | Measured Values | Mean | %RSD |
| Repeatability | Analyst 1, Day 1 | 24.0 | 24.1, 24.0, 24.2, 23.9, 24.1, 24.0 | 24.05 | 0.46 |
| Intermediate Precision | Analyst 2, Day 2 | 24.0 | 23.8, 24.1, 23.9, 24.2, 23.9, 24.0 | 23.98 | 0.60 |
| Overall | \multicolumn{3}{l | }{} | 24.02 | 0.53 |
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol:
DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (σ / S)
-
QL = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercept of the regression line.
-
S = the slope of the calibration curve.
Data Presentation: DL and QL of this compound
| Parameter | Value |
| Standard Deviation of Y-intercept (σ) | 1.5 |
| Slope of Calibration Curve (S) | 101.5 |
| Detection Limit (DL) (µg/mL) | 0.049 |
| Quantitation Limit (QL) (µg/mL) | 0.148 |
Mandatory Visualizations
Workflow for Analytical Method Validation
Caption: Workflow for the analytical method validation of this compound.
Logical Relationships of ICH Q2(R1) Validation Parameters
Caption: Interdependencies of analytical method validation parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. [PDF] Validation of a Stability-Indicating Assay of this compound in Water Soluble Powder Formulation using Hydrophilic Interaction Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 10. japsonline.com [japsonline.com]
- 11. scispace.com [scispace.com]
Application Note: Analysis of Amprolium Hydrochloride Using Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)
Introduction
Amprolium hydrochloride is a coccidiostat agent widely used in veterinary medicine for the treatment and prevention of coccidiosis in poultry, calves, sheep, and goats.[1] As a highly polar compound, its retention and analysis using traditional reversed-phase liquid chromatography can be challenging, often requiring ion-pairing reagents that can compromise column longevity and are incompatible with mass spectrometry.[2] Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) offers a robust alternative for the analysis of polar compounds like this compound.[1][2] This technique utilizes a stationary phase with a permanently bonded zwitterionic functional group, which allows for enhanced retention of polar analytes through a combination of hydrophilic partitioning and weak electrostatic interactions.[3][4] This application note details a validated ZIC-HILIC method for the quantitative analysis of this compound in a water-soluble powder formulation.
Principle of ZIC-HILIC
HILIC is a chromatographic technique that uses a hydrophilic stationary phase with a high organic content mobile phase.[5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. In ZIC-HILIC, the stationary phase possesses both positive and negative charges, creating a zwitterionic surface.[6][7] This dual-charge nature allows for weak electrostatic interactions with charged analytes, providing an additional mechanism of retention and selectivity that can be modulated by adjusting mobile phase pH and buffer strength.[3][5] For the analysis of a polar compound like this compound, ZIC-HILIC provides excellent retention and peak shape without the need for ion-pairing reagents.[1]
Experimental Protocols
1. Standard Solution Preparation
A standard solution of this compound is prepared for calibration and system suitability checks.
-
Stock Solution: Accurately weigh 24 mg of this compound reference standard and transfer to a 100 ml volumetric flask.[1]
-
Add 80 ml of 80% acetonitrile (ACN) and sonicate for two minutes to dissolve.[1]
-
Dilute to the mark with 80% ACN.[1]
-
Working Standard Solution: Pipette 5 ml of the stock solution into a 50 ml volumetric flask and dilute to the mark with the mobile phase.[1]
-
Filter the solution through a 0.45 μm membrane filter before analysis.[1] The final concentration will be 24 µg/ml.[1]
-
Protect the solution from light.[1]
2. Sample Preparation (Water-Soluble Powder)
This protocol is designed for a water-soluble powder formulation containing this compound.
-
Accurately weigh 100 mg of the this compound water-soluble powder and transfer it to a 100 ml volumetric flask.[1]
-
Add 80 ml of 80% ACN and shake mechanically for 5 minutes.[1]
-
Sonicate for two minutes and then dilute to 100 ml with the same solvent.[1]
-
Pipette 5 ml of this solution into a 50 ml volumetric flask and bring it to volume using the mobile phase.[1]
-
Filter the resulting solution using a 0.45 μm membrane filter before analysis.[1] The final solution will have a concentration of 24 µg/ml amprolium HCl.[1]
-
Protect the solution from light.[1]
3. Chromatographic Conditions
The following HPLC conditions are optimized for the separation of this compound.
| Parameter | Value |
| HPLC System | LaChrom (Merck-Hitachi) with L-7100 pump, L-7200 autosampler, L-7300 column oven, and DAD L-7450 photo diode array detector[1] |
| Column | ZIC®-HILIC (250 mm × 4.6 mm, 5 μm) with a ZIC®-HILIC guard column (20 mm × 2.1 mm, 5 μm)[1] |
| Mobile Phase | Isocratic mixture of 200mM Ammonium acetate (NH4AC) and acetonitrile (ACN) (25:75; v/v), with the pH adjusted to 5.7 using glacial acetic acid[1][8] |
| Flow Rate | 0.5 ml/min[1][8] |
| Column Temperature | 25°C[1][8] |
| Injection Volume | 20 μl[1] |
| Detection | UV at 267 nm[1][8] |
| Total Run Time | Approximately 11 minutes[1] |
Visualizations
Quantitative Data Summary
The developed ZIC-HILIC method was validated according to ICH and USP guidelines.[1][8] The following tables summarize the key quantitative performance characteristics of the method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2.4 - 48 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/ml |
| Limit of Quantification (LOQ) | 0.3 µg/ml |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Results and Discussion
The ZIC-HILIC method provides excellent separation of this compound from potential excipients and degradation products.[1][8] The optimized mobile phase, consisting of a mixture of acetonitrile and ammonium acetate buffer at a pH of 5.7, ensures good peak shape and retention.[1][8] Increasing the concentration of ammonium acetate was found to improve the tailing factor and decrease the retention time of amprolium HCl.[1] The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient greater than 0.999.[1]
The accuracy of the method was confirmed by recovery studies, with results falling within the acceptable range of 98.0% to 102.0%.[1] The precision, evaluated through repeatability and intermediate precision, showed a relative standard deviation of less than 2.0%, indicating the high reproducibility of the method.[1] Forced degradation studies were conducted under thermal, photolytic, oxidative, and acid-base hydrolytic stress conditions.[1][8] The degradation products were well-resolved from the main peak, demonstrating the stability-indicating nature of the assay.[1][8]
Conclusion
This application note presents a simple, accurate, and robust ZIC-HILIC method for the quantitative determination of this compound in water-soluble powder formulations. The method is fully validated according to ICH and USP guidelines and is suitable for routine quality control analysis.[1][8] The use of ZIC-HILIC eliminates the need for ion-pairing reagents, offering a more reliable and mass spectrometry-compatible approach for the analysis of this polar compound.
References
- 1. japsonline.com [japsonline.com]
- 2. scispace.com [scispace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC and ZIC-cHILIC) provide high resolution separation and increase sensitivity in proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nestgrp.com [nestgrp.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Amprolium hydrochloride stability in aqueous solutions under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of amprolium hydrochloride in aqueous solutions under various pH and temperature conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during experimental work.
Summary of this compound Degradation
Forced degradation studies reveal that this compound is most susceptible to degradation under alkaline and oxidative conditions. It demonstrates greater stability under acidic, thermal, and photolytic stress.[1][2] The primary degradation product identified is 2-picoline.[3]
Data on Forced Degradation of this compound
The following table summarizes the percentage of degradation observed under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.10 N HCl | 60 minutes at Room Temperature | ~5.7 - 5.9% |
| Alkaline Hydrolysis | 0.10 N NaOH | 60 minutes at Room Temperature | ~91.4 - 91.9% |
| Oxidative | 3.0% H₂O₂ | 24 hours at Room Temperature | ~28.2% |
| Thermal | Heat | 72 hours at 105°C | ~3.5% |
| Photolytic | UV light at 254 nm | 36 hours | ~4.7% |
Data sourced from forced degradation studies.[1][2]
Experimental Protocols
A detailed methodology for conducting a stability study of this compound in an aqueous solution is provided below. This protocol is based on established stability-indicating HPLC methods.[1][2][4]
Protocol: Stability-Indicating HPLC Method for this compound
1. Preparation of Solutions
-
This compound Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 80% acetonitrile in water) to obtain a known concentration (e.g., 240 µg/mL).[1][2]
-
Buffer Solutions: Prepare a range of buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 12) using standard buffer systems (e.g., phosphate, borate).
-
Stressed Samples:
-
Acidic/Alkaline Hydrolysis: Dilute the stock solution with an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final concentration of 0.1 N acid or base.
-
Oxidative Degradation: Dilute the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at the desired temperature (e.g., 60°C, 80°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
2. Chromatographic Conditions
-
Column: A Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for good separation of amprolium and its degradation products.[1][2][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 200 mM ammonium acetate and acetonitrile (e.g., 25:75 v/v), with the pH adjusted to 5.7 with glacial acetic acid, has been shown to be effective.[1][2]
3. Sample Analysis
-
At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Filter the samples through a 0.45 µm membrane filter.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the amprolium peak.
4. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate and half-life (t½) under each condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH; a pH of 5.7 has been found to be optimal for ZIC-HILIC columns.[1][2] - Use a new column or a guard column. - Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the system. | - Use a column oven to maintain a consistent temperature. - Ensure the mobile phase is well-mixed and degassed. - Purge the pump to remove any air bubbles. |
| Appearance of unexpected peaks | - Contamination of the sample or solvent. - Degradation of the sample. | - Use high-purity solvents and clean glassware. - Prepare fresh samples and store them appropriately (e.g., protected from light, at a low temperature). |
| No degradation observed under stress conditions | - Stress conditions are not harsh enough. - The analytical method is not stability-indicating. | - Increase the duration, temperature, or concentration of the stressor. - Validate the HPLC method to ensure it can separate the parent drug from its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?
While specific kinetic data is limited in the public domain, this compound is generally more stable in neutral to slightly acidic conditions compared to alkaline conditions.[1][2] For short-term storage, a neutral aqueous solution at room temperature should exhibit minimal degradation. However, for long-term storage, refrigeration is recommended.
Q2: How does pH affect the stability of this compound?
This compound is significantly less stable in alkaline conditions. Forced degradation studies show over 90% degradation in 0.1 N NaOH within an hour at room temperature.[1][2] It is considerably more stable in acidic conditions, with less than 6% degradation in 0.1 N HCl under the same conditions.[1][2]
Q3: What is the impact of temperature on the stability of this compound solutions?
Elevated temperatures can accelerate the degradation of this compound, although it is relatively stable to heat compared to alkaline hydrolysis. A study showed only about 3.5% degradation after 72 hours at 105°C.[1][2] For experimental solutions, it is advisable to avoid prolonged exposure to high temperatures.
Q4: Are there any known degradation products of this compound that I should be aware of?
Yes, one of the identified degradation products of this compound is 2-picoline.[3] A stability-indicating analytical method should be able to resolve the amprolium peak from the 2-picoline peak and any other potential degradation products.
Q5: How should I prepare and store my this compound stock solutions?
It is recommended to prepare stock solutions in a solvent like 80% acetonitrile in water and store them protected from light at a cool temperature (e.g., 2-8°C).[1][2] For aqueous solutions used in experiments, it is best to prepare them fresh.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of this compound and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Matrix interference in Amprolium hydrochloride analysis of poultry feed
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix interference in the analysis of Amprolium hydrochloride in poultry feed.
Frequently Asked Questions (FAQs)
Q1: What is Amprolium and why is its analysis in poultry feed important?
Amprolium (1-[(4-amino-2-propyl-5-pyrimidinyl) methyl]-2-methylpyridinium chloride hydrochloride) is a coccidiostat, a thiamine (vitamin B1) analogue that competitively inhibits thiamine uptake in protozoa like Eimeria.[1][2] It is added to poultry feed to prevent and control coccidiosis, a significant parasitic disease in poultry.[1][3] Accurate analysis is crucial to ensure that the feed contains the correct dosage for efficacy and to prevent economic losses from the disease.[4] Regulatory bodies also require monitoring to verify feed content and prevent cross-contamination in non-target feeds.[4][5]
Q2: What are the common sources of matrix interference in poultry feed analysis?
Poultry feed is a highly complex matrix. Interference can arise from a variety of components, including:
-
Nutritional Ingredients: Grains, milled products, fats, proteins, and fibers.[6]
-
Vitamins and Minerals: Vitamin B complexes (especially thiamine, due to structural similarity), Vitamin A, D3, and E.[4][7]
-
Other Coccidiostats: Drugs like ethopabate, sulfaquinoxaline, or pyrimethamine which may be used in combination with amprolium.[1][4][7]
-
Other Veterinary Drugs: Antibiotics such as bacitracin, penicillin, or chlortetracycline may also be present in the feed.[4]
-
Feed Additives: Pellet-binding agents can sometimes interfere with the analysis.[8]
Q3: What analytical techniques are most commonly used for Amprolium determination?
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. Common configurations include:
-
HPLC with UV Detection: A widely used method, often employing reversed-phase (C8, C18) or HILIC columns.[9][10][11]
-
HPLC with Fluorescence Detection: This method involves post-column derivatization to create a fluorescent product, offering high sensitivity and selectivity.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and specificity, making it ideal for detecting low-level contamination and confirming results.[5][9]
-
Spectrophotometry: An older colorimetric method that requires extensive sample cleanup to remove interfering substances.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of Amprolium in poultry feed.
Problem: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step | Recommendation |
| Incomplete Extraction | Optimize extraction solvent and time. | Amprolium is highly polar. Use polar solvents like methanol/water or ethanol/water mixtures.[7][13][14] Ensure sufficient extraction time (e.g., 30-60 minutes) with vigorous shaking or sonication.[14] For feeds with high moisture, be aware that recovery can decrease significantly. |
| Analyte Loss During Cleanup | Evaluate the Solid Phase Extraction (SPE) or column chromatography step. | Amprolium is cationic. Ensure the sorbent and elution solvents are appropriate. For basic alumina columns, partial adsorption can occur; this procedure may not be suitable for premixes.[14] For SPE cartridges (e.g., C18, CN, HLB), verify the loading, washing, and elution steps with reference standards.[9][11] |
| Analyte Degradation | Check sample and standard stability. | Prepare fresh standards daily. Store stock solutions in brown volumetric flasks to protect from light and keep refrigerated.[10][14] |
Problem: Poor Chromatography (Peak Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step | Recommendation |
| Column Contamination | Implement a robust sample cleanup procedure. | The complex feed matrix can quickly foul an analytical column. Use of a guard column and effective sample cleanup (e.g., SPE) is critical.[11] |
| Inappropriate Mobile Phase | Adjust mobile phase pH and ionic strength. | Amprolium is a quaternary ammonium compound. Mobile phases often contain ion-pairing agents (e.g., octanesulfonic or heptanesulfonic acid) or buffers (e.g., ammonium acetate, potassium dihydrogen phosphate) to improve peak shape.[9][10][11] Adjusting the pH can also significantly impact retention and peak symmetry.[10] |
| Secondary Interactions | Use a deactivated column or alternative stationary phase. | Active sites on the silica backbone of the column can cause peak tailing. Use a modern, end-capped column or consider a different stationary phase like HILIC, which is well-suited for polar compounds like amprolium.[10] |
Problem: Extraneous Peaks or High Baseline Noise
| Potential Cause | Troubleshooting Step | Recommendation |
| Co-eluting Matrix Components | Improve sample cleanup and chromatographic separation. | Enhance the wash steps in your SPE protocol to remove more interfering compounds. Optimize the HPLC gradient or mobile phase composition to better resolve amprolium from matrix peaks.[11] |
| Contaminated Reagents | Check solvents, water, and reagents. | Use HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases and sample extracts through a 0.45 µm filter before use.[10] |
| Carryover | Implement a needle wash program. | Inject a blank solvent after a high-concentration sample or standard to check for carryover. Use a strong solvent in the autosampler wash sequence to ensure the needle and injection port are clean between runs. |
Visualizing the Process
The following diagrams illustrate the general analytical workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for Amprolium analysis in poultry feed.
Caption: Troubleshooting logic for Amprolium analysis issues.
Experimental Protocols
Below is a representative HPLC-UV protocol synthesized from common methodologies.[7][11][14] Analysts should validate any method according to internal and regulatory guidelines (e.g., AOAC).[12][15]
1. Reagents and Materials
-
This compound Reference Standard
-
Methanol, HPLC Grade
-
Acetonitrile, HPLC Grade
-
Water, HPLC Grade or equivalent (e.g., 18 MΩ·cm)
-
Sodium 1-hexanesulfonate or Sodium 1-heptanesulfonate (Ion-pair reagent)
-
Potassium dihydrogen phosphate or Ammonium acetate (Buffer salts)
-
Phosphoric Acid or Acetic Acid (for pH adjustment)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or CN, 500 mg)
-
Syringe filters, 0.45 µm PTFE or equivalent
2. Standard Preparation
-
Stock Standard (e.g., 500 µg/mL): Accurately weigh and dissolve ~25 mg of Amprolium standard in a 50 mL volumetric flask using methanol or a methanol/water mixture.[14]
-
Working Standards (e.g., 1-30 µg/mL): Serially dilute the stock standard with the mobile phase or reconstitution solvent to create a series of calibration standards.[14]
3. Sample Preparation
-
Extraction: Accurately weigh 10-20 g of ground poultry feed into a 250 mL Erlenmeyer flask.[14] Add 100 mL of an extraction solvent (e.g., methanol/water 70:30 v/v).[14]
-
Stopper the flask and shake vigorously on a mechanical shaker for 30-60 minutes.
-
Centrifuge a portion of the extract at 3000 rpm for 10 minutes or allow the solid material to settle.
-
Cleanup (SPE):
-
Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Load a specific volume (e.g., 5-10 mL) of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences.
-
Elute the amprolium with methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 2 mL) of mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
| Parameter | Example Condition |
| Instrument | HPLC with UV Detector |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (e.g., 55:45 v/v) containing 5 mM Sodium 1-hexanesulfonate, pH adjusted to 3.5 with phosphoric acid.[14] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 20 µL |
| Detection | UV at 270-274 nm[11] |
5. Quantification
-
Generate a linear calibration curve by plotting the peak area of the amprolium standards against their concentration.
-
Determine the concentration of amprolium in the sample extracts from the calibration curve.
-
Calculate the final concentration in the original feed sample, accounting for the initial sample weight, extraction volume, and any dilution factors. A common acceptable linearity is r² ≥ 0.999.[4]
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poultrydvm.com [poultrydvm.com]
- 3. Preventing Six Common Mistakes in Small Poultry Flocks | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 4. aafco.org [aafco.org]
- 5. Determination of amprolium in feed by a liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of amprolium in poultry feedingstuffs by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Amprolium (AMP) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. famic.go.jp [famic.go.jp]
- 15. Determination of amprolium in feeds: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of HPLC mobile phase for Amprolium hydrochloride separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of Amprolium hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of this compound. | Adjust the mobile phase pH. For this compound, a slightly acidic pH, such as 3.7, has been shown to be effective in RP-HPLC.[1][2][3] In HILIC methods, a pH of 5.7 has been used successfully.[4][5] |
| Secondary interactions with the stationary phase. | For RP-HPLC, consider using a base-deactivated silanol (BDS) C18 column to minimize secondary interactions.[1][2] The addition of an ion-pairing agent like heptafluorobutyric acid or sodium 1-heptanesulfonate can also improve peak shape, although it may decrease sensitivity.[5] | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available for precise mixing. |
| Temperature variations. | Use a column oven to maintain a constant temperature. A temperature of 25°C is commonly used.[4][5] | |
| Changes in mobile phase pH over time. | Prepare fresh mobile phase daily and buffer it appropriately. | |
| Poor Resolution Between Amprolium and Other Components | Mobile phase composition is not optimal. | Adjust the organic-to-aqueous ratio. In RP-HPLC, decreasing the organic solvent percentage will generally increase retention and may improve resolution. For HILIC, increasing the acetonitrile content can enhance retention.[4] |
| Inappropriate stationary phase. | For the hydrophilic this compound, a HILIC column can provide better retention and separation from other polar compounds.[4][5] If using RP-HPLC, a C18 column is a common choice.[1][2] | |
| Flow rate is too high. | Decrease the flow rate. A flow rate of 1.0 mL/min is typical for RP-HPLC, while 0.5 mL/min has been used for HILIC methods.[1][2][4][5] | |
| Low Signal Intensity/Sensitivity | The detection wavelength is not optimal. | The maximum absorbance for this compound is around 263-267 nm. Ensure the detector is set accordingly.[4][5] |
| The mobile phase interferes with detection. | Ensure the mobile phase components are of high purity and do not absorb at the detection wavelength. | |
| Sample degradation. | Prepare samples fresh and protect them from light, especially if they are in solution for extended periods.[5] |
Frequently Asked Questions (FAQs)
1. What is a good starting point for mobile phase composition in RP-HPLC for this compound?
A common starting point for the reversed-phase separation of this compound is a mixture of methanol and water.[1][2] A ratio of 60:40 (v/v) methanol to water containing 0.5% heptanesulfonic acid sodium with the pH adjusted to 3.7 has been successfully used.[1][2][3]
2. When should I consider using a HILIC column instead of a C18 column?
A HILIC column is advantageous when analyzing very polar compounds like this compound that have little or no retention on traditional C18 columns.[4] HILIC chromatography uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, which promotes the retention of polar analytes.
3. How does the pH of the mobile phase affect the separation of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound. In RP-HPLC, a slightly acidic pH (e.g., 3.7) can suppress the ionization of silanol groups on the stationary phase and ensure consistent interaction with the analyte.[1][2][3] In HILIC, a pH of 5.7 has been found to provide good peak shape and retention.[4][5]
4. What are the typical flow rates for this compound analysis?
For standard 4.6 mm internal diameter HPLC columns, a flow rate of 1.0 mL/min is commonly used for RP-HPLC methods.[1][2] For HILIC methods, a lower flow rate of 0.5 mL/min is often employed.[4][5]
5. How can I improve the retention of this compound on a C18 column?
To enhance retention on a C18 column, you can:
-
Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase.
-
Utilize an ion-pairing reagent , such as heptanesulfonic acid, in the mobile phase. This will form a neutral ion pair with the charged Amprolium molecule, increasing its retention on the nonpolar stationary phase.[1][2]
Experimental Protocols
RP-HPLC Method for this compound
This protocol is based on a validated method for the determination of this compound.[1][2]
-
Column: Base Deactivated Silanol (BDS) C18 (250mm x 4.6mm, 5 µm)
-
Mobile Phase: Methanol and purified water (60:40 v/v) containing 0.5% Heptanesulfonic acid sodium. The pH is adjusted to 3.7.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 263 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
HILIC Method for this compound
This protocol is based on a validated stability-indicating assay.[5]
-
Column: ZIC-HILIC (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: 200 mM Ammonium acetate solution and acetonitrile (25:75 v/v). The pH is adjusted to 5.7 with glacial acetic acid.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 267 nm
-
Injection Volume: 20 µL
-
Temperature: 25°C
Quantitative Data Summary
The following tables summarize typical performance parameters for validated HPLC methods for this compound.
Table 1: RP-HPLC Method Performance [1][2]
| Parameter | Value |
| Linearity Range | 48 - 480 µg/mL |
| Correlation Coefficient (r²) | 0.99996 |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified |
Table 2: HILIC Method Performance [5]
| Parameter | Value |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | Not Specified |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A workflow for HPLC method development and optimization.
References
- 1. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. japsonline.com [japsonline.com]
Amprolium hydrochloride degradation products and their toxicological profiles
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of amprolium hydrochloride and their toxicological profiles. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions, primarily through hydrolysis (both acidic and alkaline), oxidation, and photolysis. The molecule typically cleaves at the methylene bridge connecting the pyrimidine and pyridine rings, leading to the formation of two main types of degradation products: a pyridine derivative and a pyrimidine derivative.
Q2: What are the major identified degradation products of this compound?
A2: Forced degradation studies have identified two primary degradation products:
-
2-Picoline (2-methylpyridine): Formed from the pyridine ring of the amprolium molecule.
-
4-amino-2-propyl-5-pyrimidinylmethanol: Formed from the pyrimidine portion of the molecule. While direct toxicological data for this specific compound is limited, data for the analogous compound, 4-amino-2-methyl-5-pyrimidinemethanol, is available and can be used for initial risk assessment.
Further degradation can occur, especially under oxidative and photolytic stress, leading to a variety of other minor products.
Q3: My HPLC analysis shows multiple degradation peaks. How can I identify them?
A3: The appearance of multiple peaks in a stability-indicating HPLC method is common. The two major degradation products, 2-picoline and the pyrimidine derivative, should be the most prominent peaks besides the parent amprolium peak. To identify other peaks, techniques like liquid chromatography-mass spectrometry (LC-MS) are recommended to determine the mass-to-charge ratio of each impurity, which can help in elucidating their structures. Comparing your chromatograms with published studies on amprolium forced degradation can also provide valuable insights.
Q4: Are the degradation products of this compound toxic?
A4: Yes, the degradation products of this compound possess their own toxicological profiles, which differ from the parent compound. A summary of the known toxicological information for the major degradation products is provided in the tables below. It is crucial to quantify the levels of these impurities in any amprolium formulation to ensure safety.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound solution. | The solution may be exposed to light, elevated temperatures, or incompatible excipients. The pH of the solution may also be outside the optimal stability range. | Store solutions protected from light and at controlled room temperature or refrigerated. Ensure the pH of the formulation is within a stable range for amprolium. Review the compatibility of all excipients used in the formulation. |
| Inconsistent results in degradation studies. | Variability in experimental conditions such as temperature, pH, concentration of stressor (e.g., acid, base, oxidizing agent), and duration of exposure. | Standardize all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to ensure reproducibility. |
| Difficulty in separating degradation products from the parent peak in HPLC. | The chromatographic method may not be optimized for stability-indicating analysis. | Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and gradient elution profile to achieve adequate resolution between amprolium and all potential degradation products.[1] |
| Formation of unknown peaks during stability testing. | This could be due to interaction with container materials, unexpected side reactions, or the presence of impurities in the starting material. | Characterize the unknown peaks using LC-MS or other spectroscopic techniques. Investigate the compatibility of the formulation with the container closure system. Analyze the starting material for any pre-existing impurities. |
Data Presentation
Table 1: Summary of this compound Degradation Products
| Degradation Product | Chemical Structure | Formation Condition | Analytical Method for Detection |
| 2-Picoline (2-methylpyridine) | C₆H₇N | Hydrolysis (acidic and basic), Thermal, Photolytic | HPLC, GC-MS |
| 4-amino-2-propyl-5-pyrimidinylmethanol | C₈H₁₃N₃O | Hydrolysis (acidic and basic), Thermal, Photolytic | HPLC, LC-MS |
| Various minor oxidation products | Not fully characterized | Oxidation (e.g., with H₂O₂) | HPLC, LC-MS |
Table 2: Toxicological Profile of Major Degradation Products
| Degradation Product | Toxicological Endpoint | Observed Effects | Reference |
| 2-Picoline | Acute Oral Toxicity (rat) | LD50: 790 mg/kg | [2] |
| Inhalation Toxicity | Harmful if inhaled, may cause respiratory irritation. | [3] | |
| Skin Contact | Toxic in contact with skin, causes severe skin burns. | [3] | |
| Eye Contact | Causes serious eye damage. | [3] | |
| Chronic Exposure | May cause central nervous system effects, liver and kidney injury. | [3] | |
| 4-amino-2-propyl-5-pyrimidinylmethanol (analogue: 4-amino-2-methyl-5-pyrimidinemethanol) | Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | ||
| Inhalation | May cause respiratory irritation. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N hydrochloric acid. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N sodium hydroxide. Keep the mixture at 60°C for 24 hours.
-
Neutralization and Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[4]
Protocol 2: Forced Degradation by Oxidation
-
Preparation of this compound Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.
-
Sample Preparation: Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.[4]
Protocol 3: Forced Degradation by Photolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water or methanol.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24-48 hours). A control sample should be kept in the dark under the same temperature conditions.
-
Sample Preparation: Dilute the exposed and control samples with the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.[4]
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for amprolium degradation studies.
References
- 1. Comprehensive stability-indicating high-performance liquid chromatography coupled with diode array detection method for simultaneous determination of this compound and ethopabate in powder dosage form for veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
Impact of feed composition on Amprolium hydrochloride bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information on the impact of feed composition on the bioavailability of amprolium hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the bioavailability of this compound.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| High variability in plasma concentrations of amprolium between subjects. | 1. Inconsistent Feed Intake: Animals may consume different amounts of medicated feed. 2. Fasting/Non-fasting State: The presence or absence of feed in the gastrointestinal tract can significantly alter absorption.[1][2] 3. Underlying Health Issues: Subclinical gut health problems can affect drug absorption. | 1. Acclimatize animals to the specific diet before the study. Monitor and record individual feed consumption. 2. Strictly control the fasting period before drug administration for fasting groups. Ensure non-fasting groups have ad libitum access to feed. 3. Perform a health check of all animals before the experiment. Exclude any animals showing signs of illness. |
| Lower than expected amprolium bioavailability. | 1. High Fiber Content in Feed: Certain types of dietary fiber can increase the transit rate of digesta, reducing the time for drug absorption. 2. Interaction with Other Feed Components: High levels of choline in feed concentrates have been reported to potentially break down amprolium.[3] 3. Drug Stability in Feed: Improper storage or processing (e.g., pelleting) of medicated feed can degrade this compound. | 1. Analyze the fiber content and type in your feed formulation. Consider its potential impact on gut transit time. 2. Review the composition of your feed, particularly mineral and vitamin premixes, for high concentrations of potentially interacting compounds. 3. Ensure proper mixing and storage of the medicated feed. Analyze the concentration of amprolium in the feed before and during the experiment to confirm stability and homogeneity. |
| Difficulty in detecting amprolium in plasma samples. | 1. Rapid Elimination: Amprolium is rapidly eliminated from the body.[3] 2. Inadequate Analytical Method Sensitivity: The method used may not be sensitive enough to detect low concentrations. 3. Low Oral Bioavailability: The oral bioavailability of amprolium in chickens can be very low, sometimes only 2-3%.[1][4] | 1. Optimize the blood sampling schedule to capture the absorption phase and peak plasma concentration, which may occur shortly after administration. 2. Utilize a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method with appropriate sensitivity. 3. Consider the expected low bioavailability when planning dosage and analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What is the general oral bioavailability of this compound in chickens?
A1: The reported oral bioavailability of this compound in chickens is highly variable. Some studies report a bioavailability as low as 2-3%, while others have found it to be as high as 66%.[1][4] This wide range suggests that factors such as feed composition and the physiological state of the animal play a significant role.
Q2: How does the presence of feed affect the bioavailability of amprolium?
A2: The presence of feed in the gastrointestinal tract has been shown to significantly decrease the bioavailability of amprolium. In one study, the maximum plasma concentration (Cmax) in fasted chickens was approximately four times higher than in non-fasted chickens.[2] The bioavailability in non-fasted chickens was 2.3-2.6%, while in fasted chickens it was 6.4%.[1][2]
Q3: Can specific feed ingredients interact with this compound?
A3: Yes, certain feed ingredients can interact with amprolium. For instance, amprolium should not be mixed in concentrates containing high levels of choline, as this may cause it to break down.[3] While amprolium is generally compatible with most vitamins, antibiotics, and minerals commonly used in poultry feed, it is crucial to consider potential chemical interactions.[3]
Q4: How does amprolium work, and does this relate to feed?
A4: Amprolium is a thiamine (vitamin B1) antagonist.[3][5] It blocks the thiamine transporters in coccidia, leading to a deficiency of this essential vitamin and subsequent starvation of the parasite.[3] At very high doses in the host animal, amprolium can also interfere with thiamine uptake, potentially leading to a thiamine deficiency, which can be counteracted by adding thiamine to the diet.[3][5]
Q5: Are there standardized methods for analyzing amprolium in feed?
A5: Yes, several analytical methods are available for the determination of amprolium in animal feed. These commonly involve extraction followed by analysis using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound in fasted and non-fasted chickens, based on a study by Hamamoto et al. (2000).[2]
| Parameter | 13 mg/kg Oral Dose (Fasted) | 13 mg/kg Oral Dose (Non-fasted) | 26 mg/kg Oral Dose (Non-fasted) |
| Cmax (µg/mL) | 0.81 ± 0.22 | 0.21 ± 0.05 | 0.45 ± 0.12 |
| Tmax (h) | 0.58 ± 0.20 | 0.67 ± 0.24 | 0.83 ± 0.21 |
| AUC (µg·h/mL) | 0.99 ± 0.14 | 0.35 ± 0.08 | 0.79 ± 0.15 |
| Bioavailability (%) | 6.4 | 2.3 | 2.6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Objective: To determine the oral bioavailability of this compound in chickens under fasted and non-fasted conditions.
Materials:
-
This compound
-
Healthy broiler chickens (e.g., Ross 308)
-
Standard broiler feed
-
Equipment for intravenous and oral administration
-
Blood collection supplies (syringes, heparinized tubes)
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Chemicals and solvents for sample preparation and mobile phase
Methodology:
-
Animal Acclimatization: House the chickens in a controlled environment for at least one week before the experiment. Provide ad libitum access to water and a standard broiler diet.
-
Experimental Design: A crossover design is recommended. Divide the chickens into groups. One group will receive the oral dose in a fasted state, and the other in a non-fasted state. After a washout period, the treatments are reversed. A separate group should receive an intravenous dose to determine the absolute bioavailability.
-
Dosing:
-
Fasted Group: Withdraw feed for 12 hours before oral administration of this compound.
-
Non-fasted Group: Allow ad libitum access to feed until the time of oral administration.
-
Intravenous Group: Administer a known concentration of this compound solution intravenously.
-
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., wing vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis:
-
Prepare plasma samples by protein precipitation or solid-phase extraction.
-
Analyze the amprolium concentration in the plasma samples using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Calculate the oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizations
Caption: Experimental workflow for assessing amprolium bioavailability.
Caption: Potential impact of feed components on amprolium bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of amprolium in fasting and nonfasting chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Troubleshooting poor efficacy of Amprolium hydrochloride in broiler flocks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor efficacy of Amprolium hydrochloride in broiler flocks. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a lack of response to this compound treatment in our broiler flock despite following standard dosage protocols. What are the potential causes?
A1: Several factors can contribute to the reduced efficacy of Amprolium. The most common causes include:
-
Drug Resistance: Continuous and prolonged use of Amprolium can lead to the selection of resistant strains of Eimeria species.[1][2] This is a significant and widely reported issue in the poultry industry.
-
Improper Dosage and Administration: Sub-therapeutic doses can result from incorrect calculation of the drug concentration in feed or water, or failure to ensure that medicated water is the sole source of drinking water for the flock.[3][4][5] Medicated water should be prepared fresh daily.[4][5][6]
-
Interaction with Other Substances: The efficacy of Amprolium, a thiamine analog, can be diminished by the simultaneous administration of products containing high levels of Vitamin B-complex, particularly thiamine (Vitamin B1).[3][6][7] It is also incompatible with concentrates containing high levels of choline.[1]
-
High Coccidial Challenge: Poor sanitation, high stocking density, and humid litter conditions can lead to an overwhelmingly high oocyst load in the environment, which may surpass the protective threshold of the drug at standard dosages.[8]
-
Underlying Health Issues: Concurrent diseases or other stressors can compromise the birds' immune systems and affect their feed and water intake, leading to insufficient drug consumption and reduced overall performance.[4][5]
-
Incorrect Diagnosis: The clinical signs of coccidiosis can overlap with other enteric diseases. If no improvement is observed within three days of treatment, it is crucial to confirm the diagnosis.[3][4][5]
Q2: How does this compound work, and how does resistance develop?
A2: this compound is a structural analog of thiamine (Vitamin B1). It acts as a competitive antagonist, blocking the thiamine transporter in Eimeria parasites.[1][6] This prevents the parasite from absorbing thiamine, which is an essential cofactor for carbohydrate metabolism, leading to malnutrition and death of the coccidia.[1][6][8] It is most effective against the first-generation trophozoites and schizonts.[1]
Resistance develops through the selection of Eimeria parasites with genetic mutations that alter the thiamine transporter, reducing the binding affinity of Amprolium. This allows the parasite to continue absorbing thiamine even in the presence of the drug. The rapid life cycle and high reproductive potential of Eimeria contribute to the swift emergence and spread of resistant populations under continuous drug pressure.[9]
Q3: Are there established dosage recommendations for Amprolium in broilers?
A3: Yes, dosage recommendations vary for prevention and treatment and are typically administered via drinking water or feed. It is critical to use the product as the sole source of Amprolium.[4][5]
Table 1: Recommended Dosages for Amprolium in Broiler Chickens
| Application | Administration Route | Dosage Level | Duration |
| Treatment | Drinking Water (9.6% Oral Solution) | 0.012% (8 fl oz per 50 gallons) | 3-5 days |
| Severe Outbreak Treatment | Drinking Water (9.6% Oral Solution) | 0.024% (16 fl oz per 50 gallons) | 3-5 days |
| Post-Treatment Follow-up | Drinking Water (9.6% Oral Solution) | 0.006% (4 fl oz per 50 gallons) | 1-2 weeks |
| Prevention/Control in Feed | Medicated Feed | 125 ppm (125 mg/kg) | Continuous |
Source:[4][5][10][11][12] Note: Always consult the product label for specific instructions as formulations may vary.
Q4: What should we do if we suspect Amprolium resistance in our flock?
A4: If you suspect drug resistance, it is essential to confirm it through laboratory testing. An Anticoccidial Sensitivity Test (AST) is a common method.[2][13] This involves collecting fecal samples to isolate the Eimeria species present in your flock and then testing their susceptibility to Amprolium and other anticoccidial drugs in a controlled experimental setting. Based on the results, a veterinarian or poultry pathologist can recommend an alternative anticoccidial agent or a rotation program to manage resistance.[14]
Experimental Protocols
Protocol 1: Anticoccidial Sensitivity Test (AST)
This protocol is a standardized method to evaluate the efficacy of anticoccidial drugs against field isolates of Eimeria.
-
Oocyst Isolation and Propagation:
-
Collect fecal samples from multiple locations within the broiler house.
-
Isolate Eimeria oocysts from the feces using a saturated salt flotation technique.
-
Induce sporulation by incubating the oocysts in a 2.5% potassium dichromate solution with aeration for 48-72 hours at 29°C.
-
Propagate the sporulated oocysts in a small group of susceptible, coccidia-free chicks to obtain a sufficient quantity for the main experiment.
-
-
Experimental Design:
-
Randomly allocate day-old, coccidia-free broiler chicks into different treatment groups (e.g., 10 birds per group with multiple replicates).
-
Groups should include:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated with Amprolium at the recommended dose (e.g., 125 ppm)
-
(Optional) Infected, Medicated with other anticoccidial drugs for comparison.
-
-
Provide medicated feed to the respective groups two days prior to infection.
-
-
Infection:
-
Data Collection (5-7 days post-infection):
-
Performance Parameters: Record body weight gain and feed conversion ratio (FCR) for each group.
-
Lesion Scoring: Euthanize a subset of birds from each group and score the gross intestinal lesions caused by coccidiosis on a scale of 0 (no lesions) to 4 (severe lesions).
-
Oocyst Shedding: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) of feces.
-
-
Efficacy Evaluation:
Table 2: Interpretation of Anticoccidial Sensitivity Test Results
| Index | Value | Interpretation |
| Anticoccidial Index (ACI) | >180 | Good anticoccidial activity (Sensitive) |
| 160-180 | Moderate anticoccidial activity | |
| <160 | Poor anticoccidial activity (Resistant) | |
| Percent Optimum Anticoccidial Activity (POAA) | >50% | Sensitive |
| <50% | Resistant |
Visualizations
Caption: Mechanism of Amprolium as a competitive antagonist of thiamine transport in Eimeria.
Caption: Troubleshooting workflow for poor Amprolium efficacy in broiler flocks.
Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).
References
- 1. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rwandafda.gov.rw [rwandafda.gov.rw]
- 4. bimedaus.com [bimedaus.com]
- 5. huvepharma.us [huvepharma.us]
- 6. poultrydvm.com [poultrydvm.com]
- 7. allfarm.com.au [allfarm.com.au]
- 8. toltrazurilshop.com [toltrazurilshop.com]
- 9. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. Safety and efficacy of COXAM ® (this compound) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amprolium (AMP) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 13. Efficacy of the feed additive consisting of this compound (COXAM ®) for use in chickens for fattening and chickens reared for laying (Huvepharma N.V.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochemjournal.com [biochemjournal.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Solubility of Amprolium Hydrochloride for Water Medication
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the preparation of aqueous solutions of Amprolium hydrochloride for research and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
This compound is generally considered to be freely soluble in water.[1] However, the concentration, temperature, pH, and the presence of other substances in the water can affect its solubility. One source indicates its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[2]
Q2: What is the optimal pH for dissolving this compound in water?
This compound is more stable and soluble in acidic to neutral conditions. The pH of a 10% aqueous solution is naturally acidic, ranging from 2.5 to 3.0. It is recommended to maintain the pH of the stock solution below 6.5, as precipitation can occur in alkaline water.[3] The amino group on the pyrimidine ring has a pKa of 5.3, which influences its solubility at different pH levels.[3]
Q3: How does temperature affect the solubility of this compound?
The solubility of this compound in water is positively correlated with temperature.[4] Increasing the temperature of the solvent can aid in dissolving the compound, especially when preparing concentrated stock solutions.
Q4: How stable is this compound in aqueous solutions?
This compound is relatively stable in acidic aqueous solutions but degrades significantly in alkaline conditions.[5][6] A study on its stability showed minimal degradation in 0.10 N HCl at room temperature for 60 minutes, whereas significant degradation (around 91-92%) was observed in 0.10 N NaOH under the same conditions.[5][6] The solution's stability is also affected by heat and light.[5][6] It is generally recommended to prepare fresh solutions daily and store stock solutions for no longer than three days.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness upon dissolution | High pH of the water: this compound can precipitate in alkaline conditions. | 1. Check the pH of your water source. 2. Adjust the pH to be slightly acidic (ideally between 4.5 and 6.5) using a suitable buffer or a small amount of a weak acid like citric acid. |
| High concentration of the solution: Exceeding the solubility limit at a given temperature. | 1. Increase the temperature of the water to aid dissolution. 2. Prepare a more dilute solution. 3. Use sonication to facilitate the dissolution process. | |
| Presence of other ions: Certain ions in hard water may interact with this compound. | 1. Use purified or deionized water for preparing solutions. | |
| Incomplete dissolution | Low temperature: Solubility is lower at colder temperatures. | 1. Gently warm the solvent while stirring. 2. Prepare a stock solution at a higher temperature and then dilute it to the working concentration. |
| Insufficient mixing: The powder may not be adequately dispersed in the solvent. | 1. Use a magnetic stirrer or vortex mixer to ensure thorough mixing. 2. Allow sufficient time for the compound to dissolve completely. | |
| Solution changes color or shows signs of degradation | Exposure to light or high temperatures: this compound can degrade under these conditions. | 1. Prepare and store solutions in amber or light-protective containers. 2. Store solutions at a cool and controlled temperature. |
| Basic pH: The compound is unstable in alkaline environments. | 1. Ensure the pH of the solution is maintained in the acidic to neutral range. |
Quantitative Data on this compound
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mole fraction x 10⁻⁴) |
| Methanol | 0 | 7.95 |
| 10 | 9.41 | |
| 20 | 10.87 | |
| 30 | 12.12 | |
| 40 | 12.99 | |
| Ethanol | 0 | 3.98 |
| 10 | 4.62 | |
| 20 | 5.33 | |
| 30 | 6.18 | |
| 40 | 7.08 | |
| n-Propanol | 0 | 2.65 |
| 10 | 3.12 | |
| 20 | 3.65 | |
| 30 | 4.21 | |
| 40 | 4.83 | |
| Isopropanol | 0 | 1.89 |
| 10 | 2.22 | |
| 20 | 2.58 | |
| 30 | 2.99 | |
| 40 | 3.43 |
Data adapted from a study on the solubility of this compound in pure solvents.[4]
Table 2: Stability of this compound under Stress Conditions
| Stress Condition | Duration | Temperature | Degradation (%) |
| Acidic (0.10 N HCl) | 60 minutes | Room Temperature | ~5.8 |
| Alkaline (0.10 N NaOH) | 60 minutes | Room Temperature | ~91.7 |
| Thermal | 72 hours | 105°C | ~3.5 |
| Photolytic (UV-254nm) | 36 hours | Room Temperature | ~4.7 |
Data from a stability-indicating assay study.[5][6]
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Stock Solution
-
Materials:
-
This compound powder
-
Purified water (e.g., deionized or distilled)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Measure the required volume of purified water.
-
While stirring, slowly add the pre-weighed this compound powder to the water.
-
Continue stirring until the powder is completely dissolved. Gentle heating (e.g., to 40°C) can be applied to expedite dissolution.
-
After the solution has cooled to room temperature, check the pH. If necessary, adjust to a pH between 4.5 and 6.5 using a dilute acidic solution (e.g., citric acid).
-
Store the stock solution in a well-closed, light-resistant container at a cool temperature.
-
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol is a general guideline and should be optimized for your specific application.
-
Materials:
-
This compound powder
-
Purified water
-
Co-solvent (e.g., Propylene glycol, Polyethylene glycol 400, N-methylpyrrolidone, or Dimethyl sulfoxide)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a mixture of the co-solvent and purified water. The ratio will depend on the desired final concentration and the specific co-solvent used. Start with a low percentage of co-solvent (e.g., 5-10% v/v) and increase if necessary.
-
While stirring the co-solvent/water mixture, gradually add the this compound powder.
-
Continue stirring until the powder is fully dissolved. Gentle warming can be used to assist dissolution.
-
Allow the solution to cool to room temperature.
-
If required, adjust the pH as described in Protocol 1.
-
Store the solution appropriately.
-
Visualizations
References
- 1. famic.go.jp [famic.go.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Novel potentiometric application for the determination of amprolium HCl in its single and combined dosage form and in chicken liver [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
Reducing the toxicity of high-dose Amprolium hydrochloride administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Amprolium hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental administration of high-dose this compound.
Issue 1: Subject exhibits neurological symptoms such as ataxia, tremors, or opisthotonos (stargazing).
-
Question: What is the likely cause of neurological symptoms following high-dose this compound administration?
-
Answer: The most probable cause is thiamine (Vitamin B1) deficiency.[1][2] this compound is a structural analog of thiamine and acts as a competitive antagonist to thiamine transport mechanisms.[3][4][5][6] High doses can lead to a deficiency in the host animal, resulting in neurological signs like polioencephalomalacia (PEM) in ruminants or polyneuritis in poultry.[7][1]
-
Question: How can this be confirmed and treated?
-
Answer:
-
Confirmation: Measure total thiamine levels in the blood and erythrocyte transketolase activity. A significant decrease in these levels compared to baseline is indicative of thiamine deficiency.[8]
-
Treatment: Immediately discontinue Amprolium administration and begin parenteral (injection) of thiamine.[7] Oral supplementation may also be used.[4]
-
-
Question: What is a typical experimental protocol for thiamine rescue?
-
Answer: A detailed experimental protocol for thiamine rescue is provided in the "Experimental Protocols" section below.
Issue 2: Reduced efficacy of this compound as a coccidiostat.
-
Question: Why might this compound be showing reduced efficacy against coccidia?
-
Answer: The co-administration of thiamine supplements can reduce the anticoccidial efficacy of Amprolium.[7][4] Since Amprolium works by creating a thiamine deficiency in the parasite, providing excess thiamine can counteract this effect.[3] Another possibility is the development of resistant strains of Eimeria.[4]
-
Question: How can I avoid reducing the efficacy of Amprolium?
-
Answer: Avoid routine co-administration of thiamine or B-complex vitamins during the treatment period unless signs of toxicity appear.[7][4] If thiamine supplementation is necessary to manage toxicity, be aware that the anticoccidial effect of Amprolium may be diminished.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The primary mechanism is the induction of thiamine (Vitamin B1) deficiency.[1][2] Amprolium, being a thiamine analog, competitively inhibits the absorption and utilization of thiamine by both the host and the target parasite (Eimeria).[3][5][6] This interference with thiamine-dependent metabolic pathways, particularly carbohydrate metabolism, leads to the observed toxic effects, especially in the nervous system.[4][5]
Q2: What are the typical signs of this compound overdose?
A2: Signs of overdose are primarily neurological and can include:
-
Polioencephalomalacia (PEM) in ruminants[7]
-
Polyneuritis in poultry, characterized by muscle paralysis, extended legs, and head retraction[1][9]
-
Ataxia (incoordination), tremors, and seizures[10]
-
Decreased feed intake, lethargy, and head tremors in older pullets[1]
Q3: Is it safe to administer thiamine concurrently with this compound to prevent toxicity?
A3: Routine concurrent administration of thiamine with Amprolium is generally not recommended as it can reduce the anticoccidial efficacy of the drug.[7][4] Thiamine supplementation is primarily indicated for the treatment of an overdose or when clinical signs of deficiency are observed.[7][4] However, in some species like camelids, prophylactic thiamine supplementation during Amprolium treatment may be recommended to reduce the risk of neurological effects.[7]
Q4: What are the known drug interactions with this compound?
A4: The most significant interaction is with thiamine and other B vitamins, which can reduce Amprolium's efficacy.[7][4] It should also not be mixed in concentrates containing high levels of choline, as this can cause it to break down.[11]
Data Presentation
Table 1: Summary of this compound Toxicity Data in Chickens
| Parameter | Value | Species/Model | Source |
| LD50 (single oral dose) | 5.1 g/kg | Chicken | [11] |
| No Adverse Effect Level (NAEL) | Up to 500 mg/kg feed | White Leghorn and broiler-type chicks | [10] |
| Dose causing reduced weight gain | 800 mg/kg feed | White Leghorn and broiler-type chicks | [9][10] |
| Dose causing polyneuritis and death | 1000 mg/kg feed | White Leghorn and broiler-type chicks | [9][10] |
| Reversal of adverse effects | Addition of thiamine at 100 or 1000 mg/kg feed | White Leghorn and broiler-type chicks | [10] |
Table 2: Recommended Dosages of this compound for Coccidiosis in Poultry
| Purpose | Dosage | Administration Route | Duration | Source |
| Prevention | 0.006% solution | Drinking water | 5-7 days | [12] |
| Treatment | 0.012% solution | Drinking water | 5 days | [12] |
| Treatment (severe) | 0.024% solution | Drinking water | 3-5 days | [13] |
| Follow-up Treatment | 0.006% solution | Drinking water | 1-2 weeks | [13] |
| Feed Additive (Prevention) | 125 ppm | In feed | - | [11] |
Experimental Protocols
Protocol 1: Induction of this compound Toxicity and Thiamine Rescue in a Rodent Model
-
Acclimatization: Acclimate subjects (e.g., Sprague-Dawley rats) for a minimum of 7 days with ad libitum access to standard chow and water.
-
Baseline Data Collection: Collect baseline data including body weight, neurological assessment (e.g., gait, righting reflex), and blood samples for baseline thiamine levels.
-
Toxicity Induction: Administer this compound orally at a high dose (e.g., 600-2000 mg/kg/day).[10] The vehicle can be distilled water or saline.
-
Monitoring: Monitor subjects daily for clinical signs of toxicity, including changes in body weight, feed and water intake, and neurological status.
-
Endpoint for Rescue: Initiate thiamine rescue upon the onset of clear neurological signs (e.g., ataxia, tremors).
-
Thiamine Rescue:
-
Discontinue Amprolium administration.
-
Administer thiamine hydrochloride parenterally (e.g., intraperitoneally or subcutaneously) at a dose of 50 mg/kg/day.[10]
-
Continue daily thiamine administration and monitoring until neurological signs resolve.
-
-
Data Analysis: Compare body weight, neurological scores, and blood thiamine levels before, during, and after Amprolium administration and following thiamine rescue.
Visualizations
References
- 1. hyline.com [hyline.com]
- 2. bitchinchickens.com [bitchinchickens.com]
- 3. huvepharma.com [huvepharma.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amprolium - Wikipedia [en.wikipedia.org]
- 7. vet-ebooks.com [vet-ebooks.com]
- 8. Biochemical and pathological findings on sheep and calves dying of experimental cerebrocortical necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 12. toltrazurilshop.com [toltrazurilshop.com]
- 13. cvear.com [cvear.com]
Technical Support Center: Amprolium Hydrochloride Cross-Contamination in Feed Mills
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amprolium hydrochloride. It specifically addresses challenges related to cross-contamination in feed mills and analytical detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-contamination a concern?
A1: this compound is a coccidiostat, an antiprotozoal agent used for the treatment and prevention of coccidiosis in poultry, cattle, and sheep.[1] Cross-contamination in a feed mill is a significant concern because the unintentional presence of Amprolium in non-target feed can lead to several issues:
-
Health risks to non-target animals: Certain species may be sensitive to Amprolium.
-
Regulatory non-compliance: Unintended residues in animal products can violate maximum residue limits (MRLs).
-
Development of drug resistance: Continuous exposure to low levels of the drug may contribute to the development of resistance in coccidia.
Q2: What are the typical physical and chemical properties of this compound that might influence its carryover in a feed mill?
A2: this compound is a white to off-white crystalline powder.[2] Its solubility in water and methanol means it can adhere to surfaces where moisture is present.[3] Its electrostatic properties can also contribute to it clinging to feed mill equipment.
Q3: Are there specific regulatory limits for this compound carryover in non-target feed?
A3: While specific numerical limits for Amprolium carryover are not universally established, regulatory bodies emphasize the prevention of "unsafe contamination." The U.S. Food and Drug Administration (FDA), for instance, provides guidance on Current Good Manufacturing Practices (cGMPs) that require feed mills to establish and implement effective equipment cleanout procedures to prevent unsafe drug carryover.[4][5] The focus is on a risk-based approach to control contamination. In the European Union, while MRLs for Amprolium in various animal tissues are established, a specific Feed Antimicrobial Resistance Selection Concentration (FARSC) for amprolium in non-target feed could not be concluded by EFSA due to a lack of data.[6][7][8]
Q4: What are the common analytical methods used to detect Amproliam hydrochloride in animal feed?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the determination of Amprolium in animal feed.[3][9][10] These methods offer the necessary sensitivity and selectivity to detect low levels of contamination.
Troubleshooting Guides
Troubleshooting Cross-Contamination in the Feed Mill
Issue: Positive detection of this compound in a batch of non-target feed.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Equipment Cleanout | Review the cleaning logs for the mixer, conveyors, and packaging lines used for the contaminated batch. | Implement and validate a more rigorous physical cleanout procedure. Consider disassembly of equipment for thorough cleaning. |
| Ineffective Flushing | Evaluate the volume and type of flushing material used after a medicated feed run. | Increase the volume of the flush or use a more abrasive, non-medicated feed material to effectively scour the equipment. |
| Improper Sequencing | Analyze the production schedule preceding the contaminated batch. | Revise the feed production schedule to run non-medicated feeds before medicated feeds. If unavoidable, sequence feeds for less sensitive species after Amprolium-containing feeds. |
| Airborne Dust Contamination | Inspect the dust collection systems and general cleanliness of the production area. | Improve dust control measures, such as using enclosed conveying systems and maintaining negative air pressure in mixing areas. |
Troubleshooting Analytical Detection of this compound
Issue: Inconsistent or inaccurate results during HPLC or LC-MS/MS analysis of feed samples.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects (Signal Suppression or Enhancement) | Prepare matrix-matched calibration standards and compare the slope of the calibration curve to that of standards in a clean solvent. | If a significant difference is observed, matrix-matched calibration is necessary for accurate quantification. For LC-MS/MS, an interfering compound, L-carnitine, has been identified and can be addressed by adding it to standards and samples.[11] |
| Poor Peak Shape or Resolution (HPLC) | Check the column for degradation, ensure the mobile phase is correctly prepared and degassed, and verify the injection volume is appropriate. | Replace the column if necessary. Adjust the mobile phase composition or gradient profile. Reduce the injection volume. |
| Low Recovery During Sample Preparation | Evaluate each step of the extraction and cleanup process by spiking a blank matrix at each stage. | Optimize the extraction solvent and cleanup cartridge (e.g., Solid Phase Extraction - SPE) to ensure efficient recovery of Amprolium. |
| Carryover on the Analytical Instrument | Inject a blank solvent after a high-concentration standard or sample to check for residual Amprolium peaks. | Implement a robust needle and injection port washing procedure between samples. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉ClN₄·HCl | [12] |
| Molecular Weight | 315.2 g/mol | [12] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Freely soluble in water; practically insoluble in ethanol or ether. | [2] |
| Melting Point | 239.0 to 243.0 °C (decomposes) | [3] |
Table 2: Approved Usage Levels of Amprolium in Medicated Feed (Examples)
| Species | Intended Use | Concentration in Complete Feed | Reference |
| Broiler Chickens | Prevention of coccidiosis | 125 or 250 mg/kg (0.0125% or 0.025%) | [5] |
| Replacement Chickens (0-5 weeks) | Light to moderate exposure to coccidiosis | 80 mg/kg (0.008%) | [13] |
| Calves | Prevention and treatment of coccidiosis | To provide 5 mg/kg of body weight per day | [14] |
Table 3: Performance Characteristics of Analytical Methods for Amprolium Detection
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| HPLC-UV | 5 mg/kg | - | 99.4 ± 1.4% | [10] |
| LC-MS/MS | 0.1 - 0.6 µg/kg | 10 ng/g | 78.5 - 107.1% | [3][15] |
Experimental Protocols
Protocol 1: Determination of Amprolium in Animal Feed by HPLC-UV
This protocol is a generalized procedure based on common practices and may require optimization for specific matrices and equipment.
-
Sample Preparation (Extraction and Cleanup):
-
Weigh 10 g of a representative, ground feed sample into a 250 mL flask.
-
Add 100 mL of methanol-water (80:20, v/v) and shake for 1 hour.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Pass the supernatant through a 0.45 µm syringe filter.
-
For cleanup, use a C18 Solid Phase Extraction (SPE) cartridge. Condition the cartridge with methanol followed by water. Load the filtered extract, wash with water, and elute the Amprolium with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1 M sodium acetate) with an ion-pairing agent (e.g., sodium dodecyl sulfate), adjusted to a suitable pH (e.g., 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 262 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of Amprolium in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Determination of Amprolium in Animal Feed by LC-MS/MS
This protocol provides a more sensitive and selective method for Amprolium detection.
-
Sample Preparation ("Extract and Shoot"):
-
Weigh 2 g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified methanol (e.g., with 1% formic acid).
-
Vortex for 1 minute, then shake for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for at least two precursor-product ion transitions for Amprolium (e.g., m/z 279.2 -> 147.1 and 279.2 -> 162.1).
-
-
Quantification:
-
Use matrix-matched calibration standards to compensate for matrix effects.
-
Generate a calibration curve and quantify the Amprolium concentration in the sample.
-
Visualizations
Caption: Workflow for troubleshooting Amprolium cross-contamination in a feed mill.
Caption: Logical workflow for troubleshooting analytical detection of Amprolium.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verbrauchergesundheit.gv.at [verbrauchergesundheit.gv.at]
- 3. researchgate.net [researchgate.net]
- 4. dailyintakeblog.com [dailyintakeblog.com]
- 5. Federal Register :: Practices To Prevent Unsafe Contamination of Animal Feed From Drug Carryover; Draft Guidance for Industry; Availability [federalregister.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium | EFSA [efsa.europa.eu]
- 8. pureportal.ilvo.be [pureportal.ilvo.be]
- 9. Assay of amprolium in poultry feedingstuffs by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aafco.org [aafco.org]
- 13. Amprolium (AMP) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 14. Assay of amprolium in poultry feedingstuffs by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. agilent.com [agilent.com]
Validation & Comparative
Comparative Efficacy of Amprolium Hydrochloride and Toltrazuril in the Control of Avian Coccidiosis
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic and prophylactic effectiveness of two leading anticoccidial agents in chickens.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the poultry industry worldwide. Effective control strategies are paramount to maintaining flock health, welfare, and productivity. This guide provides a detailed comparison of two widely used anticoccidial drugs: Amprolium hydrochloride and toltrazuril. The information presented herein is based on a comprehensive review of published experimental data, focusing on key performance indicators, mechanisms of action, and experimental methodologies.
Executive Summary
This compound and toltrazuril are both effective in controlling coccidiosis in chickens, but they differ significantly in their mode of action, spectrum of activity, and overall efficacy profile. Toltrazuril generally demonstrates a broader spectrum of activity and a more potent, cidal action against Eimeria parasites, leading to a more substantial reduction in oocyst shedding and intestinal lesions. Amprolium, a thiamine antagonist, is effective primarily against the early stages of the parasite's life cycle and is often used in prophylactic programs. The choice between these two agents may depend on the specific Eimeria species involved, the severity of the infection, and the overall coccidiosis control strategy.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and toltrazuril in chickens.
Table 1: Effect on Oocyst Shedding (Oocysts Per Gram of Feces - OPG)
| Study | Eimeria Species | This compound (OPG x 10³) | Toltrazuril (OPG x 10³) | Infected Untreated Control (OPG x 10³) |
| Kandeel (2011)[1] | E. tenella | 218 | 92 | 229 |
| El-Sayed et al. (2019) | Mixed infection | Significantly reduced vs. control | No oocysts detected | High oocyst shedding |
Table 2: Effect on Body Weight Gain (grams)
| Study | This compound (Mean Weight Gain) | Toltrazuril (Mean Weight Gain) | Infected Untreated Control (Mean Weight Gain) |
| Kandeel (2011)[1] | +200 g (vs. control) | +216 g (vs. control) | Baseline |
| Lakkundi et al. (2002)[2] | Lower than toltrazuril | Better body weight gain | - |
| A.S. et al. (2017) | 790.83 g (final weight) | - | - |
Table 3: Effect on Lesion Scores
| Study | This compound (Lesion Score) | Toltrazuril (Lesion Score) | Infected Untreated Control (Lesion Score) |
| Lakkundi et al. (2002)[2] | Moderate | Mild | Severe |
Experimental Protocols
The following is a generalized experimental protocol for a comparative efficacy study of anticoccidial drugs in chickens, based on common methodologies cited in the literature.
1. Animals and Housing:
-
Animals: Day-old broiler chicks (e.g., Cobb 500 or Ross 308), obtained from a commercial hatchery and confirmed to be free of coccidiosis.
-
Housing: Birds are housed in wire-floored cages or in floor pens with fresh, dry litter (e.g., wood shavings). Housing is designed to prevent cross-contamination between experimental groups. Temperature and lighting are maintained according to standard broiler management guidelines.
-
Feed and Water: A standard, unmedicated broiler starter or grower ration is provided ad libitum. Water is also available at all times.
2. Experimental Design:
-
A typical design includes the following groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, untreated control.
-
Group 3: Infected, treated with this compound.
-
Group 4: Infected, treated with Toltrazuril.
-
-
Each group consists of a sufficient number of birds to allow for statistical analysis (e.g., 10-20 birds per replicate, with multiple replicates per group).
3. Infection (Challenge) Model:
-
Parasite: A known strain of Eimeria (e.g., E. tenella, E. acervulina, E. maxima, or a mixed culture) is used for the challenge. Oocysts are sporulated prior to inoculation.
-
Inoculation: At a predetermined age (e.g., 14-21 days), each bird in the infected groups is individually inoculated orally with a specific number of sporulated oocysts (e.g., 5 x 10³ to 1 x 10⁵ oocysts per bird), depending on the pathogenicity of the strain.
4. Treatment Administration:
-
This compound: Typically administered in the drinking water or feed at a specified concentration (e.g., 125-250 ppm) for a defined period (e.g., 5-7 days), starting before or after the challenge.[3]
-
Toltrazuril: Usually administered in the drinking water at a concentration of 25 ppm for two consecutive days.[4]
5. Data Collection:
-
Mortality: Recorded daily.
-
Body Weight: Individual bird weights are recorded at the beginning of the trial and at regular intervals thereafter (e.g., weekly).
-
Feed Conversion Ratio (FCR): Feed intake per pen is recorded, and FCR is calculated (total feed consumed / total weight gain).
-
Oocyst Counts: Fecal samples are collected from each group at specified days post-infection (e.g., days 5-9). Oocyst counts (OPG) are determined using a standardized method such as the McMaster technique.[5]
-
Lesion Scoring: At a predetermined time post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesion scoring is performed using a standardized system, such as the Johnson and Reid (1970) method, where lesions in different intestinal segments are scored on a scale of 0 to 4.[6][7][8]
6. Statistical Analysis:
-
Data on body weight, FCR, oocyst counts, and lesion scores are subjected to appropriate statistical analysis (e.g., ANOVA, t-test) to determine significant differences between treatment groups.
Mandatory Visualizations
Mechanism of Action: Signaling Pathways
Caption: Mechanism of this compound.
Caption: Mechanism of Toltrazuril.
Experimental Workflow
Caption: Generalized Experimental Workflow.
Conclusion
Both this compound and toltrazuril are valuable tools in the management of avian coccidiosis. Toltrazuril's broad-spectrum, cidal activity makes it highly effective for both treatment and control, often resulting in a more complete elimination of the parasite. Amprolium, while having a narrower spectrum and a static effect, remains a useful prophylactic agent, particularly in programs designed to allow for the development of natural immunity. The selection of an appropriate anticoccidial should be based on a thorough understanding of the farm's specific challenges, including the prevalent Eimeria species, the level of infection pressure, and the overall goals of the coccidiosis control program. Further research is warranted to continue to evaluate the efficacy of these and other anticoccidial agents in the face of evolving parasite resistance.
References
- 1. Toltrazuril - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. interchemie.com [interchemie.com]
- 5. envirocarelab.co.za [envirocarelab.co.za]
- 6. gob.mx [gob.mx]
- 7. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of Amprolium and Ethopabate: A Comparative Guide
A robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a reliable solution for the simultaneous quantification of the coccidiostats Amprolium and Ethopabate in veterinary drug formulations. This guide provides a comprehensive overview of the validated HPLC method, compares it with alternative analytical techniques, and presents the necessary experimental data and protocols for researchers, scientists, and drug development professionals.
This guide details a simple, rapid, and accurate RP-HPLC method that has been developed and validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4] The method demonstrates excellent linearity, accuracy, precision, and sensitivity for the simultaneous determination of Amprolium hydrochloride and Ethopabate.
Comparative Analysis of Analytical Methods
While the primary focus of this guide is the validated HPLC method, a comparison with other analytical techniques is crucial for selecting the most appropriate method for a specific application. The following table summarizes the performance of the HPLC method alongside UV-Spectrophotometry and Spectrofluorimetry.
| Parameter | HPLC Method | UV-Spectrophotometry | Spectrofluorimetry |
| Principle | Chromatographic separation based on polarity | Measurement of light absorbance | Measurement of fluorescence intensity |
| Linearity Range (Amprolium) | 48-480 µg/ml[1][2][3][4] | 20-320 µg/mL[5] | 0.01-0.65 µg/mL[6][7] |
| Linearity Range (Ethopabate) | 3-30 µg/ml[1][2][3][4] | 10-140 µg/mL[5] | 0.01-0.8 µg/mL[6][7] |
| Correlation Coefficient (r²) | 0.99996 for both[1][2][3][4] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) - Amprolium | Not explicitly stated | Not explicitly stated | 0.002 µg/mL[6][7] |
| Limit of Quantitation (LOQ) - Amprolium | Not explicitly stated | Not explicitly stated | 0.006 µg/mL[6][7] |
| Limit of Detection (LOD) - Ethopabate | Not explicitly stated | Not explicitly stated | 0.002 µg/mL[6][7] |
| Limit of Quantitation (LOQ) - Ethopabate | Not explicitly stated | Not explicitly stated | 0.007 µg/mL[6][7] |
| Recovery (%) - Amprolium | 99.4 ± 1.4%[8] | 99.76 ± 0.907%[9] | 97.36-111.89%[6][7] |
| Recovery (%) - Ethopabate | 100.5 ± 2.6%[8] | 100.29 ± 0.842%[9] | 95.71-108.73%[6][7] |
Experimental Protocols
Validated RP-HPLC Method
This section details the experimental protocol for the simultaneous determination of Amprolium and Ethopabate using a validated RP-HPLC method.[1][2][3][4]
Chromatographic Conditions:
-
Column: Base deactivated silanol (BDS) C18 (250mm x 4.6mm, 5 µm)[1][2]
-
Mobile Phase: Methanol and purified water (60:40 v/v) containing 0.5% Heptanesulfonic acid sodium, with the pH adjusted to 3.7.[1][2]
-
Detection Wavelength: 262 nm[2]
Standard Solution Preparation:
-
Prepare a stock solution of this compound and Ethopabate of a known concentration in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (48-480 µg/ml for Amprolium and 3-30 µg/ml for Ethopabate).[1][2][3][4]
Sample Preparation (for a combination syrup formulation):
-
Accurately weigh a quantity of the syrup equivalent to a known concentration of Amprolium and Ethopabate.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Validation Parameters: The method was validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[1][2][3][4]
Alternative Method: UV-Spectrophotometry
Several UV-spectrophotometric methods have been developed for the simultaneous determination of Amprolium and Ethopabate, including first derivative of the ratio spectra, mean centering of the ratio spectra, dual wavelength selection, ratio difference, and area under the curve methods.[5][9]
Example: First Derivative of the Ratio Spectra Method [9]
-
Principle: This method relies on the measurement of the first derivative of the ratio spectra to eliminate interference from the other component.
-
Wavelengths: Amprolium is determined at 234.7 nm and Ethopabate at 306.8 nm.[9]
-
Solvent: Methanol is typically used as the solvent.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between different analytical techniques.
Caption: Workflow for the validation of the HPLC method.
Caption: Comparison of analytical methods.
References
- 1. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Sensitive spectrofluorimetric methods for determination of ethopabate and this compound in chicken plasma and their residues in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five different spectrophotometric methods for determination of this compound and Ethopabate binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amprolium Hydrochloride and Salinomycin for Coccidiosis Prevention in Broiler Chickens
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry. Effective control strategies are paramount to maintaining flock health and productivity. This guide provides a detailed, objective comparison of two widely used anticoccidial agents: the synthetic compound amprolium hydrochloride and the ionophore antibiotic salinomycin. This analysis is supported by experimental data on their performance, detailed methodologies of cited experiments, and visualizations of their mechanisms of action.
Performance Data: Amprolium vs. Salinomycin
The efficacy of anticoccidial drugs is primarily assessed by their impact on key broiler performance indicators, including body weight gain (BWG), feed conversion ratio (FCR), and the reduction of parasite shedding, measured by oocyst counts per gram of feces (OPG). The following tables summarize quantitative data from various experimental studies.
Table 1: Effect of this compound on Broiler Performance in Coccidiosis Challenge Studies
| Study Reference | Broiler Breed | Dosage | Duration | Challenge | Average Daily Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Count (OPG) |
| Meta-analysis (2021)[1] | - | 125 ppm in feed | 8 days | Eimeria strains from 8 US regions | 46.7 (vs. 41.2 in infected, untreated control) | 1.65 (vs. 1.88 in infected, untreated control) | Data not specified |
| El-Ghany et al. (cited in 2025 study)[2] | - | - | - | Eimeria tenella | Significantly improved | - | Lower than untreated and probiotic-treated groups |
| Study in Nigeria (2020) | - | - | - | Eimeria tenella | Significantly higher than infected, untreated group | - | 1.46 x 10⁵ (least among medicated groups) |
Table 2: Effect of Salinomycin on Broiler Performance in Coccidiosis Challenge Studies
| Study Reference | Broiler Breed | Dosage | Duration | Challenge | Average Weight Gain (g) | Feed Conversion Ratio (FCR) | Oocyst Count (OPG) |
| Conway et al. (1999)[3] | Male Broilers | 60 ppm in feed | - | Eimeria maxima | Not specified, but significantly higher than unmedicated | Not specified | Significantly lower than unmedicated |
| Morphometric Analysis (2018)[4] | Ross 308 | - | 7 days post-infection | Eimeria field isolate | More efficient weight gain than amprolium+ethopabate | Better FCR than amprolium+ethopabate | - |
| Jenkins et al. (2010) (cited in 2015 study)[5] | Broilers | - | - | Parasites from farms using anticoccidial drugs | Greater weight gains with parasites from vaccine-use farms | - | - |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols from key studies.
Meta-analysis of Amproliam (2021)[1]
-
Objective: To evaluate the efficacy of amprolium after years of use.
-
Experimental Animals: Broiler chickens.
-
Experimental Design: A meta-analysis of eight anticoccidial sensitivity trials (ASTs) was conducted.
-
Challenge: Birds were infected at 14 days of age with Eimeria strains collected in 2018 from eight different regions in the US.
-
Treatment: The treated group received amprolium in the feed at a registered dose of 125 ppm until the end of the trial (day 20). An infected, untreated control (IUC) group was also included.
-
Data Collection: Performance parameters were measured between day 12 (allocation) and the end of the trial at day 20 (seven days post-infection).
Comparative Study of Salinomycin and Amprolium+Ethopabate (2018)[4][6]
-
Objective: To assess the intestinal morphometric alterations in broilers with experimental coccidiosis treated with salinomycin and amprolium+ethopabate.
-
Experimental Animals: Fifty-four Ross 308 broiler chicks.
-
Experimental Design: At 12 days of age, birds were randomly divided into challenged and unchallenged groups. Each of these was further divided into a control group, a group receiving salinomycin, and a group receiving amprolium+ethopabate.
-
Challenge: At 14 days of age, the challenged groups were infected with a field isolate of Eimeria.
-
Data Collection: Seven days post-inoculation, data on weight gain, feed consumption, FCR, macroscopic lesion scores, and oocyst scores were recorded. Intestinal sections were also collected for histological analysis.
Mechanisms of Action and Signaling Pathways
The fundamental differences in the mechanisms of action of amprolium and salinomycin are key to understanding their efficacy and potential for resistance development.
This compound: A Thiamine Antagonist
Amproliam's structural similarity to thiamine (Vitamin B1) is the basis of its anticoccidial activity.[1][3][6][7][8] It acts as a competitive antagonist, blocking the thiamine transporter in Eimeria species.[6][8] This inhibition of thiamine uptake is particularly effective during the schizogony stage of the parasite's life cycle when the demand for thiamine for carbohydrate synthesis is at its peak.[1] The thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host, providing a margin of safety for the broiler.[1]
Caption: Amprolium competitively inhibits thiamine uptake in Eimeria.
Salinomycin: An Ionophore Antibiotic
Salinomycin belongs to the ionophore class of antibiotics.[9] Its mechanism of action involves the disruption of ion gradients across the parasite's cell membrane.[10] Salinomycin forms lipid-soluble complexes with monovalent cations like potassium (K+), transporting them into the parasite's cells. This influx disrupts the delicate osmotic balance within the parasite, leading to swelling and eventual death. The primary action of ionophores like salinomycin is against the invasive stages of Eimeria.[11]
Caption: Salinomycin disrupts the ion balance in Eimeria.
Conclusion
Both this compound and salinomycin are effective tools for the prevention and control of coccidiosis in broilers. Amprolium, a synthetic compound, offers the advantage of having a well-understood mechanism of action with a good safety profile and is suitable for antibiotic-free production systems.[1] Salinomycin, an ionophore, provides broad-spectrum activity by disrupting the parasite's cellular integrity.
The choice between these anticoccidials may depend on various factors, including the specific Eimeria species prevalent in a facility, the history of drug use and potential for resistance, and the overall flock management program. The data presented in this guide, derived from scientific studies, can assist researchers and poultry health professionals in making informed decisions for effective coccidiosis control strategies. It is important to note that resistance to both classes of drugs has been reported, emphasizing the need for strategic rotation and shuttle programs to maintain their efficacy.
References
- 1. huvepharma.com [huvepharma.com]
- 2. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morphometric Analysis of the Intestine in Experimental Coccidiosis in Broilers Treated with Anticoccidial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cvear.com [cvear.com]
- 7. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 8. Amprolium - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro [frontiersin.org]
- 11. Studies on the stage of action of ionophorous antibiotics against Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Coccidiosis Control: A Comparative Guide to Amprolium Hydrochloride and Cross-Resistance Patterns with Other Anticoccidial Drugs
For researchers, scientists, and drug development professionals, understanding the nuances of anticoccidial drug resistance is paramount in the ongoing battle against avian coccidiosis. This guide provides an objective comparison of Amprolium hydrochloride's cross-resistance patterns with other major anticoccidial drugs, supported by experimental data, detailed protocols, and visual workflows to aid in strategic drug rotation and development programs.
This compound, a synthetic thiamine antagonist, has been a stalwart in coccidiosis prevention and treatment for decades. Its unique mode of action, interfering with the parasite's thiamine metabolism, distinguishes it from other classes of anticoccidials.[1][2] This fundamental difference is the basis for the widely held understanding that amprolium exhibits minimal to no cross-resistance with other anticoccidial drugs.[3] This guide delves into the experimental evidence supporting this assertion.
Quantitative Comparison of Anticoccidial Sensitivity
The efficacy of various anticoccidial drugs against field isolates of Eimeria is a critical measure of their utility and the presence or absence of resistance. The following tables summarize data from several studies, quantifying the sensitivity of Eimeria isolates to amprolium and other commonly used anticoccidials.
Table 1: Anticoccidial Sensitivity of Eimeria Field Isolates to Amprolium+Ethopabate, Salinomycin, and Diclazuril
| Isolate | Drug | Global Index (GI)¹ | OAA (%)² | AST (Lesion Score Reduction)³ | Sensitivity Classification (AST) |
| Isolate 1 | Salinomycin | Limited Efficacy | Partial Resistance | - | Reduced Sensitivity |
| Amprolium+Ethopabate | Partial Resistance | Resistance | - | Resistance | |
| Diclazuril | Partial Resistance | Resistance | - | Partial Resistance | |
| Isolate 2 | Salinomycin | Limited Efficacy | Partial Resistance | - | Reduced Sensitivity |
| Amprolium+Ethopabate | Resistance | Resistance | - | Resistance | |
| Diclazuril | Partial Resistance | Resistance | - | Partial Resistance | |
| Isolate 3 | Salinomycin | Partial Resistance | Partial Resistance | - | Reduced Sensitivity |
| Amprolium+Ethopabate | Resistance | Resistance | - | Resistance | |
| Diclazuril | Partial Resistance | Partial Resistance | - | Partial Resistance |
¹Global Index (GI) is a composite score based on multiple parameters including weight gain, feed conversion ratio, lesion score, oocyst index, and mortality. ²Optimum Anticoccidial Activity (OAA) is calculated based on survival and growth rate. ³Anticoccidial Sensitivity Test (AST) classification is based on the percentage reduction in mean lesion scores. (Data synthesized from Arabkhazaeli et al., 2013)[4]
Table 2: Comparative Efficacy of Monensin and Amprolium against Eimeria tenella
| Parameter | Infected, Non-Treated | Monensin (100 ppm) | Amprolium (125 ppm) |
| Weight Gain | Lower | Improved | Improved (less than Monensin) |
| Feed Conversion | Poorer | Improved | Improved (less than Monensin) |
| Mortality | Higher | Reduced | Reduced |
| Oocyst Count | Higher | Reduced | Reduced |
| Lesion Score | Higher | Reduced | Reduced |
(Data synthesized from Abu El-Ezz et al., 2012)[5]
Table 3: Efficacy of Anticoccidials against Eimeria tsunodai in Japanese Quails
| Treatment Group | Mean Lesion Score | Oocyst Output (x10³) |
| Infected, Non-Treated | High | High |
| Salinomycin | Reduced | Reduced |
| Diclazuril | Reduced | Reduced |
| Amprolium + Ethopabate | Reduced | Reduced |
| Toltrazuril | Reduced | Reduced |
(Data synthesized from El-Sayed et al., 2017)[6]
A key finding from historical studies is that diclazuril is effective against lines of E. tenella that are resistant to a wide range of other anticoccidials, including amprolium, monensin, and robenidine. This strongly indicates a lack of cross-resistance between these compounds.
Experimental Protocols
The assessment of anticoccidial drug efficacy and resistance is standardized through protocols such as the Anticoccidial Sensitivity Test (AST), guided by the World Association for the Advancement of Veterinary Parasitology (WAAVP).
Anticoccidial Sensitivity Test (AST) Protocol (Based on WAAVP Guidelines)
-
Animal and Housing:
-
Use coccidia-free broiler chickens, typically 10-14 days old.
-
House birds in wire-floored battery cages to prevent reinfection from litter.
-
Provide ad libitum access to water and a standard broiler ration free of any anticoccidial medication.
-
-
Parasite Isolates:
-
Use recent field isolates of Eimeria species of interest, propagated in susceptible chickens.
-
Determine the appropriate challenge dose of sporulated oocysts to induce detectable lesions and/or mortality in unmedicated, infected control birds.
-
-
Experimental Groups:
-
Uninfected, Unmedicated Control (UUC): Birds receive no oocysts and no medication.
-
Infected, Unmedicated Control (IUC): Birds are infected with a standardized dose of oocysts and receive no medication.
-
Infected, Medicated Groups: Birds are infected with the same dose of oocysts and receive feed containing the test anticoccidial drug at a specified concentration. Separate groups are used for each drug being tested.
-
-
Procedure:
-
Randomly allocate birds to the experimental groups.
-
Start providing the medicated feed to the respective groups 24-48 hours prior to infection.
-
Infect each bird (except the UUC group) orally with a calibrated dose of sporulated Eimeria oocysts.
-
Continue the respective diets for the duration of the experiment (typically 7-9 days post-infection).
-
-
Data Collection and Evaluation:
-
Performance Parameters: Record body weight gain and feed intake for each group. Calculate the feed conversion ratio (FCR).
-
Lesion Scoring: At a predetermined time post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970). Scores typically range from 0 (no gross lesions) to 4 (most severe lesions).
-
Oocyst Production: Collect and enumerate oocysts from the feces/litter of each group over a specified period.
-
Mortality: Record daily mortality.
-
-
Calculation of Efficacy - Anticoccidial Index (ACI): A comprehensive measure of anticoccidial efficacy is the Anticoccidial Index (ACI), which is calculated as follows: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index)
-
% Survival: The percentage of birds that survived in the group.
-
% Relative Weight Gain: (Average weight gain of the medicated group / Average weight gain of the UUC group) x 100.
-
Lesion Index: A value derived from the average lesion score.
-
Oocyst Index: A value derived from the oocyst count.
Interpretation of ACI:
-
>180: Good anticoccidial activity (Sensitive)
-
160-179: Moderate anticoccidial activity (Reduced Sensitivity)
-
<160: Poor anticoccidial activity (Resistant)
-
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance Pathway for Amprolium
Caption: Competitive inhibition of thiamine uptake by amprolium in Eimeria.
Experimental Workflow for Anticoccidial Sensitivity Testing (AST)
Caption: Standardized workflow for conducting an Anticoccidial Sensitivity Test (AST).
Logical Relationship of Cross-Resistance
Caption: Distinct mechanisms of action limit cross-resistance with amprolium.
Conclusion
References
- 1. Vaccination of chickens against coccidiosis ameliorates drug resistance in commercial poultry production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the effect of coccidiosis on broiler performance and infection outcomes in the presence and absence of control methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further studies on the use of chicken embryo infections for the study of drug resistance in Eimeria tenella | Parasitology | Cambridge Core [cambridge.org]
- 4. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
Navigating the Salt Maze: A Comparative Guide to Amprolium Hydrochloride Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The Pharmacokinetic Profile of Amprolium Hydrochloride
This compound has been the subject of numerous pharmacokinetic studies, predominantly in avian species due to its extensive use in the poultry industry. These studies reveal a complex absorption pattern and significant variability in bioavailability.
Key Pharmacokinetic Parameters
The oral and intravenous administration of this compound has been investigated to determine its fundamental pharmacokinetic parameters. A summary of these findings is presented below.
| Parameter | Route of Administration | Dose | Animal Model | Value | Reference |
| Bioavailability (F) | Oral | 30 mg/kg | Broiler Chickens | 66.09 ± 4.9% | [1](--INVALID-LINK--) |
| Oral | 13 mg/kg (fasting) | Chickens | 6.4% | [2](--INVALID-LINK--) | |
| Oral | 13 mg/kg (non-fasting) | Chickens | 2.3 - 2.6% | [2](--INVALID-LINK--) | |
| Maximum Plasma Concentration (Cmax) | Oral | 30 mg/kg | Broiler Chickens | 42.9 ± 1.11 µg/mL | [1](--INVALID-LINK--) |
| Oral (repeated dose) | Not Specified | Broiler Chickens | 55.19 ± 0.35 µg/mL | [1](--INVALID-LINK--) | |
| Oral | 13 mg/kg (fasting) | Chickens | Significantly higher than non-fasting | [2](--INVALID-LINK--) | |
| Time to Maximum Plasma Concentration (Tmax) | Oral | 30 mg/kg | Broiler Chickens | 3.67 ± 0.05 h | [1](--INVALID-LINK--) |
| Oral (repeated dose) | Not Specified | Broiler Chickens | 5.17 ± 0.15 h | [1](--INVALID-LINK--) | |
| Elimination Half-life (t½β) | Intravenous | 30 mg/kg | Broiler Chickens | 4.89 ± 0.3 h | [1](--INVALID-LINK--) |
| Volume of Distribution at steady state (Vdss) | Intravenous | 30 mg/kg | Broiler Chickens | 0.34 ± 0.005 L/kg | [1](--INVALID-LINK--) |
| Total Body Clearance (Cl) | Intravenous | 30 mg/kg | Broiler Chickens | 0.562 ± 0.015 ml/kg/min | [1](--INVALID-LINK--) |
Note: The significant discrepancy in reported oral bioavailability highlights the influence of experimental conditions, such as the presence of feed, on drug absorption.
Experimental Protocols
Understanding the methodologies behind these pharmacokinetic studies is crucial for interpreting the data and designing future experiments.
Pharmacokinetic Study in Broiler Chickens
-
Objective: To determine the pharmacokinetic parameters of this compound after single oral and intravenous administrations.
-
Animal Model: Hubbard broiler chickens.
-
Dosing:
-
Intravenous (IV): 30 mg/kg body weight of this compound.
-
Oral (PO): 30 mg/kg body weight of this compound.
-
A 15-day interval was maintained between treatments for the same birds.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: The concentration of Amprolium in plasma was determined colorimetrically.
-
Pharmacokinetic Analysis: A two-compartment open model was used to analyze the concentration-time data following intravenous administration.
Bioavailability Study in Fasting and Non-fasting Chickens
-
Objective: To investigate the effect of fasting on the bioavailability of orally administered Amprolium.
-
Animal Model: Healthy chickens (1.28-1.41 kg).
-
Dosing:
-
Intravenous (IV): 13 mg/kg of Amprolium.
-
Oral (PO): 13 mg/kg and 26 mg/kg of Amprolium in both fasted and non-fasted conditions, following a Latin square design.
-
-
Sample Collection: Plasma samples were obtained from the subwing vein.
-
Analytical Method: Amprolium concentration in plasma was quantified using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Data from intravenous and oral administration were fitted to a two-compartment and one-compartment model, respectively, using weighted nonlinear least squares regression.[2](--INVALID-LINK--)
The Theoretical Impact of Different Salt Forms on Pharmacokinetics
While direct comparative data is lacking, the principles of medicinal chemistry and biopharmaceutics provide a strong basis for predicting how different salt forms of Amprolium could influence its pharmacokinetic profile.[3][4] The choice of a salt form can significantly alter a drug's physicochemical properties, which are critical determinants of its absorption and bioavailability.[5][6]
Solubility and Dissolution Rate
The rate and extent of drug absorption are often limited by its solubility and dissolution rate in the gastrointestinal fluids.
-
Principle: Different salt forms of a drug can exhibit vastly different aqueous solubilities.[7][8] Generally, salt forms of weakly basic or acidic drugs have higher solubility than the free base or acid form.[6]
-
Potential Impact on Amprolium: Amprolium is a basic compound. Forming salts with different acids (e.g., sulfate, bromide, mesylate) could lead to variations in its solubility. A salt form with higher aqueous solubility would be expected to have a faster dissolution rate in the gastrointestinal tract, potentially leading to a quicker onset of action and higher peak plasma concentrations (Cmax).
The following diagram illustrates the logical relationship between the salt form and drug absorption.
Caption: Impact of salt form on bioavailability.
Hygroscopicity and Stability
The physical stability of the drug substance can also be influenced by its salt form.
-
Principle: Hygroscopicity, the tendency to absorb moisture from the air, can affect the chemical and physical stability of a drug powder, impacting its handling, formulation, and shelf-life. Different salts of the same active pharmaceutical ingredient (API) can have different hygroscopic properties.
-
Potential Impact on Amprolium: A less hygroscopic salt of Amprolium would be more stable and easier to formulate, ensuring consistent dosing and product quality.
pH of the Microenvironment
The pH in the immediate vicinity of the dissolving drug particle (the microenvironment) can influence the dissolution rate.
-
Principle: The salt of a weak base and a strong acid (like hydrochloride) will create a more acidic microenvironment upon dissolution compared to the salt of a weak base and a weak acid. This localized pH can affect the solubility and dissolution of the drug.
-
Potential Impact on Amprolium: The choice of the counter-ion for Amprolium could modulate the pH of the diffusion layer surrounding the dissolving particles, thereby influencing its dissolution rate and subsequent absorption.
The experimental workflow for evaluating the impact of a new Amprolium salt would involve a series of in vitro and in vivo studies.
Caption: Workflow for pharmacokinetic evaluation.
Conclusion
The pharmacokinetic profile of this compound in chickens is characterized by variable oral bioavailability, which is significantly influenced by the presence of food. While direct comparative pharmacokinetic data for different Amprolium salts are currently unavailable, fundamental principles of biopharmaceutics suggest that the choice of the salt form could have a profound impact on its solubility, dissolution rate, and ultimately, its in vivo performance. Researchers and drug development professionals are encouraged to undertake comparative studies of different Amprolium salts to potentially identify a form with an optimized pharmacokinetic profile, leading to improved efficacy and consistency in clinical use. Such investigations should follow a systematic workflow, from in vitro characterization to in vivo pharmacokinetic evaluation, to fully elucidate the therapeutic potential of novel Amprolium salt forms.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. droracle.ai [droracle.ai]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 6. rjpdft.com [rjpdft.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
The Synergistic Efficacy of Amprolium Hydrochloride in Combination with Sulfonamides for Coccidiosis Control
A Comparative Guide for Researchers and Drug Development Professionals
The control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant challenge in livestock and poultry production. While various anticoccidial drugs have been developed, the emergence of drug-resistant strains necessitates the exploration of combination therapies. This guide provides a comprehensive comparison of the efficacy of Amprolium hydrochloride, a thiamine antagonist, when used in combination with sulfonamides, a class of drugs that inhibit folic acid synthesis. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the potential of this combination therapy.
Mechanism of Action: A Synergistic Approach
This compound and sulfonamides target different metabolic pathways essential for the survival and replication of Eimeria. This dual-pronged attack is the basis for their synergistic effect.
This compound acts as a competitive inhibitor of thiamine (Vitamin B1) uptake by the coccidian parasite.[1] Due to its structural similarity to thiamine, amprolium blocks thiamine transporters in the parasite, leading to a deficiency of this vital nutrient. Thiamine is a crucial cofactor for enzymes involved in carbohydrate metabolism. By disrupting this process, amprolium effectively "starves" the parasite, particularly during the first generation of schizonts.[1]
Sulfonamides , on the other hand, interfere with the folic acid synthesis pathway in Eimeria. They are structural analogs of para-aminobenzoic acid (PABA), a precursor for the synthesis of dihydrofolic acid. By competitively inhibiting the enzyme dihydropteroate synthetase, sulfonamides block the production of folic acid, which is essential for DNA synthesis and cell division.[2][3]
The combination of these two drug classes, therefore, targets both carbohydrate metabolism and nucleic acid synthesis, leading to a more potent anticoccidial effect than either drug used alone. This synergistic action can also help to reduce the likelihood of developing drug resistance.[2][4]
Comparative Efficacy: Experimental Data
Numerous studies have investigated the efficacy of amprolium and sulfonamides, both individually and in combination, for the treatment of coccidiosis. The following tables summarize key findings from these studies, focusing on parameters such as oocyst per gram (OPG) of feces, weight gain, and mortality rate.
| Treatment Group | Oocyst Per Gram (OPG) Reduction (%) | Reference |
| Amprolium | Statistically insignificant reduction | [5] |
| Sulfadimidine | Statistically significant reduction | [5] |
| Amprolium + Sulfaquinoxaline | Significant reduction | [6][7] |
Table 1: Effect of Treatments on Oocyst Shedding.
| Treatment Group | Body Weight Gain | Reference |
| Amprolium | Improved compared to infected, untreated | [8][9] |
| Sulfaclozine | Improved compared to infected, untreated | [8] |
| Toltrazuril | Higher than amprolium-treated group | [8] |
| Amprolium + Probiotics | Significantly improved | [10] |
Table 2: Effect of Treatments on Body Weight Gain.
| Treatment Group | Mortality Rate (%) | Reference |
| Infected, Untreated | 60% | [8] |
| Sulfaclozine | 30% | [8] |
| Toltrazuril | 20% | [8] |
| Amprolium | 20% | [8] |
| Amprolium + Probiotics | 0% | [10] |
Table 3: Effect of Treatments on Mortality Rate.
Experimental Protocols
To ensure the validity and reproducibility of efficacy studies, standardized experimental protocols are crucial. The following outlines a general methodology for evaluating anticoccidial drugs in poultry.
1. Animal Model and Housing:
-
Day-old broiler chicks are typically used.[11]
-
Birds are housed in wire-floored cages to prevent reinfection from feces.[12]
-
Strict biosecurity measures are maintained to prevent accidental exposure to coccidia.
2. Diet and Medication:
-
Birds are fed a standard basal diet free of any anticoccidial drugs.
-
The test articles (Amprolium, sulfonamide, or their combination) are incorporated into the feed or drinking water at specified concentrations.[6]
3. Experimental Infection:
-
At a predetermined age (e.g., 14 days), birds are orally inoculated with a known number of sporulated Eimeria oocysts of a specific species (e.g., Eimeria tenella).[6]
4. Data Collection and Assessment:
-
Body Weight Gain: Birds are weighed at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Calculated as the ratio of feed intake to body weight gain.
-
Oocyst Per Gram (OPG): Fecal samples are collected at specific time points post-infection, and the number of oocysts is determined using a McMaster counting chamber.[5][13]
-
Lesion Scoring: At the end of the trial, birds are euthanized, and the intestines are examined for the presence and severity of lesions caused by coccidia. A scoring system (e.g., 0-4 scale) is used to quantify the damage.[7]
-
Mortality: Daily records of mortality are maintained.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.[5]
Conclusion
The combination of this compound and sulfonamides presents a compelling strategy for the control of coccidiosis. The synergistic mechanism of action, targeting two distinct and vital metabolic pathways in the Eimeria parasite, offers the potential for enhanced efficacy and a reduced risk of drug resistance. Experimental data, while varied across different studies and specific drug combinations, generally supports the superiority of combination therapy over the use of single agents in reducing oocyst shedding, improving weight gain, and lowering mortality rates. For researchers and professionals in drug development, further investigation into optimal dosage ratios and the efficacy against a broader range of Eimeria species is warranted to fully harness the potential of this combination therapy in poultry and other livestock.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. huvepharma.com [huvepharma.com]
- 10. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Efficacy of different anticoccidials against experimental coccidiosis in large white turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation of a screening method for multiple coccidiostats including Amprolium hydrochloride
FOR IMMEDIATE RELEASE
A comprehensive analysis of validated screening methods for a wide array of coccidiostats, including the challenging compound Amprolium hydrochloride, reveals the superiority of multi-residue LC-MS/MS and UPLC-MS/MS techniques in terms of sensitivity, efficiency, and scope. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of available analytical methodologies, supported by extensive experimental data to aid in the selection of the most appropriate screening strategy for their needs.
The effective monitoring of coccidiostat residues in animal-derived food products and feed is paramount for ensuring consumer safety and regulatory compliance. The diverse chemical properties of these compounds, ranging from ionophores to various synthetic molecules like this compound, present a significant analytical challenge. This guide delves into the validation and comparison of modern screening methods, offering a clear pathway to accurate and efficient detection.
High-Throughput and Sensitivity: The LC-MS/MS Advantage
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous detection of multiple coccidiostat residues.[1] These methods offer exceptional sensitivity and selectivity, allowing for the identification and quantification of a broad spectrum of compounds in complex matrices such as animal tissues, eggs, and feed.[2][3] Recent advancements with Ultra-Performance Liquid Chromatography (UPLC-MS/MS) further enhance separation efficiency and reduce analysis time.
A key advantage of multi-residue methods is their ability to screen for a wide range of coccidiostats in a single analytical run, significantly improving laboratory throughput and reducing costs. Validated methods are now available that can simultaneously quantify the 11 coccidiostats licensed in the European Union, as well as more comprehensive methods covering up to 20 different coccidiostats, including this compound.[2][4]
Performance Comparison of Analytical Methods
The selection of an appropriate screening method depends on various factors, including the target analytes, the matrix, and the required sensitivity. The following tables summarize the performance characteristics of representative validated methods for the screening of multiple coccidiostats.
Table 1: Performance of a Multi-Residue UPLC-MS/MS Method for 8 Coccidiostats in Beef Muscle
| Coccidiostat | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) |
| Halofuginone | >0.99 | 0.14 | 0.43 | 71.96 - 100.32 | 2.65 - 12.38 |
| Lasalocid | >0.99 | 0.32 | 1.01 | 71.96 - 100.32 | 2.65 - 12.38 |
| Maduramicin | >0.99 | 0.18 | 0.54 | 71.96 - 100.32 | 2.65 - 12.38 |
| Monensin | >0.99 | 0.25 | 0.82 | 71.96 - 100.32 | 2.65 - 12.38 |
| Narasin | >0.99 | 0.28 | 0.91 | 71.96 - 100.32 | 2.65 - 12.38 |
| Nigericin | >0.99 | 0.21 | 0.65 | 71.96 - 100.32 | 2.65 - 12.38 |
| Robenidine | >0.99 | 0.15 | 0.48 | 71.96 - 100.32 | 2.65 - 12.38 |
| Salinomycin | >0.99 | 0.30 | 1.21 | 71.96 - 100.32 | 2.65 - 12.38 |
Data sourced from a study comparing HPLC-MS/MS and UPLC-MS/MS methods.[5][6]
Table 2: Performance of a Multi-Residue LC-MS/MS Method for 20 Coccidiostats in Various Tissues
| Coccidiostat | Matrix | LOQ (ng/g) |
| Amprolium | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Decoquinate | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Diclazuril | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Halofuginone | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Lasalocid | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Monensin | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Narasin | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Nicarbazin | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Robenidine | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| Salinomycin | Chicken, Swine, Cow, Fish Muscle; Chicken Eggs; Bovine Milk; Porcine Viscera | 0.5 - 2 |
| ... (and 10 others) |
This table presents a selection of coccidiostats from a comprehensive method. The LOQs were reported as a range across the eight different matrices.[4]
Table 3: Performance of an HPLC Method for Amprolium and Decoquinate in Muscle Tissue
| Analyte | Matrix | Linearity (R²) | LOQ (mg/kg) | Recovery (%) |
| Amprolium | Cattle & Chicken Muscle | >0.997 | 0.13 - 0.18 | 78.5 - 107.1 |
| Decoquinate | Cattle & Chicken Muscle | >0.997 | 0.38 - 0.42 | 78.5 - 107.1 |
Data sourced from a study on the simultaneous determination of Amprolium and Decoquinate.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of screening methods. Below are summaries of typical experimental protocols for the analysis of multiple coccidiostats.
Protocol 1: Multi-Residue UPLC-MS/MS Method for 8 Coccidiostats in Beef[5][6]
-
Sample Preparation:
-
Homogenize 2g of beef tissue.
-
Extract with a mixture of acetic acid, acetonitrile, and ethyl acetate.
-
Vortex and centrifuge.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge.
-
Load the extracted sample.
-
Wash the cartridge to remove interferences.
-
Elute the coccidiostats with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and pure methanol (B).
-
Injection Volume: 5 µL.
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
Protocol 2: Comprehensive Multi-Residue LC-MS/MS Method for 20 Coccidiostats (including Amprolium)[4]
-
Sample Preparation (QuEChERS-based):
-
Weigh 2g of homogenized tissue into a centrifuge tube.
-
Add acetonitrile/methanol (95:5, v/v) containing 1% formic acid, sodium acetate, and anhydrous magnesium sulfate.
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
-
Cleanup:
-
Add the supernatant to a tube containing n-hexane saturated with acetonitrile for lipid removal.
-
Vortex and centrifuge.
-
Collect the acetonitrile layer, evaporate to dryness, and reconstitute.
-
-
LC-MS/MS Analysis:
-
Column: Poroshell 120SB C18.
-
Mobile Phase: Gradient elution with methanol (with 0.1% formic acid) and 5 mM ammonium formate.
-
Detection: Tandem mass spectrometry.
-
Protocol 3: HPLC Method for Amprolium and Decoquinate in Muscle[7][8]
-
Sample Preparation:
-
Homogenize the muscle sample.
-
Perform extraction using a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with acetonitrile and methanol.
-
-
Reconstitution:
-
Evaporate the extract and reconstitute in a water:methanol (1:1) mixture.
-
-
HPLC-UV Analysis:
-
Column: C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 20 mM heptafluorobutyric acid (HFBA) and methanol:acetonitrile (1:1.8).
-
Detection: UV detector.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a multi-residue coccidiostat screening method using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-residue method for 17 anticoccidial drugs and ractopamine in animal tissues by liquid chromatography-tandem mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Coccidiostats (Amprolium and Decoquinate) in Cattle and Chicken's Muscle using High Performance Liquid Chromatography -Bulletin of the Korean Chemical Society | Korea Science [koreascience.or.kr]
A Comparative Analysis of the Safety Margins of Amprolium Hydrochloride and Nicarbazin in Veterinary Medicine
A comprehensive review of the toxicological profiles of two widely used anticoccidial agents, Amprolium hydrochloride and nicarbazin, reveals distinct differences in their safety margins and mechanisms of action. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these compounds, facilitating informed decisions in animal health.
This compound, a synthetic thiamine antagonist, and nicarbazin, a complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), are both crucial in the control of coccidiosis, a parasitic disease of the intestinal tract in animals, particularly poultry. However, their safety profiles, as determined by acute and chronic toxicity studies, present a key differentiator for their application in veterinary practice.
Quantitative Safety Data Comparison
A summary of the key quantitative safety parameters for this compound and nicarbazin is presented below. These values, derived from various toxicological studies, offer a direct comparison of the safety margins of the two compounds.
| Safety Parameter | This compound | Nicarbazin |
| Acute Oral LD50 (Rat) | 4000 - 5917 mg/kg bw[1][2] | >5000 - >10,000 mg/kg bw[3][4] |
| Acute Oral LD50 (Mouse) | 3980 - 5167 mg/kg bw[1][2] | >10,000 mg/kg bw[4][5] |
| No-Observed-Adverse-Effect-Level (NOAEL) (Rat, 2-year study) | 20 mg/kg bw/day[6] | 200 mg/kg bw/day (developmental toxicity)[4][7] |
| Safety Margin (Chickens) | At least 5 times the recommended dose[6][8][9][10][11][12] | Approximately 1.5 at 125 mg/kg feed for chickens for fattening[13] |
| Acceptable Daily Intake (ADI) | 100 µg/kg bw[6] | 0-400 µg/kg bw[7] |
Experimental Protocols
The safety data presented in this guide are based on standardized toxicological studies. Below are generalized methodologies for the key experiments cited.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the LD50 (Lethal Dose, 50%), is determined by administering single, escalating doses of the test substance to laboratory animals (typically rats or mice).
Experimental Workflow:
Caption: Generalized workflow for an acute oral toxicity study.
Animals are observed for a set period, and the dose that is lethal to 50% of the test population is calculated. For this compound, LD50 values in rats were reported to be between 4000 and 5917 mg/kg bw.[1][2] In contrast, nicarbazin exhibits very low acute toxicity, with an oral LD50 in rats greater than 5000 to 10,000 mg/kg bw.[3][4]
Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) Determination
Chronic toxicity studies involve the repeated administration of a substance to animals over an extended period, often a significant portion of their lifespan (e.g., 2 years for rats), to determine long-term health effects and establish a NOAEL. The NOAEL is the highest dose at which no adverse effects are observed.
Experimental Workflow:
Caption: Generalized workflow for a chronic toxicity study.
In a 2-year study with rats, the NOAEL for this compound was established at 20 mg/kg bw/day, with effects on body weight observed at higher doses.[6] For nicarbazin, a developmental toxicity study in rats identified a NOEL of 200 mg/kg bw/day.[4][7]
Mechanisms of Action and Signaling Pathways
The differing safety margins of this compound and nicarbazin can be partly attributed to their distinct mechanisms of action.
This compound: Thiamine Antagonism
This compound is a structural analog of thiamine (Vitamin B1).[14][15] It competitively inhibits the transport of thiamine in Eimeria parasites, which have a transport system that is more sensitive to amprolium than that of the host animal.[14] This leads to a thiamine deficiency in the parasite, disrupting its metabolic processes and ultimately causing starvation.[14][16]
Caption: Amprolium's competitive inhibition of thiamine uptake.
Nicarbazin: Disruption of Egg Formation
Nicarbazin is a complex that dissociates into its two components, DNC and HDP, after ingestion.[3][17] DNC is the active anticoccidial component, and its primary effect in avian species is the interference with the formation of the vitelline membrane of the egg, which separates the yolk from the albumen.[3][18] This leads to a reduction in egg hatchability.[3][18] The precise molecular mechanism of DNC is not fully elucidated but is thought to involve the inhibition of mitochondrial electron transport.[19]
Caption: Nicarbazin's interference with egg vitelline membrane formation.
Conclusion
Both this compound and nicarbazin are effective anticoccidial agents, but they possess significantly different safety profiles. This compound has a notably wide safety margin in the target species, with a margin of at least five times the recommended dose in chickens.[6][8][9][10][11][12] Its mechanism of action, targeting a specific metabolic pathway in the parasite with less affinity for the host's system, contributes to this favorable safety profile.
Nicarbazin, while also effective, has a narrower safety margin, approximately 1.5 at the recommended dose for fattening chickens.[13] Although its acute toxicity is low, its effects on egg hatchability are a key consideration. The choice between these two anticoccidials should be based on a thorough evaluation of the specific use case, considering the target animal species, production stage, and the desired balance between efficacy and safety. This comparative guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. 923. Nicarbazin (WHO Food Additives Series 41) [inchem.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Safety and efficacy of COXAM ® (this compound) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WHO | JECFA [apps.who.int]
- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Safety and efficacy of COXAM® (this compound) for chickens for fattening and chickens reared for laying | EFSA [efsa.europa.eu]
- 12. Safety and efficacy of COXAM® (this compound) for chickens for fattening and chickens reared for laying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scientific Opinion on the safety and efficacy of Koffogran (nicarbazin) as a feed additive for chickens for fattening | EFSA [efsa.europa.eu]
- 14. huvepharma.com [huvepharma.com]
- 15. amprolium.com [amprolium.com]
- 16. interchemie.com [interchemie.com]
- 17. Nicarbazin - Wikipedia [en.wikipedia.org]
- 18. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 19. openknowledge.fao.org [openknowledge.fao.org]
Head-to-Head in the Field: A Comparative Analysis of Amprolium Hydrochloride and Ionophores for Coccidiosis Control
For Immediate Release
[City, State] – [Date] – In the ongoing battle against coccidiosis, a costly parasitic disease in livestock, researchers and drug development professionals are constantly seeking the most effective control strategies. This guide provides a comprehensive head-to-head comparison of two widely used anticoccidial agents: amprolium hydrochloride, a chemical coccidiostat, and ionophores, a class of antibiotics. This report synthesizes findings from various field trials to offer an objective analysis of their performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound and ionophores represent two distinct yet crucial approaches to managing coccidiosis in poultry and cattle. Amprolium, a thiamine antagonist, works by interfering with the parasite's metabolism. Ionophores, on the other hand, disrupt the ion balance across the parasite's cell membrane, leading to cell death. Field trials reveal that both classes of drugs can be effective in controlling coccidiosis, with their performance varying based on factors such as the host species, the specific Eimeria species involved, and the development of drug resistance. While ionophores have demonstrated broad-spectrum activity and a positive impact on feed efficiency, amprolium remains a valuable tool, particularly in shuttle and rotation programs, due to its different mode of action and efficacy against specific Eimeria species.
Mechanism of Action
This compound: A Competitive Antagonist
This compound's efficacy stems from its structural similarity to thiamine (Vitamin B1).[1][2] The Eimeria parasite has a high demand for thiamine, especially during its asexual reproduction phase (schizogony).[3] Amprolium competitively inhibits the transport of thiamine into the parasite, effectively starving it of this essential nutrient and preventing its proliferation.[1][2][4] The thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host animal, which accounts for its relative safety.[3]
Ionophores: Disrupting the Balance
Ionophores are a class of antibiotics that form lipid-soluble complexes with cations, facilitating their transport across the parasite's cell membrane. This disrupts the delicate ionic equilibrium within the parasite. The influx of ions, such as sodium (Na+), leads to an osmotic imbalance, causing the parasite to swell and ultimately burst. This mode of action is effective against the extracellular stages of the parasite's life cycle.
Field Trial Data: Poultry
Direct comparative field trials in broiler chickens provide valuable insights into the relative efficacy of amprolium and ionophores.
Table 1: Comparative Efficacy of Amprolium and Ionophores in Broiler Chickens
| Performance Parameter | Amprolium | Ionophore (Salinomycin) | Ionophore (Maduramicin) | Untreated Control |
| Body Weight Gain (g) | Data not consistently superior to ionophores | Generally effective in improving weight gain | Generally effective in improving weight gain | Significantly lower than treated groups |
| Feed Conversion Ratio (FCR) | 1.65 (in a meta-analysis)[3] | Improved FCR compared to untreated birds[5] | Improved FCR compared to untreated birds | 1.88 (in a meta-analysis)[3] |
| Oocyst Per Gram of Feces (OPG) | Reduction observed, but may be less than some other agents | Effective in reducing oocyst shedding | Effective in reducing oocyst shedding | High oocyst counts |
| Lesion Score | Effective in reducing lesion scores | Significant reduction in lesion scores | Significant reduction in lesion scores | High lesion scores |
Note: Data is synthesized from multiple sources and may not be from a single head-to-head trial. Direct comparisons should be made with caution.
A meta-analysis of several anticoccidial sensitivity trials showed that amprolium significantly improved feed conversion ratio (FCR) from 1.88 in infected, untreated controls to 1.65 and increased average daily gain from 41.2 g to 46.7 g.[3] Another meta-analysis indicated that while synthetic anticoccidials like amprolium improved scaled average daily gain, ionophores were noted for their improvement in FCR compared to untreated birds.[5][6]
Field Trial Data: Cattle
In beef cattle, particularly in receiving pens where stress is high, coccidiosis can lead to significant economic losses.
Table 2: Comparative Efficacy of Amprolium and Monensin in Receiving Beef Calves
| Performance Parameter | Amprolium + Bambermycin | Monensin | Untreated Control |
| Body Weight (kg) at end of receiving | 6 - 10 kg greater than control[7] | 6 - 10 kg greater than control[7] | Lower than treated groups |
| Average Daily Gain (ADG) | Greater than control[7] | Greater than control[7] | Lower than treated groups |
| Fecal Oocyst Counts | Did not differ significantly from control[7] | Significantly decreased compared to control and Amprolium + Bambermycin[7] | High oocyst counts |
| Bovine Respiratory Disease (BRD) Morbidity | No significant difference[7] | No significant difference[7] | No significant difference |
A study on newly received beef calves compared a non-medicated control to treatments with bambermycin plus amprolium and monensin. At the end of the receiving period, both the bambermycin with amprolium and the monensin groups had significantly higher body weights and average daily gains compared to the control group.[7] However, monensin was superior in reducing fecal oocyst counts compared to both the control and the bambermycin with amprolium group.[7] Neither of the medicated feed additives had a significant impact on morbidity or mortality due to bovine respiratory disease.[7]
Experimental Protocols
A standardized experimental design is crucial for the accurate evaluation of anticoccidial drugs. The following outlines a general protocol for a coccidiosis challenge study in poultry.
Key Methodological Considerations:
-
Animal Model: Day-old broiler chicks are commonly used. For cattle, weaned calves entering a feedlot setting are often the focus of studies.
-
Housing: Animals are typically housed in pens with litter floors to allow for natural exposure and transmission of oocysts.
-
Diet: A basal diet devoid of any anticoccidial medication is used as the control. The experimental diets are formulated by adding the respective anticoccidial agents at recommended dosages.
-
Infection Model: A challenge model is often employed where animals are orally inoculated with a known number of sporulated Eimeria oocysts.[8][9][10][11][12] The species of Eimeria used in the challenge should be relevant to the host species being studied.
-
Data Collection: Key performance indicators are meticulously recorded. These include body weight gain, feed intake (to calculate FCR), mortality, and fecal oocyst counts (oocysts per gram of feces).
-
Lesion Scoring: At the end of the trial, a subset of animals from each group is euthanized for intestinal lesion scoring. The severity of lesions in different sections of the intestine is graded on a standardized scale (e.g., 0 to 4).
-
Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
Conclusion
Both this compound and ionophores are effective tools for the control of coccidiosis in livestock. Ionophores generally offer a broader spectrum of activity and have been shown to improve feed efficiency. Amprolium, with its distinct mechanism of action, remains a valuable option, particularly in rotation or shuttle programs designed to mitigate the development of drug resistance. The choice between these anticoccidials should be based on a comprehensive evaluation of the specific production system, the prevalent Eimeria species, and the history of drug use on the farm. Future research should continue to explore the strategic use of these compounds, both individually and in combination, to ensure sustainable and effective coccidiosis control.
References
- 1. cvear.com [cvear.com]
- 2. darusazaniranco.com [darusazaniranco.com]
- 3. huvepharma.com [huvepharma.com]
- 4. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Coccidiosis Disease Challenge Model Using a Commercially Available Live Oocyst Vaccine [pubmed.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. researchgate.net [researchgate.net]
- 12. meridian.allenpress.com [meridian.allenpress.com]
Navigating Coccidiosis Control: A Cost-Effectiveness Analysis of Amprolium Hydrochloride Versus Vaccination
For researchers, scientists, and drug development professionals, the economic and performance implications of coccidiosis control strategies are of paramount importance. This guide provides an objective comparison of two prominent methods: the anticoccidial drug Amprolium hydrochloride and live coccidiosis vaccines. By examining experimental data on performance metrics and outlining the associated costs, this analysis aims to inform strategic decisions in poultry health management.
Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, poses a significant economic threat to the global poultry industry, with estimated annual costs soaring into the billions of dollars. These losses stem from decreased weight gain, poor feed conversion, increased mortality, and the expenses associated with prevention and treatment. The two primary methods of control, chemical prophylaxis with agents like this compound and immunization with live vaccines, each present distinct advantages and disadvantages. This guide delves into a cost-effectiveness analysis of these two approaches, supported by experimental data and detailed methodologies.
Performance Metrics: A Head-to-Head Comparison
The efficacy of any coccidiosis control program is ultimately measured by its impact on key production parameters. Below is a summary of findings from various studies comparing this compound and vaccination.
| Performance Metric | This compound | Coccidiosis Vaccination | Key Findings & Citations |
| Body Weight Gain (BWG) | Generally effective in maintaining BWG compared to untreated, infected birds. Some studies show it can be slightly lower than vaccinated groups under certain conditions. | Often results in comparable or slightly higher BWG compared to medicated groups, especially in later growth stages.[1] | In a field study, the mean live body weight for vaccinated broilers was 1.87 kg, while for medicated farms (using various anticoccidials including amprolium), it was 1.98 kg, a statistically non-significant difference.[1] |
| Feed Conversion Ratio (FCR) | Improves FCR compared to infected, untreated controls. | Generally leads to a favorable FCR, with some studies indicating a better FCR than medicated groups.[1] | A field study reported a mean total FCR of 1.83 for vaccinated farms and 1.90 for medicated farms.[1] |
| Oocyst Shedding | Significantly reduces oocyst shedding compared to untreated birds. | Initially allows for cycling of vaccine oocysts to build immunity, leading to a reduction in virulent field strain oocysts over time. | Amprolium treatment has been shown to significantly reduce oocyst counts.[2] Vaccination with live oocysts leads to a peak in oocyst counts around 21 days of age as immunity develops.[1] |
| Mortality Rate | Effectively reduces mortality rates associated with coccidiosis outbreaks. | Reduces mortality due to coccidiosis. Some studies show comparable or lower mortality rates than medicated flocks.[1] | One study found mortality rates of 3.9% in vaccinated farms and 5.8% in medicated farms.[1] |
| Lesion Scores | Significantly reduces intestinal lesion scores caused by Eimeria. | Vaccination with attenuated live vaccines results in lower lesion scores compared to challenge with virulent field strains. | Both amprolium and vaccination have been shown to reduce lesion scores in controlled studies. |
Economic Analysis: Weighing the Costs and Benefits
A comprehensive cost-effectiveness analysis involves evaluating not only the direct costs of the intervention but also the economic benefits derived from improved performance and reduced losses.
| Economic Parameter | This compound | Coccidiosis Vaccination | Notes |
| Direct Cost | Varies based on formulation, dosage, and duration of treatment. Can be a significant ongoing expense. | Upfront cost per chick. Prices can vary depending on the vaccine type (virulent vs. attenuated) and manufacturer. | The cost of vaccination is estimated to be around $0.30 per chick.[3] The price of amprolium can vary, with 100g of a 30% concentration costing approximately €27.72.[4] |
| Indirect Costs | Potential for development of drug resistance, requiring rotation with other anticoccidials. | Initial mild intestinal challenge from the vaccine can slightly impact early growth. | Drug resistance is a significant concern with long-term use of any single anticoccidial.[5] |
| Return on Investment (ROI) | ROI is realized through the prevention of production losses from clinical and subclinical coccidiosis. | ROI is achieved through long-term immunity, reduced need for therapeutic treatments, and potentially improved performance. | A study in Italy demonstrated a dramatic decrease in the use of amproliam for treatment following the implementation of a vaccination program, indicating a shift in cost from treatment to prevention. |
Experimental Protocols: A Closer Look at the Methodology
The data presented above is derived from studies employing specific experimental designs to evaluate the efficacy of these coccidiosis control methods. Understanding these protocols is crucial for interpreting the results.
Typical Efficacy Trial for this compound
A common experimental design to test the efficacy of amprolium involves the following steps:
-
Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups.
-
Housing: Birds are housed in pens with fresh litter to prevent accidental exposure to coccidia.
-
Treatment Groups:
-
Negative Control: Uninfected and untreated.
-
Positive Control: Infected and untreated.
-
Amprolium Group: Infected and treated with amprolium in the feed or water at a specified dosage.
-
-
Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally challenged with a known number of sporulated Eimeria oocysts.
-
Data Collection:
-
Performance: Body weight and feed intake are recorded weekly to calculate BWG and FCR.
-
Mortality: Daily records of mortality are maintained.
-
Oocyst Shedding: Fecal samples are collected at specific intervals post-infection to determine the number of oocysts per gram (OPG).
-
Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and their intestines are examined to score the severity of lesions caused by coccidiosis.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Amprolium Hydrochloride
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Amprolium Hydrochloride. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a compound that necessitates careful handling due to its potential health hazards. It may cause eye irritation, skin sensitization, and allergic respiratory reactions.[1][2] The following procedural guidance outlines the necessary personal protective equipment (PPE) and step-by-step plans for the safe operational use and disposal of this substance.
Quantitative Safety Data Overview
For quick reference, the table below summarizes the key safety information for this compound.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment | First Aid Measures |
| Eye Irritation | H320: Causes eye irritation.[1] | Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[3] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][4] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1][2] | Impervious chemical-resistant gloves (e.g., nitrile). Consider double gloving. A lab coat or work uniform is required.[1][3] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] | Use in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, wear a NIOSH-approved respirator.[1][5] | IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms: Call a POISON CENTER or doctor.[1][4] |
| Ingestion | H302: Harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product.[4][6] | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow provides a detailed, step-by-step methodology for safe handling.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[4][5] Keep it in a designated and locked area accessible only to authorized personnel.[1]
Preparation and Weighing
-
Designated Area : All handling of powdered this compound should occur in a designated area, such as a chemical fume hood, to control airborne particles.[3][7]
-
Personal Protective Equipment : Before handling, don the appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves. For weighing procedures that may generate dust, respiratory protection is essential.
-
Weighing Procedure :
-
Place a weigh boat or paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
To minimize dust, consider using an anti-static gun or weighing vessel.
-
If weighing outside of a fume hood is unavoidable, tare a sealed container, add the powder inside a fume hood, seal the container, and then weigh it on the benchtop.[3]
-
Dissolving and Handling Solutions
-
Ventilation : Always prepare solutions in a chemical fume hood to avoid inhalation of any aerosols or vapors.
-
Dissolving : Slowly add the weighed this compound to the solvent while stirring to prevent splashing.
-
Labeling Solutions : Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and hazard information.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and accidental exposure.
Chemical Waste
-
Solid Waste : Unused or expired this compound powder should be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Liquid Waste : Solutions of this compound should be collected in a designated, labeled, and sealed waste container.
-
Regulations : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5][8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Contaminated Materials
-
PPE : Disposable gloves, lab coats, and other contaminated PPE should be placed in a designated hazardous waste container immediately after use.[9][10]
-
Labware : Disposable labware (e.g., weigh boats, pipette tips) that has come into contact with this compound should be disposed of as hazardous waste.
-
Decontamination : Non-disposable labware and surfaces should be decontaminated. Wipe surfaces with a damp cloth, ensuring not to generate dust. The cleaning materials should be disposed of as hazardous waste.[9]
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. ehso.emory.edu [ehso.emory.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. nordicbiosite.com [nordicbiosite.com]
- 9. research.wayne.edu [research.wayne.edu]
- 10. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
